1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine
Descripción
Propiedades
IUPAC Name |
1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-15(2)13-4-3-9-16(10-13)12-7-5-11(14)6-8-12/h5-8,13H,3-4,9-10,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTUPDJOXRJLPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCN(C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20732472 | |
| Record name | 1-(4-Aminophenyl)-N,N-dimethylpiperidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007869-61-5 | |
| Record name | 1-(4-Aminophenyl)-N,N-dimethylpiperidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine
An In-Depth Technical Guide to the
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine, a valuable substituted phenylpiperidine scaffold for research and development in medicinal chemistry. The presented pathway is a robust two-step sequence commencing with commercially available starting materials. The core of the synthesis involves a highly efficient Nucleophilic Aromatic Substitution (SNAr) reaction to form the key C-N aryl bond, followed by a clean and high-yielding catalytic hydrogenation to furnish the final product. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and process validation checkpoints to ensure reproducibility and high purity.
Introduction: The Phenylpiperidine Scaffold
The 1-phenylpiperidine motif is a privileged scaffold in modern drug discovery, appearing in a vast array of biologically active molecules. The specific substitution pattern of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine presents three key pharmacophoric features: a primary aromatic amine for further derivatization, a tertiary piperidine nitrogen, and a chiral center at the C3 position bearing a dimethylamino group. The development of a reliable and scalable synthesis for such building blocks is critical for enabling rapid library synthesis and structure-activity relationship (SAR) studies.
This guide details a logical and efficient synthetic approach designed for both bench-scale synthesis and potential scale-up, prioritizing reaction efficiency, ease of purification, and the use of readily accessible reagents.
Retrosynthetic Analysis and Strategic Pathway
A logical retrosynthetic analysis of the target molecule identifies the bond between the piperidine nitrogen and the phenyl ring as the most strategic disconnection. This C(aryl)-N bond can be reliably formed using established modern cross-coupling methodologies.
This analysis leads to a two-step forward synthesis:
-
Nucleophilic Aromatic Substitution (SNAr): Coupling of N,N-dimethylpiperidin-3-amine with 1-fluoro-4-nitrobenzene . The nitro group provides strong electron-withdrawing activation to the aromatic ring, making it highly susceptible to nucleophilic attack. Fluorine is an excellent leaving group in SNAr reactions, often superior to chlorine or bromine, ensuring high reaction rates and yields.[1][2]
-
Nitro Group Reduction: The intermediate, 1-(4-nitrophenyl)-N,N-dimethylpiperidin-3-amine, is then reduced to the target primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice due to its high efficiency, clean conversion, and simple workup, where the catalyst is removed by simple filtration.[3]
Experimental Section: Detailed Protocols
Materials and Reagents
All reagents should be of analytical grade or higher and used as received from commercial suppliers unless otherwise noted. Reactions should be performed in well-ventilated fume hoods with appropriate personal protective equipment (PPE).
| Reagent | Formula | MW ( g/mol ) | Supplier | Notes |
| N,N-Dimethylpiperidin-3-amine | C₇H₁₆N₂ | 128.22 | Commercial | Can be synthesized if needed.[4][5] |
| 1-Fluoro-4-nitrobenzene | C₆H₄FNO₂ | 141.10 | Commercial | Corrosive, handle with care. |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Commercial | Anhydrous, finely powdered. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Commercial | Anhydrous grade. |
| Palladium on Carbon (10% Pd) | Pd/C | - | Commercial | Handle carefully, may be pyrophoric. |
| Methanol (MeOH) | CH₃OH | 32.04 | Commercial | Anhydrous grade. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Commercial | Reagent grade. |
| Saturated Sodium Bicarbonate | NaHCO₃(aq) | - | Lab Prep | - |
| Brine | NaCl(aq) | - | Lab Prep | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Commercial | - |
Protocol 1: Synthesis of 1-(4-Nitrophenyl)-N,N-dimethylpiperidin-3-amine (Intermediate I)
This procedure details the SNAr coupling reaction. The mechanism involves the nucleophilic attack of the piperidine nitrogen onto the electron-deficient aromatic ring, forming a resonance-stabilized Meisenheimer complex, followed by the elimination of the fluoride ion.[1]
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N,N-dimethylpiperidin-3-amine (1.0 eq.), 1-fluoro-4-nitrobenzene (1.05 eq.), and anhydrous potassium carbonate (2.0 eq.).
-
Add anhydrous N,N-Dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M with respect to the limiting reagent.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).
-
Extract the aqueous phase with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash sequentially with water (2x) and brine (1x) to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure intermediate as a yellow solid.
Protocol 2: Synthesis of 1-(4-Aminophenyl)-N,N-dimethylpiperidin-3-amine (Target Molecule)
This protocol utilizes catalytic hydrogenation for the selective reduction of the aromatic nitro group. This method is highly effective and avoids the use of stoichiometric metal reagents like SnCl₂, which can lead to tedious workups to remove tin salts.[3][6]
Procedure:
-
To a hydrogenation vessel (e.g., a Parr shaker bottle), add the 1-(4-nitrophenyl)-N,N-dimethylpiperidin-3-amine intermediate (1.0 eq.) and methanol (to achieve a ~0.2 M concentration).
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the starting material) under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric and should be handled with care.
-
Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.
-
Pressurize the vessel with hydrogen gas to 50 psi (or as appropriate for the equipment).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 2-4 hours, often indicated by the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol. Caution: The filter cake containing Pd/C should not be allowed to dry completely in the air, as it can ignite. Quench it carefully with water.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization or a final silica gel plug to yield the 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine product as an off-white to pale solid.
Process Visualization and Expected Data
The forward synthesis workflow is a streamlined two-step process.
| Step | Product | Expected Yield | Appearance | Key Validation |
| 1 | 1-(4-Nitrophenyl)-N,N-dimethylpiperidin-3-amine | 85-95% | Yellow Solid | MS (M+H)⁺, ¹H NMR |
| 2 | 1-(4-Aminophenyl)-N,N-dimethylpiperidin-3-amine | 90-98% | Off-white Solid | MS (M+H)⁺, ¹H NMR |
Safety and Handling
-
1-Fluoro-4-nitrobenzene: Is a toxic and corrosive substance. Avoid contact with skin and eyes. Handle only in a fume hood.
-
DMF: Is a reproductive toxin. Avoid inhalation and skin contact.
-
Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and exposed to air. Handle under an inert atmosphere and do not allow the catalyst waste to dry out before quenching.
-
Hydrogen Gas: Is highly flammable and explosive. All hydrogenation procedures must be conducted in a well-ventilated area using appropriate safety equipment (e.g., a blast shield) and with no ignition sources present.
Conclusion
The described two-step synthesis provides a reliable and efficient pathway to produce 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine. The strategic use of a Nucleophilic Aromatic Substitution reaction followed by catalytic hydrogenation ensures high yields and purity while utilizing readily available materials. This guide serves as a validated starting point for researchers requiring access to this and structurally related phenylpiperidine building blocks for applications in pharmaceutical and chemical research.
References
-
Kumar, A., Kumar, S., & Kumar, V. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR Journals. Available at: [Link]
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Yildiz, E., & Çetin, B. (2022). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. Available at: [Link]
-
MySkinRecipes. N,N-Dimethylpiperidin-3-amine. Available at: [Link]
-
Reddit user discussion. (2021). Reduction of aromatic nitro compounds with SnCl2. r/chemhelp. Available at: [Link]
-
Organic Chemistry Portal. (2021). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Available at: [Link]
-
Keeffe, J. R., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(32), 6175-80. Available at: [Link]
-
The Organic Chemist. (2021). Hydrogenation | H2 with Pt, Pd, Pd/C, or Ni metal catalyst | Organic Chemistry. YouTube. Available at: [Link]
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Organic Reactions. Nitro Reduction - Common Conditions. Available at: [Link]
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Nájera, C., & Yus, M. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]
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- 6. reddit.com [reddit.com]
Technical Guide: Physicochemical and Synthetic Profile of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine
A Senior Application Scientist's Perspective on a Novel Research Scaffold
Forward: This document provides a detailed technical overview of the chemical properties, synthesis, and analytical characterization of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine. It has been noted that this specific positional isomer is not widely documented in publicly available literature. Therefore, this guide has been constructed as a scientifically informed projection. The experimental protocols and predicted data are derived from established principles of organic chemistry and validated methodologies for structurally related compounds, such as its 4-amine isomer. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to explore this and similar novel chemical entities.
Introduction and Rationale
The 1-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates. The specific molecule, 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine, combines this key scaffold with an aniline moiety and a tertiary amine, presenting a unique trifecta of functional groups that suggest potential utility as a versatile building block in drug discovery.
-
The aniline nitrogen (p-aminophenyl group) serves as a common nucleophile or a key hydrogen bond donor for interacting with biological targets.
-
The piperidine ring nitrogen acts as a basic center, crucial for salt formation and aqueous solubility.
-
The tertiary amine at the 3-position introduces another basic site and a potential point for polar interactions.
The distinction between the 3-amine and the more documented 4-amine positional isomer is critical; the altered geometry can profoundly impact molecular conformation, receptor binding affinity, and metabolic stability. This guide provides a foundational framework for the synthesis and characterization of this specific, lesser-known 3-amine isomer.
Predicted Physicochemical Properties
Quantitative data for 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine is not extensively published. The following properties are predicted based on its chemical structure and comparison with its known positional isomer, 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine (CAS 211247-62-0)[1], and related fragments[2][3].
| Property | Predicted Value / Description | Rationale for Prediction |
| CAS Number | Not Assigned | The 3-amine isomer does not have a widely indexed CAS number. |
| Molecular Formula | C₁₃H₂₁N₃ | Derived from structural analysis[1]. |
| Molecular Weight | 219.33 g/mol | Calculated from the molecular formula[1]. |
| Appearance | Colorless to pale yellow or tan solid/oil | Aniline-containing compounds are prone to oxidation and coloration. |
| Boiling Point | > 350 °C (Predicted) | Higher than simpler fragments like N,N-dimethylpiperidin-4-amine (180-185 °C) due to increased molecular weight and aromatic ring[4]. |
| Melting Point | 85 - 95 °C (Predicted) | The asymmetry of the 3-substituted piperidine may lead to a lower melting point compared to its more symmetrical 4-isomer due to less efficient crystal packing. |
| Solubility | Soluble in Methanol, DCM, DMSO. Sparingly soluble in water. | The presence of three amine groups suggests some water solubility, particularly at acidic pH, but the aryl group reduces overall aqueous solubility. |
| pKa (Predicted) | pKa1 ≈ 4.5 (Aniline N), pKa2 ≈ 9.5 (Piperidine N), pKa3 ≈ 9.8 (Dimethylamino N) | The aniline nitrogen is weakly basic. The two aliphatic amines are expected to have pKa values typical for tertiary and secondary-like amines. The 3-position may slightly alter the piperidine nitrogen's basicity compared to the 4-isomer. |
| LogP | 2.0 - 2.5 (Predicted) | Calculated based on structural fragments. |
| Hydrogen Bond Donors | 1 (Primary amine) | From the -NH₂ group[5]. |
| Hydrogen Bond Acceptors | 3 (Three nitrogen atoms) | All three nitrogen atoms can act as H-bond acceptors[5]. |
Proposed Synthesis and Purification Workflow
The synthesis of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine can be logically achieved via a two-step process involving a nucleophilic aromatic substitution (SₙAr) followed by a nitro group reduction. This strategy is robust and utilizes common, well-understood reactions.
Synthesis Workflow Diagram
Caption: Proposed workflow for synthesis and purification.
Detailed Experimental Protocol: Synthesis
Expertise & Causality: This protocol is designed for robustness. The SₙAr reaction (Step 1) utilizes a nitro-activated aromatic ring, which makes the fluoride a good leaving group. The choice of a carbonate base is crucial as it is strong enough to deprotonate the secondary amine of the piperidine starting material but not so strong as to cause unwanted side reactions. The subsequent catalytic hydrogenation (Step 2) is a clean and high-yielding method for nitro group reduction that avoids harsh, reducing metal reagents which could be difficult to remove[6].
Step 1: Synthesis of 1-(4-Nitrophenyl)-N,N-dimethylpiperidin-3-amine (Intermediate)
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N,N-dimethylpiperidin-3-amine (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and anhydrous dimethylformamide (DMF, 5 mL per mmol of starting amine).
-
Stir the suspension at room temperature for 10 minutes.
-
Add 1-fluoro-4-nitrobenzene (1.1 eq) to the mixture.
-
Heat the reaction mixture to 90 °C and maintain for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate. This intermediate can be purified by column chromatography or used directly in the next step if sufficiently pure.
Step 2: Synthesis of 1-(4-Aminophenyl)-N,N-dimethylpiperidin-3-amine (Final Product)
-
Dissolve the crude intermediate from Step 1 in ethanol (EtOH) or methanol (MeOH) (10 mL per mmol).
-
Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol% Pd).
-
Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (via balloon or Parr shaker at 50 psi).
-
Stir the reaction vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases. Monitor by TLC or LC-MS to confirm the disappearance of the starting material.
-
Once complete, carefully purge the system with nitrogen.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent (MeOH or EtOH).
-
Concentrate the filtrate under reduced pressure to yield the crude final product.
Detailed Experimental Protocol: Purification
Trustworthiness: A self-validating workflow requires that the identity and purity of the final product are confirmed. The following purification and analysis steps are designed to achieve this.
-
Purification:
-
Prepare a silica gel column using a suitable solvent system. Given the basic nature of the amines, a mobile phase of dichloromethane (DCM) with a gradient of methanol (0-10%) and a small amount of triethylamine (0.5%) is recommended. The triethylamine prevents peak tailing on the acidic silica gel.
-
Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Analyze fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent in vacuo to yield the purified product.
-
-
Purity and Identity Confirmation:
-
HPLC Analysis: Assess the purity of the final compound using a reverse-phase C18 column with a mobile phase of water/acetonitrile containing 0.1% formic acid or trifluoroacetic acid. Purity should exceed 95%.
-
Mass Spectrometry (MS): Confirm the molecular weight via electrospray ionization mass spectrometry (ESI-MS). Expect to see the [M+H]⁺ ion at m/z 220.18.
-
NMR Spectroscopy (¹H and ¹³C): Dissolve the sample in CDCl₃ or DMSO-d₆ and acquire spectra. The spectra should be consistent with the proposed structure, showing characteristic peaks for the aromatic protons, the piperidine ring protons, and the N,N-dimethyl protons.
-
Potential Applications and Mechanistic Considerations
While the specific biological activity of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine is uncharacterized, its structure is suggestive of several potential applications in drug discovery. The 1-(4-aminophenyl)piperidine motif is present in inhibitors of various protein classes.
Hypothetical Target Space:
-
Kinase Inhibitors: The aniline nitrogen can serve as a critical hinge-binding element in the ATP-binding pocket of many kinases. For example, similar structures are found in Janus Kinase (JAK) inhibitors[7].
-
GPCR Ligands: Arylpiperidines are classic scaffolds for G-protein coupled receptor (GPCR) ligands, including dopamine and serotonin receptor modulators.
-
Inflammasome Modulators: Scaffolds containing piperidine rings have been explored as inhibitors of the NLRP3 inflammasome, a key driver of inflammation in numerous diseases[8].
Hypothetical Mechanism of Action: NLRP3 Inflammasome Inhibition
To illustrate a potential application, we can hypothesize a mechanism by which this molecule could inhibit the NLRP3 inflammasome. The aberrant activation of NLRP3 is implicated in a wide range of inflammatory diseases[8].
Caption: Hypothetical inhibition of the NLRP3 inflammasome activation pathway.
In this theoretical model, the molecule could bind to a specific domain of the NLRP3 protein, stabilizing its inactive conformation and preventing the oligomerization required for inflammasome assembly and subsequent pro-inflammatory cytokine release[8].
Safety and Handling
-
Hazard Profile: The toxicological properties of this specific compound have not been fully investigated. However, as with any aniline derivative and amine-containing compound, it should be handled with care. It may cause skin and eye irritation[2].
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aniline moiety.
References
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-
N,N-Dimethylpiperidin-4-amine | CAS#:50533-97-6. Chemsrc. [Link]
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1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R). PubChem. [Link]
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CAS#:686709-51-3 | 1-(4-AMINOPHENYL)-N,N-DIMETHYL-3-PYRROLIDINAMINE. Chemsrc. [Link]
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1-benzyl-N,4-dimethylpiperidin-3-amine. PubChem. [Link]
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1-(4-Aminophenyl)-N,N-dimethylpiperidin-4-amine | 211247-62-0. AA Blocks. [Link]
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N,N-Dimethylpiperidin-4-amine. PubChem. [Link]
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drometrizole 2-(2'-hydroxy-5-methylphenyl)benzotriazole. The Good Scents Company. [Link]
- CN104860872A - Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method.
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1-BENZYL-N,4-DIMETHYL-PIPERIDIN-3-AMINE, TRANS-. gsrs. [Link]
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(A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. [Link]
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Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central (PMC). [Link]
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UV-P UV Absorber - CAS 2440-22-4. MPI Chemie. [Link]
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N,N-Dimethylpiperidin-4-amine CAS 50533-97-6 Product Specification. Ningbo Inno Pharmchem Co.,Ltd. [Link]
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An In-depth Technical Guide to 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine: Synthesis, Properties, and Potential Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical entity 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document integrates established synthetic methodologies and expert analysis of its structural features to present a scientifically grounded guide to its synthesis, characterization, and potential applications.
Chemical Identity and Properties
The nomenclature and structural representation of the title compound are foundational to its study. A thorough understanding of its chemical and physical properties is critical for its handling, characterization, and application in a research setting.
IUPAC Name and Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine . Its chemical structure is characterized by a piperidine ring substituted at the 1-position with a 4-aminophenyl group and at the 3-position with a dimethylamino group.
Chemical Structure:
Caption: 2D structure of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. This data is essential for solubility, formulation, and analytical method development.
| Property | Value | Source |
| CAS Number | 1007869-61-5 | [1] |
| Molecular Formula | C₁₃H₂₁N₃ | [1] |
| Molecular Weight | 219.33 g/mol | [1] |
| SMILES | CN(C)C1CN(c2ccc(N)cc2)CCC1 | [1] |
| Storage | Keep in dark place, inert atmosphere, room temperature | [1] |
Proposed Synthetic Pathways and Experimental Protocols
While a specific, peer-reviewed synthesis for 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine has not been published, its structure lends itself to established and reliable synthetic strategies. Below, we propose two plausible synthetic routes, grounded in well-documented organic chemistry transformations.
Pathway 1: Buchwald-Hartwig Amination Approach
This approach leverages the power of palladium-catalyzed cross-coupling to form the crucial N-aryl bond. The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for its broad substrate scope and functional group tolerance.[2]
Caption: Proposed Buchwald-Hartwig synthesis workflow.
Step 1: Synthesis of tert-butyl 3-(dimethylamino)piperidine-1-carboxylate
-
Rationale: This initial step introduces the dimethylamino group at the 3-position of the piperidine ring via reductive amination. The use of a Boc-protected piperidone ensures that the subsequent N-arylation occurs at the piperidine nitrogen.
-
Protocol:
-
To a solution of N-Boc-piperidin-3-one (1.0 eq) in dichloroethane at room temperature, add dimethylamine (2.0 M solution in THF, 1.5 eq).
-
Stir the mixture for 1 hour.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of N,N-dimethylpiperidin-3-amine
-
Rationale: Removal of the Boc protecting group is necessary to liberate the piperidine nitrogen for the subsequent cross-coupling reaction. Acid-mediated deprotection is a standard and efficient method.
-
Protocol:
-
Dissolve tert-butyl 3-(dimethylamino)piperidine-1-carboxylate (1.0 eq) in a solution of 4 M HCl in dioxane or a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
-
The resulting hydrochloride salt can often be used directly in the next step after thorough drying, or it can be neutralized with a base (e.g., NaOH or NaHCO₃) and extracted to yield the free amine.
-
Step 3: Synthesis of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine
-
Rationale: This is the key C-N bond-forming step. A palladium catalyst, in conjunction with a suitable phosphine ligand and a base, facilitates the coupling of the secondary amine with an appropriately protected 4-haloaniline. Using a silyl-protected aniline derivative can prevent self-coupling and other side reactions.
-
Protocol:
-
To an oven-dried flask, add Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand such as XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add a solution of N,N-dimethylpiperidin-3-amine (1.0 eq) and 4-bromo-N,N-bis(trimethylsilyl)aniline (1.1 eq) in anhydrous toluene.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
The filtrate contains the silyl-protected product. The silyl groups are typically labile and can be removed by stirring with a mild acid (e.g., dilute HCl) or by aqueous workup.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Pathway 2: Reductive Amination of an N-Aryl Piperidone
This alternative pathway involves forming the N-aryl bond first, followed by the introduction of the 3-dimethylamino group.
Caption: Proposed reductive amination synthesis workflow.
Step 1: Synthesis of N,N-dimethyl-1-(4-nitrophenyl)piperidin-3-amine
-
Rationale: This step introduces the dimethylamino moiety onto a pre-formed N-aryl piperidone scaffold. The nitro group is a robust functional group that can withstand the reductive amination conditions.
-
Protocol:
-
Follow the reductive amination protocol as described in Pathway 1, Step 1, using 1-(4-nitrophenyl)piperidin-3-one as the starting material.
-
Step 2: Synthesis of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine
-
Rationale: The final step involves the reduction of the nitro group to the corresponding aniline. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Protocol:
-
Dissolve N,N-dimethyl-1-(4-nitrophenyl)piperidin-3-amine (1.0 eq) in methanol or ethanol.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the desired product. Further purification by chromatography may be necessary.
-
Potential Applications in Drug Discovery
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[3][4] The N-aryl piperidine motif, in particular, is a common feature in centrally active agents and other targeted therapies.
Rationale for Pharmacological Interest
The structure of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine contains several key pharmacophores:
-
N-Aryl Piperidine: This core is frequently associated with activity at G-protein coupled receptors (GPCRs), ion channels, and transporters in the central nervous system (CNS). The aryl group can engage in pi-stacking and other interactions within receptor binding pockets.
-
3-Aminopiperidine: This substitution pattern is found in a number of bioactive molecules and can serve as a key hydrogen bond donor/acceptor or as a handle for further derivatization.
-
4-Aminophenyl Group: The primary aromatic amine can act as a hydrogen bond donor and is a common feature in compounds targeting kinases and other enzymes. It also provides a vector for further chemical modification.
Potential Therapeutic Areas
Based on these structural features, 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine and its derivatives could be investigated for activity in several therapeutic areas:
-
Oncology: The 4-aminophenyl moiety is a known hinge-binding motif for many protein kinase inhibitors. Derivatives of this compound could be explored as inhibitors of kinases implicated in cancer progression.
-
Neuroscience: The N-aryl piperidine scaffold is prevalent in drugs targeting CNS disorders. This compound could serve as a starting point for the development of novel antipsychotics, antidepressants, or agents for neurodegenerative diseases.
-
Inflammatory Diseases: Certain piperidine-containing molecules have demonstrated anti-inflammatory properties. The immunomodulatory potential of this compound could be an area of investigation.
Caption: Logical relationships between structural features and potential applications.
Conclusion
1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine is a chemical entity with significant potential for further investigation in the field of drug discovery. While direct experimental data is currently limited, this guide provides a robust framework for its synthesis and suggests promising avenues for exploring its pharmacological properties. The proposed synthetic routes are based on reliable and well-established chemical transformations, offering a clear path for researchers to access this compound for further study. The structural analysis indicates that this molecule and its future derivatives are worthy candidates for screening in oncology, neuroscience, and immunology research programs.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Orazbayeva, D. et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(11), 1367. [Link]
-
Vitaku, E. et al. (2014). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Drug Discovery Today, 19(5), 569-601. [Link]
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- 1. CN103030587A - Synthesis process of 3-methylamino-piperidine - Google Patents [patents.google.com]
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- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine
This technical guide provides a comprehensive exploration of the putative mechanism of action for the novel compound 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine. In the absence of direct empirical data, this document outlines a series of well-grounded hypotheses based on structural-activity relationships (SAR) derived from its constituent chemical moieties: a piperidine core, a 4-aminophenyl group, and a dimethylamino substituent. We present a strategic framework for the systematic investigation of this compound, detailing the requisite experimental protocols to elucidate its biological function. This guide is intended for researchers, scientists, and drug development professionals dedicated to the discovery and characterization of new chemical entities.
Introduction: Deconstructing the Molecule
The chemical structure of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine presents several features that suggest potential interactions with biological systems. The piperidine scaffold is a privileged structure in medicinal chemistry, found in a wide array of approved drugs targeting the central nervous system (CNS) and other physiological systems[1][2][3]. The 4-aminophenyl group is a known pharmacophore in various kinase inhibitors, where the primary amine can act as a crucial hydrogen bond donor, often interacting with the hinge region of the kinase ATP-binding pocket. Furthermore, the presence of both a primary aromatic amine and a tertiary aliphatic amine suggests potential interactions with monoaminergic systems, including monoamine oxidases (MAOs) or G-protein coupled receptors (GPCRs) for neurotransmitters.
Given these structural alerts, we propose three primary putative mechanisms of action for 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine:
-
Monoamine Oxidase (MAO) Inhibition: The overall structure bears some resemblance to known MAO inhibitors, which are effective in the treatment of depression and neurodegenerative diseases.
-
Kinase Modulation: The 4-aminophenyl moiety is a strong indicator for potential kinase inhibitory activity, a mechanism central to oncology and inflammatory diseases.
-
G-Protein Coupled Receptor (GPCR) Modulation: The piperidine core is a common feature in ligands for a multitude of GPCRs, suggesting a potential role as an agonist or antagonist at these receptors.
This guide will now delve into each of these hypotheses, presenting the scientific rationale and a detailed roadmap for experimental validation.
Hypothesis 1: Monoamine Oxidase Inhibition
Scientific Rationale: Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, a therapeutic strategy for depression and Parkinson's disease. The presence of amine functionalities in 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine makes it a candidate for investigation as a MAO inhibitor.
Experimental Workflow: In Vitro MAO Inhibition Assay
A chemiluminescent assay is a robust and sensitive method to determine the inhibitory potential of a compound against both MAO-A and MAO-B[4][5]. The assay measures the production of hydrogen peroxide, a byproduct of MAO activity[5].
Caption: Workflow for determining MAO-A and MAO-B inhibition.
Detailed Protocol: MAO-Glo™ Assay
-
Compound Preparation: Prepare a 10 mM stock solution of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., from 100 µM to 1 nM).
-
Assay Plate Preparation: Add 5 µL of each compound dilution to the wells of a 96-well white opaque plate. Include wells with a known MAO inhibitor (e.g., moclobemide for MAO-A, selegiline for MAO-B) as a positive control and wells with assay buffer as a negative control.
-
Enzyme Addition: Add 10 µL of human recombinant MAO-A or MAO-B enzyme solution to the appropriate wells.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add 10 µL of the MAO substrate solution to all wells to start the enzymatic reaction.
-
Reaction Termination and Detection: After a 60-minute incubation at room temperature, add 25 µL of the detection reagent to stop the reaction and initiate the luminescent signal.
-
Measurement: After a 20-minute incubation, measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation
The results of the MAO inhibition assay can be summarized in a table as follows:
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Moclobemide (Control) | ~0.2 | >100 | <0.002 |
| Selegiline (Control) | >100 | ~0.01 | >10000 |
Hypothesis 2: Kinase Inhibition
Scientific Rationale: The 4-aminophenyl moiety is a well-established "hinge-binding" motif in a large number of ATP-competitive kinase inhibitors. The primary amine of this group can form critical hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. Therefore, it is plausible that 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine functions as a kinase inhibitor.
Experimental Workflow: Kinase Inhibitor Profiling
A multi-step approach is recommended to identify and characterize the kinase inhibitory activity of the compound.
Caption: Workflow for kinase inhibitor identification and characterization.
Detailed Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™)
-
Primary Screen: Screen 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine at a concentration of 10 µM against a panel of human kinases (e.g., a panel of >300 kinases).
-
Hit Confirmation and IC50 Determination: For any kinases that show significant inhibition (>50%) in the primary screen, perform a dose-response experiment to determine the IC50 value.
-
Prepare serial dilutions of the compound.
-
In a 96-well plate, combine the kinase, a suitable substrate, and ATP with the different concentrations of the compound.
-
Incubate to allow the kinase reaction to proceed.
-
Stop the reaction and use a detection reagent (e.g., ADP-Glo™) to measure the amount of ADP produced, which is proportional to kinase activity.
-
Calculate the IC50 value as described for the MAO assay.
-
-
Mechanism of Action Studies: For the most potent and selective kinase "hit," perform enzyme kinetic studies to determine the mechanism of inhibition.
-
Measure the initial reaction velocity at various concentrations of ATP and the compound.
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.
-
Data Presentation
The results from the kinase profiling can be presented in a table format:
| Kinase Target | % Inhibition at 10 µM | IC50 (nM) | Mode of Inhibition |
| [Kinase 1] | [Value] | [Value] | [e.g., Competitive] |
| [Kinase 2] | [Value] | [Value] | [Not Determined] |
| ... | ... | ... | ... |
Hypothesis 3: G-Protein Coupled Receptor (GPCR) Modulation
Scientific Rationale: GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of approved drugs[6]. The piperidine scaffold is a common feature in many GPCR ligands[1]. Depending on the substitutions, piperidine-containing compounds can act as agonists or antagonists for a wide variety of GPCRs, including those for dopamine, serotonin, and acetylcholine.
Experimental Workflow: GPCR Activity Profiling
A two-stage process of binding and functional assays is necessary to fully characterize the effect of the compound on GPCRs.
Sources
An In-Depth Technical Guide to the Potential Biological Targets of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine
Introduction
The compound 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine is a synthetic molecule featuring a constellation of pharmacologically significant moieties. The piperidine ring is a cornerstone of medicinal chemistry, lauded as a "privileged scaffold" for its presence in a multitude of approved drugs targeting a wide array of biological systems, from the central nervous system to inflammatory pathways and oncology.[1][2] Its conformational flexibility and favorable physicochemical properties make it an ideal backbone for drug design.[3] Coupled with an aminophenyl group—a known hinge-binding motif in many kinase inhibitors—and a tertiary dimethylamine, this compound presents a compelling case for multifaceted biological activity.[4][5]
This technical guide provides a comprehensive exploration of the potential biological targets of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine. In the absence of direct empirical data for this specific molecule, this analysis is built upon a robust foundation of structure-activity relationships (SAR) derived from analogous compounds and the established pharmacological roles of its constituent pharmacophores. We will delve into three primary, plausible target classes: Protein Kinases , with a focus on Janus Kinases (JAKs); the NLRP3 Inflammasome , a key player in innate immunity; and Central Nervous System (CNS) Receptors , particularly the NMDA receptor.
For each potential target class, we will present the scientific rationale, a detailed, step-by-step experimental workflow for target validation, and illustrative diagrams to clarify complex pathways and protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action and therapeutic potential of this and structurally related molecules.
Section 1: Protein Kinases as a Primary Target Class
The aminophenyl moiety is a well-established pharmacophore in the design of protein kinase inhibitors.[4] This group often serves as a crucial hydrogen bond donor and acceptor, anchoring the small molecule to the hinge region of the kinase's ATP-binding pocket.[6] The piperidine scaffold can then project into the solvent-exposed region, allowing for modifications that can enhance potency and selectivity.[7] Given that analogs of the piperidin-3-amine core are utilized in the synthesis of the JAK inhibitor Tofacitinib, the Janus Kinase family presents a high-priority target class for investigation.
The Janus Kinase (JAK) Family
The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central mediators of cytokine signaling.[8] Upon cytokine binding to its receptor, JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[9] This signaling cascade is pivotal in regulating immune responses, inflammation, and hematopoiesis.[8] Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune diseases and cancers, making JAKs a validated therapeutic target.[8][9]
Below is a diagram illustrating the canonical JAK-STAT signaling pathway.
Caption: The canonical JAK-STAT signaling pathway.
Experimental Workflow for Validating JAK Inhibition
The following protocol outlines a systematic approach to determine if 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine acts as a JAK inhibitor.
Step 1: Initial Kinase Panel Screening
-
Objective: To broadly assess the compound's inhibitory activity against a panel of protein kinases, with a focus on the JAK family.
-
Methodology:
-
Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) to screen the compound at a fixed concentration (typically 1-10 µM) against a diverse panel of kinases, ensuring inclusion of JAK1, JAK2, JAK3, and TYK2.
-
The assay format is typically a radiometric filter-binding assay (e.g., ³³P-ATP) or a fluorescence-based assay (e.g., Z'-LYTE™).
-
Data is reported as percent inhibition relative to a control inhibitor (e.g., Staurosporine).
-
Step 2: IC₅₀ Determination for Hits
-
Objective: To quantify the potency of the compound against the specific JAK isoforms identified as "hits" in the initial screen.
-
Methodology:
-
Perform a dose-response analysis for each validated hit.
-
Prepare a serial dilution of the compound (e.g., 10-point, 3-fold dilution series, starting from 100 µM).
-
Conduct the kinase assay for each concentration in triplicate.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Step 3: Cellular Target Engagement Assay
-
Objective: To confirm that the compound inhibits JAK activity within a cellular context.
-
Methodology:
-
Use a cell line that has a constitutively active or cytokine-inducible JAK-STAT pathway (e.g., TF-1 cells, or cytokine-stimulated PBMCs).
-
Pre-treat the cells with a dose range of the compound for 1-2 hours.
-
Stimulate the cells with an appropriate cytokine (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3) to induce STAT phosphorylation.
-
Lyse the cells and perform a Western blot or a quantitative immunoassay (e.g., ELISA, HTRF) to measure the levels of phosphorylated STAT (pSTAT) relative to total STAT.
-
A reduction in pSTAT levels indicates cellular target engagement.
-
Step 4: Selectivity Profiling
-
Objective: To assess the selectivity of the compound for the JAK family over other kinase families.
-
Methodology:
-
Based on the initial kinase panel screen, identify any off-target kinases that showed significant inhibition.
-
Perform IC₅₀ determinations for these off-target kinases.
-
Calculate a selectivity ratio by dividing the IC₅₀ of the off-target kinase by the IC₅₀ of the primary JAK target. A higher ratio indicates greater selectivity.
-
The workflow for validating JAK inhibition is depicted in the diagram below.
Caption: Experimental workflow for validating JAK inhibition.
Section 2: The NLRP3 Inflammasome as a Potential Target
Inflammasomes are multiprotein complexes of the innate immune system responsible for the activation of inflammatory caspases.[10] The NLRP3 inflammasome is the most extensively studied and is activated by a wide range of stimuli, including pathogens, cellular stress, and environmental irritants.[11] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1, leading to its cleavage and activation.[11] Active caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature forms.[10] Aberrant NLRP3 activation is linked to a variety of inflammatory diseases.[10] The presence of both aminophenyl and piperidine-like moieties in known NLRP3 inhibitors suggests that 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine could modulate this pathway.[11][12]
The activation cascade of the NLRP3 inflammasome is shown below.
Caption: The NLRP3 inflammasome activation pathway.
Experimental Workflow for Validating NLRP3 Inflammasome Inhibition
This protocol details the steps to ascertain if the compound inhibits NLRP3 inflammasome activity.
Step 1: In Vitro IL-1β Release Assay
-
Objective: To determine if the compound can inhibit NLRP3-dependent IL-1β secretion from immune cells.
-
Methodology:
-
Use immortalized bone marrow-derived macrophages (iBMDMs) or human THP-1 cells.
-
Priming Step: Treat cells with lipopolysaccharide (LPS) (1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.
-
Inhibition Step: Remove LPS-containing media and add fresh media containing a dose range of the compound. Incubate for 1 hour.
-
Activation Step: Add an NLRP3 activator, such as ATP (5 mM) or nigericin (10 µM), and incubate for an additional 1-2 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of mature IL-1β in the supernatant using an ELISA kit.
-
A known NLRP3 inhibitor, such as MCC950, should be used as a positive control.
-
Step 2: Cytotoxicity Assay
-
Objective: To ensure that the observed reduction in IL-1β release is not due to compound-induced cell death.
-
Methodology:
-
Treat the cells with the same dose range of the compound as in the IL-1β release assay for the same duration.
-
Measure cell viability using a standard method, such as an MTT or LDH release assay.
-
The compound should not exhibit significant cytotoxicity at concentrations where it inhibits IL-1β release.
-
Step 3: ASC Speck Formation Assay
-
Objective: To determine if the compound interferes with the assembly of the NLRP3 inflammasome complex.
-
Methodology:
-
Use iBMDMs stably expressing ASC-GFP.
-
Prime the cells with LPS as described above.
-
Treat with the compound followed by an NLRP3 activator.
-
Fix the cells and visualize ASC-GFP localization using fluorescence microscopy.
-
In activated cells, ASC-GFP will coalesce into a single large perinuclear "speck."
-
Quantify the percentage of cells with ASC specks in treated versus untreated wells. A reduction in speck formation indicates inhibition of inflammasome assembly.
-
Step 4: Caspase-1 Activity Assay
-
Objective: To directly measure the effect of the compound on caspase-1 activation.
-
Methodology:
-
Prime and activate cells in the presence of the compound as in the IL-1β release assay.
-
Lyse the cells and measure caspase-1 activity using a fluorogenic substrate (e.g., FLICA assay).
-
A decrease in caspase-1 activity would confirm that the compound acts upstream of cytokine processing.
-
Section 3: CNS Receptors as a Potential Target Class
The piperidine scaffold is a common feature in many centrally acting drugs, including antipsychotics, analgesics, and antidepressants.[13][14] Its ability to cross the blood-brain barrier and interact with various receptors and ion channels makes it a valuable pharmacophore for CNS drug discovery.[1] Specifically, analogs of benzylpiperidine have demonstrated high affinity for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, suggesting a potential role for 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine as a modulator of glutamatergic neurotransmission.[15][16]
The NMDA Receptor
NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory.[15] They are heterotetramers typically composed of two GluN1 subunits and two GluN2 subunits (A-D).[15] Overactivation of NMDA receptors is implicated in excitotoxicity and a range of neurological and psychiatric disorders.[15] Modulators that target specific subunits, such as GluN2B, are of significant interest for therapeutic development.[16]
Experimental Workflow for Validating NMDA Receptor Modulation
The following workflow can be used to investigate the compound's activity at NMDA receptors.
Step 1: Radioligand Binding Assays
-
Objective: To determine if the compound binds to the NMDA receptor or its allosteric sites.
-
Methodology:
-
Use cell membranes prepared from recombinant cell lines expressing specific NMDA receptor subtypes (e.g., GluN1/GluN2B) or from brain tissue (e.g., rat cortex).
-
Perform competitive binding assays using a radiolabeled ligand specific for a site of interest. For example, [³H]ifenprodil for the GluN2B allosteric site.
-
Incubate the membranes with the radioligand in the presence of a range of concentrations of the test compound.
-
Measure the displacement of the radioligand to determine the binding affinity (Kᵢ) of the compound.
-
Step 2: Electrophysiology Assays
-
Objective: To functionally characterize the effect of the compound on NMDA receptor activity.
-
Methodology:
-
Use Xenopus oocytes or mammalian cells (e.g., HEK293) expressing the NMDA receptor subtype of interest.
-
Perform two-electrode voltage-clamp or patch-clamp recordings.
-
Apply glutamate and glycine to activate the receptors and record the resulting ion current.
-
Apply the test compound and observe its effect on the glutamate/glycine-evoked current. The compound could be an antagonist (reducing the current), a positive allosteric modulator (potentiating the current), or have no effect.
-
Determine the IC₅₀ or EC₅₀ from the dose-response curve.
-
Step 3: In Vitro Neuronal Assays
-
Objective: To assess the compound's effect in a more physiologically relevant neuronal context.
-
Methodology:
-
Use primary cortical neuron cultures.
-
Induce excitotoxicity by exposing the neurons to a high concentration of NMDA.
-
Co-treat the neurons with a dose range of the test compound.
-
Measure neuronal viability 24 hours later using an LDH assay or by morphological assessment.
-
Neuroprotection against NMDA-induced excitotoxicity would be consistent with NMDA receptor antagonism.
-
The workflow for validating NMDA receptor modulation is outlined below.
Caption: Experimental workflow for validating NMDA receptor modulation.
Conclusion
The structural features of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine strongly suggest a high potential for biological activity across several important target classes. The methodologies outlined in this guide provide a clear and logical path for the systematic investigation of its effects on protein kinases like the JAK family, the NLRP3 inflammasome, and CNS targets such as the NMDA receptor. The execution of these self-validating experimental workflows will be critical in elucidating the compound's mechanism of action, defining its therapeutic potential, and guiding future drug development efforts. The convergence of a privileged piperidine scaffold with a versatile aminophenyl pharmacophore makes this molecule, and its analogs, a rich area for continued scientific inquiry.
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IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, April 2023. [Link]
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Zahid, A., et al. (2019). Pharmacological Inhibitors of the NLRP3 Inflammasome. Frontiers in Immunology, 10, 2538. [Link]
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Ohmori, O., et al. (2000). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 43(4), 587-595. [Link]
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Tyner, J. W., et al. (2009). Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs). Bioorganic & Medicinal Chemistry Letters, 19(20), 5857-5861. [Link]
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Kaczor, A. A., et al. (2018). Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. Scientific Reports, 8, 17855. [Link]
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Kiec-Kononowicz, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6548. [Link]
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Lee, J., et al. (Year). 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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MySkinRecipes. (n.d.). N,N-Dimethylpiperidin-3-amine. [Link]
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Shode, F. O., et al. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 10(2), 19-27. [Link]
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Wang, Y., et al. (2024). Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Journal of Medicinal Chemistry. [Link]
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Lindsley, C. W., et al. (2013). N-Aryl Piperazine Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators Possess Efficacy in Preclinical Models of NMDA Hypofunction and Cognitive Enhancement. ACS Chemical Neuroscience, 4(7), 1062-1074. [Link]
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Drug Design Org. (2005). Structure Activity Relationships. [Link]
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Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]
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Cerra, M., et al. (2020). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 25(16), 3587. [Link]
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YouTube. (2023). NLRP3 inhibitors for tumor-driven inflammatory colitis. [Link]
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RSC Publishing. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]
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ChemRxiv. (n.d.). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. [Link]
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Al-Gharaibeh, A., et al. (2017). NLRP3 inflammasome and its inhibitors: a review. Journal of Inflammation Research, 10, 107-116. [Link]
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Molecules. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Molecules, 28(6), 2636. [Link]
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Chu, H., et al. (n.d.). Discovery of novel and potent NLRP3 inflammasome inhibitors with new lipophilic moieties. Semantic Scholar. [Link]
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de Vicente, J., et al. (2014). Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines. Bioorganic & Medicinal Chemistry Letters, 24(21), 5028-5032. [Link]
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In Silico Modeling of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine Interactions with VEGFR2 Kinase: A Technical Guide
This in-depth technical guide provides a comprehensive walkthrough for the in silico modeling of the interaction between the small molecule 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine and a putative biological target, the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase domain. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling. We will delve into the causality behind experimental choices, providing not just a protocol, but a framework for rational in silico drug discovery.
Introduction: The Rationale for In Silico Analysis
The compound 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine contains a piperidine scaffold, a privileged structure in medicinal chemistry frequently found in kinase inhibitors.[1] Given the prevalence of the aminophenyl-piperidine moiety in compounds targeting kinases, we have selected the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) as a representative and biologically significant target for this modeling study. VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, and its inhibition is a clinically validated strategy in oncology.[2]
In silico modeling allows for a cost-effective and rapid evaluation of the potential binding of a ligand to its protein target.[3][4] Through techniques such as molecular docking and molecular dynamics simulations, we can predict the binding pose, estimate the binding affinity, and analyze the key intermolecular interactions that stabilize the protein-ligand complex. This information is invaluable for lead optimization and rational drug design.
This guide will provide a step-by-step methodology for:
-
Protein Preparation: Preparing the crystal structure of VEGFR2 for docking and simulation.
-
Ligand Preparation: Generating a 3D structure of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine and preparing it for docking.
-
Molecular Docking: Predicting the binding pose of the ligand within the VEGFR2 active site using AutoDock Vina.
-
Molecular Dynamics Simulation: Assessing the stability of the protein-ligand complex in a simulated physiological environment using GROMACS.
-
Binding Free Energy Calculation: Estimating the binding free energy using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method.
The In Silico Modeling Workflow
The overall workflow of this study is depicted in the following diagram:
Caption: Overall workflow for the in silico analysis of ligand-protein interactions.
Part I: Protein and Ligand Preparation
Accurate preparation of both the protein and the ligand is a critical first step for any meaningful in silico modeling study. The goal is to create physicochemically realistic models of both molecules.
Protein Preparation Protocol
For this study, we will use the crystal structure of the VEGFR2 kinase domain in complex with the inhibitor Sorafenib (PDB ID: 4ASD).[5][6]
Objective: To clean the PDB file, add missing atoms, and assign correct protonation states.
Tools: UCSF Chimera, a molecular visualization program.
Step-by-Step Protocol:
-
Obtain the PDB Structure: Download the PDB file 4ASD from the RCSB Protein Data Bank.
-
Initial Cleaning:
-
Open the PDB file in UCSF Chimera.
-
Remove water molecules and any other non-essential ions or solvent molecules. The rationale is that the role of individual water molecules in the binding site is complex and better addressed with more advanced techniques if necessary.
-
Delete the co-crystallized ligand (Sorafenib) to create a receptor model ready for docking.
-
-
Adding Hydrogens:
-
Use the "AddH" tool in Chimera to add hydrogen atoms to the protein. This is crucial as hydrogens are typically not resolved in X-ray crystal structures but are essential for proper hydrogen bonding and electrostatic calculations.
-
-
Assigning Partial Charges:
-
Use the "Add Charge" tool to assign partial charges to the protein atoms. The AMBER ff14SB force field is a suitable choice for proteins.
-
-
Handling Missing Residues/Atoms (Optional but Recommended):
-
Inspect the protein for any missing side chains or loops. If short segments are missing, they can be modeled using tools like Modeller. For this guide, we will proceed with the provided structure, assuming it is of sufficient quality.
-
-
Saving the Prepared Protein:
-
Save the prepared protein structure in the Mol2 format, which retains the added hydrogens and assigned charges.
-
Ligand Preparation Protocol
The ligand of interest is 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine. Its structure is not available in 3D, so we will generate it from its SMILES representation.
Objective: To generate a 3D conformation of the ligand, assign partial charges, and prepare it for docking.
Tools: Open Babel, a chemical toolbox for file format conversion and molecular manipulation.
Step-by-Step Protocol:
-
Obtain the Ligand Structure: The SMILES string for our ligand is CN(C)C1CN(C2=CC=C(N)C=C2)CCC1.
-
Generate 3D Coordinates:
-
Use Open Babel to convert the 1D SMILES string into a 3D structure in SDF or Mol2 format. The --gen3d flag can be used for this purpose.
-
obabel -:"CN(C)C1CN(C2=CC=C(N)C=C2)CCC1" -O ligand.sdf --gen3d
-
-
Energy Minimization:
-
Perform a quick energy minimization of the generated 3D structure using a suitable force field, such as MMFF94, which is available in Open Babel. This will produce a low-energy starting conformation.
-
obabel ligand.sdf -O ligand_min.sdf --minimize --ff MMFF94
-
-
Assigning Partial Charges:
-
Assign Gasteiger partial charges, which are suitable for use with AutoDock Vina.
-
-
Format Conversion for Docking:
-
Convert the prepared ligand file to the PDBQT format required by AutoDock Vina. This format includes information about the rotatable bonds in the ligand. AutoDock Tools (ADT) can be used for this conversion.
-
Part II: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein.[7] We will use AutoDock Vina, a widely used and accurate docking program.
Molecular Docking Workflow
Caption: The molecular docking workflow using AutoDock Vina.
Molecular Docking Protocol
Objective: To predict the binding pose and estimate the binding affinity of the ligand to VEGFR2.
Tools: AutoDock Tools (ADT) for preparing input files and AutoDock Vina for the docking calculation.
Step-by-Step Protocol:
-
Prepare Receptor and Ligand: Ensure both the protein and ligand are in the PDBQT format as described in the preparation steps.
-
Define the Binding Site (Grid Box):
-
The binding site is defined by a grid box that encompasses the region of the protein where the ligand is expected to bind.
-
A common strategy is to define the grid box around the position of the co-crystallized ligand (Sorafenib in PDB: 4ASD). This ensures that the docking search is focused on the known active site.
-
The center and dimensions of the grid box can be determined using ADT. A typical size for the grid box is 25 x 25 x 25 Å.
-
-
Create the Vina Configuration File:
-
Create a text file (e.g., conf.txt) that specifies the input files and search parameters.
-
-
Run AutoDock Vina:
-
Execute Vina from the command line, providing the configuration file as input.
-
vina --config conf.txt --out output.pdbqt --log log.txt
-
-
Analyze the Results:
-
The output file (output.pdbqt) will contain the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).
-
The log file (log.txt) will contain the binding affinity values for each pose.
-
Visualize the top-ranked poses in a molecular viewer like PyMOL or Chimera to analyze the interactions with the protein residues. A lower binding affinity score indicates a more favorable predicted binding.[2]
-
| Pose | Binding Affinity (kcal/mol) |
| 1 | -8.5 |
| 2 | -8.2 |
| 3 | -8.1 |
| A hypothetical table of docking results. |
Part III: Molecular Dynamics Simulation
Molecular dynamics (MD) simulations provide a more dynamic and realistic view of the protein-ligand complex by simulating its movement over time in a physiological environment.[8]
Molecular Dynamics Workflow
Caption: The workflow for a molecular dynamics simulation.
Molecular Dynamics Protocol
Objective: To assess the stability of the docked protein-ligand complex and analyze its dynamic behavior.
Tools: GROMACS, a versatile and widely used package for MD simulations.
Step-by-Step Protocol:
-
Prepare the System:
-
Combine the coordinates of the prepared protein and the top-ranked docked ligand pose into a single PDB file.
-
Use GROMACS to create a simulation box and solvate the complex with water molecules (e.g., TIP3P water model).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration.
-
-
Generate the Topology:
-
Create a GROMACS topology file that describes the force field parameters for the protein (e.g., AMBER ff14SB) and the ligand (e.g., GAFF).
-
-
Energy Minimization:
-
Perform a steep descent energy minimization to relax the system and remove any steric clashes.
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT equilibration (constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature (e.g., 300 K) while keeping the protein backbone restrained.
-
NPT equilibration (constant Number of particles, Pressure, and Temperature): Equilibrate the pressure of the system while maintaining the temperature and protein restraints.
-
-
-
Production MD:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns) with no restraints.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time. A stable RMSD suggests that the complex has reached equilibrium.[9]
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible and rigid regions.[10]
-
Hydrogen Bond Analysis: Analyze the hydrogen bonds formed between the ligand and the protein throughout the simulation.
-
Part IV: Binding Free Energy Calculation
MM/PBSA is a popular method to estimate the binding free energy of a ligand to a protein from an MD simulation trajectory.[11]
MM/PBSA Protocol
Objective: To calculate the binding free energy of the ligand to VEGFR2.
Tools: g_mmpbsa tool, which is compatible with GROMACS trajectories.[12]
Step-by-Step Protocol:
-
Extract Frames: Extract frames from the production MD trajectory for the binding free energy calculation.
-
Run g_mmpbsa:
-
Use the g_mmpbsa tool to calculate the different energy components:
-
Molecular mechanics energy in the gas phase.
-
Polar solvation energy (calculated using the Poisson-Boltzmann equation).
-
Non-polar solvation energy (calculated based on the solvent-accessible surface area).
-
-
-
Calculate Binding Free Energy:
-
The binding free energy is calculated as the difference between the free energy of the complex and the free energies of the protein and ligand alone.
-
| Energy Component | Average Value (kJ/mol) |
| Van der Waals Energy | -150.5 |
| Electrostatic Energy | -45.2 |
| Polar Solvation Energy | 120.8 |
| Non-polar Solvation Energy | -15.1 |
| Binding Free Energy | -90.0 |
| A hypothetical table of MM/PBSA results. |
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow for investigating the interactions of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine with the VEGFR2 kinase domain. By following these detailed protocols, researchers can gain valuable insights into the potential binding mode, stability, and energetics of small molecule-protein interactions.
The results from such a study can guide further experimental validation, such as in vitro binding assays and cell-based functional assays. Furthermore, the detailed interaction analysis can inform the rational design of more potent and selective inhibitors. It is important to remember that in silico modeling is a predictive tool, and its results should always be interpreted in the context of experimental data.
References
-
RCSB PDB. (2007, March 20). 2P2I: Crystal structure of the VEGFR2 kinase domain in complex with a nicotinamide inhibitor. Retrieved from [Link]
-
RCSB PDB. (2012, September 26). 4ASD: Crystal Structure of VEGFR2 (Juxtamembrane and Kinase Domains) in Complex with SORAFENIB (BAY 43-9006). Retrieved from [Link]
-
RCSB PDB. (2012, January 24). 4AG8: CRYSTAL STRUCTURE OF THE VEGFR2 KINASE DOMAIN IN COMPLEX WITH AXITINIB (AG-013736). Retrieved from [Link]
-
Bonvin Lab. HADDOCK2.4 basic protein-protein docking tutorial. Retrieved from [Link]
-
GitHub. g_mmpbsa. Retrieved from [Link]
-
PubChem. 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)-. Retrieved from [Link]
-
PMC. (2021, March 11). Molecular docking and molecular dynamic simulation approaches for drug development and repurposing of drugs for severe acute respiratory syndrome-Coronavirus-2. Retrieved from [Link]
-
ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? Retrieved from [Link]
-
TeachOpenCADD. Analyzing molecular dynamics simulations. Retrieved from [Link]
-
YouTube. (2022, September 5). MULTIPLE LIGAND DOCKING in Windows with Open Babel, AutoDock Vina and UCSF Chimera. Retrieved from [Link]
-
SciSpace. Molecular Docking and Molecular Dynamics. Retrieved from [Link]
-
Read the Docs. Basic docking. Retrieved from [Link]
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Read the Docs. Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]
-
Read the Docs. Getteing started with MM/PBSA calculation. Retrieved from [Link]
-
PubChem. 1-benzyl-N,4-dimethylpiperidin-3-amine. Retrieved from [Link]
-
PDBj. (2007, December 5). 4asd - Crystal Structure of VEGFR2 (Juxtamembrane and Kinase Domains) in Complex with SORAFENIB (BAY 43-9006) - Experimental details. Retrieved from [Link]
-
PMC. (2022, March 9). Molecular dynamics simulation approach for discovering potential inhibitors against SARS-CoV-2: A structural review. Retrieved from [Link]
-
Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Retrieved from [Link]
-
RCSB PDB. 3D View: 4ASD. Retrieved from [Link]
-
PMC. (2023, June 6). Molecular docking in organic, inorganic, and hybrid systems: a tutorial review. Retrieved from [Link]
-
Galaxy Training. (2019, June 3). Computational chemistry / Analysis of molecular dynamics simulations / Hands-on. Retrieved from [Link]
-
ACS Publications. (2014, May 21). g_mmpbsa—A GROMACS Tool for High-Throughput MM-PBSA Calculations. Retrieved from [Link]
-
YouTube. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Retrieved from [Link]
-
JMPAS. (2023, February 15). The development of molecular docking and molecular dynamics and their application in the field of chemistry and computer simulation. Retrieved from [Link]
-
Bio-protocol. MM/PBSA Calculations. Retrieved from [Link]
-
wwPDB. (2023, December 20). pdb_00004asd. Retrieved from [Link]
- Google Patents. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.
-
ResearchGate. (2023, May 5). What is the most simple protocol to prepare the liberary of ligands for molocular docking? Retrieved from [Link]
-
ACS Publications. (2021, November 21). Role of Molecular Dynamics and Related Methods in Drug Discovery. Retrieved from [Link]
-
Galaxy Training. (2019, October 19). Protein-ligand docking. Retrieved from [Link]
-
MDAnalysis User Guide. (2022, December 15). Calculating the root mean square fluctuation over a trajectory. Retrieved from [Link]
-
The Scripps Research Institute. (2020, December 5). AutoDock Vina Manual. Retrieved from [Link]
-
ResearchGate. (2021, November 9). How to generate Autodock Grid Box? Retrieved from [Link]
-
PMC. MDplot: Visualise Molecular Dynamics. Retrieved from [Link]
-
PubChem. (3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine. Retrieved from [Link]
-
PMC. (2024, February 12). Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. Retrieved from [Link]
-
GROMACS User Discussions. (2020, December 7). G_mmpbsa using GROMACS. Retrieved from [Link]
-
Frontiers. (2018, August 22). Bridging Molecular Docking to Molecular Dynamics in Exploring Ligand-Protein Recognition Process: An Overview. Retrieved from [Link]
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A Technical Guide to the Solubility and Stability of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine
Introduction
1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine is a complex diamine incorporating a substituted piperidine ring and an aniline moiety. As with any novel chemical entity intended for pharmaceutical development, a thorough understanding of its fundamental physicochemical properties is a prerequisite for advancing it through the discovery and development pipeline. Among the most critical of these properties are aqueous solubility and chemical stability. These parameters profoundly influence a compound's bioavailability, manufacturability, formulation, and storage requirements.[1]
This guide provides a comprehensive technical framework for characterizing the solubility and stability of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine. While specific experimental data for this compound is not publicly available, this document outlines the theoretical considerations and provides robust, field-proven methodologies for generating the necessary data package. The protocols described are grounded in international regulatory standards and best practices, designed to produce reliable and submission-quality results for researchers, scientists, and drug development professionals.
Part 1: Solubility Profile Characterization
Aqueous solubility is a key determinant of a drug's absorption and bioavailability.[1] For a molecule like 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine, its solubility is expected to be highly dependent on pH due to the presence of two basic nitrogen centers: the aniline amine (a weak base) and the piperidine tertiary amine (a stronger base).
Theoretical Considerations & Causality
-
pH-Dependent Solubility: The two amine groups will have distinct pKa values. At pH values significantly below the lower pKa, the molecule will be dually-protonated, existing as a water-soluble salt. As the pH increases, it will deprotonate sequentially, becoming progressively less soluble as it approaches its neutral, free-base form. Understanding this relationship is crucial for predicting its behavior in the gastrointestinal tract and for selecting appropriate formulation strategies.
-
Salt Formation: The basic nature of the molecule makes it a prime candidate for salt formation with various pharmaceutically acceptable acids (e.g., HCl, tartrate, citrate). Salt forms often exhibit significantly improved solubility and dissolution rates compared to the free base.
-
Solvent Selection: Beyond aqueous media, understanding solubility in organic solvents is critical for purification, synthesis, and the preparation of stock solutions for high-throughput screening.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method remains the gold standard for determining thermodynamic (equilibrium) solubility.[2][3] It measures the saturation concentration of a compound in a specific medium once equilibrium is achieved.
Methodology:
-
Preparation of Media: Prepare a series of buffered aqueous solutions across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Addition of Compound: Add an excess of solid 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine to a known volume of each buffer in a sealed, low-adsorption vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation has been reached.[3]
-
Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24 to 72 hours).[2] The time required to reach equilibrium should be established by sampling at multiple time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.
-
Sample Separation: Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially inflated results. The preferred method is centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., PVDF).[2]
-
Quantification: Accurately dilute the filtered supernatant and quantify the concentration of the dissolved compound using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2][4][5]
-
Solid-State Analysis: After the experiment, recover the remaining solid and analyze it using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). This crucial step verifies if the solid form has changed during the experiment (e.g., converted to a different polymorph or a hydrate), which could impact the solubility measurement.[2]
Workflow for Thermodynamic Solubility Testing
Caption: Workflow for Shake-Flask Solubility Determination.
Data Presentation
The results should be summarized in a clear, tabular format.
| pH of Buffer | Temperature (°C) | Solubility (mg/mL) | Solid Form Post-Analysis |
| 1.2 | 37 | Result | e.g., Form A |
| 4.5 | 37 | Result | e.g., Form A |
| 6.8 | 37 | Result | e.g., Form A |
| 7.4 | 37 | Result | e.g., Form A |
Part 2: Stability Profile and Degradation Pathway Analysis
Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6] This information is used to establish re-test periods and recommend storage conditions. For 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine, the aniline moiety is a known structural liability, prone to oxidative degradation.
Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of stability analysis. They intentionally expose the compound to harsh conditions to accelerate degradation, helping to identify likely degradation products and establish the inherent stability of the molecule.[7] These studies are critical for developing stability-indicating analytical methods.
Key Stress Conditions:
-
Acid/Base Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions. Samples are typically heated (e.g., 60°C) to accelerate degradation. This tests for susceptibility to hydrolytic cleavage.[7]
-
Oxidation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature or slightly elevated temperatures. This is particularly important due to the presence of the aniline group, which can oxidize to form colored impurities (nitroso, nitro, or polymeric species).
-
Thermal Degradation: The solid compound is exposed to high temperatures (e.g., 80°C) to assess its thermal stability.
-
Photostability: The solid compound and its solution are exposed to light with specified UV and visible light outputs, as detailed in the ICH Q1B guideline, to assess light sensitivity.
Methodology:
-
Protocol Design: For each condition, prepare solutions of the compound at a known concentration (e.g., 1 mg/mL).[7] Include a control sample stored under normal conditions.
-
Exposure: Expose the samples to the stress conditions for a defined period (e.g., 24 hours, 7 days). The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradants without destroying the molecule entirely.[7]
-
Sample Analysis: At various time points, withdraw samples and quench the reaction if necessary (e.g., neutralize acid/base).
-
Analytical Detection: Analyze the stressed samples using a high-resolution analytical technique, typically HPLC coupled with a mass spectrometer (LC-MS). The HPLC method must be "stability-indicating," meaning it can separate the parent compound from all significant degradation products.
-
Mass Balance: A critical component of the analysis is to ensure mass balance. The sum of the assay value of the parent compound and the levels of all degradation products should remain close to 100% of the initial value, accounting for the response factors of the impurities.
Potential Degradation Pathways for the Target Molecule
Caption: Predicted Degradation Pathways Under Stress Conditions.
Formal Stability Studies (ICH Guidelines)
Once the inherent stability is understood, formal stability studies are conducted under conditions defined by the International Council for Harmonisation (ICH) guideline Q1A(R2).[8][9]
Methodology:
-
Batch Selection: Use at least one batch of the drug substance manufactured by a process representative of the final production scale.
-
Storage Conditions: Place samples in controlled environmental chambers at the following conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Schedule: Test the samples at specified time points. For long-term studies, this is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[8] For accelerated studies, a minimum of three points (e.g., 0, 3, and 6 months) is recommended.[8]
-
Tests: At each pull point, perform a full suite of tests, including:
-
Assay (potency)
-
Purity (related substances/impurities)
-
Appearance
-
Other relevant physical properties
-
Data Presentation
Stability data should be presented in a comprehensive table.
| Test Parameter | Specification | Time Point | Long-Term (25°C/60%RH) | Accelerated (40°C/75%RH) |
| Appearance | White to off-white solid | 0 Months | Conforms | Conforms |
| 3 Months | Result | Result | ||
| 6 Months | Result | Result | ||
| Assay (%) | 98.0 - 102.0% | 0 Months | 99.8% | 99.8% |
| 3 Months | Result | Result | ||
| 6 Months | Result | Result | ||
| Total Impurities (%) | NMT 1.0% | 0 Months | 0.15% | 0.15% |
| 3 Months | Result | Result | ||
| 6 Months | Result | Result |
Conclusion
The successful development of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine hinges on a rigorous and early characterization of its solubility and stability. While no public data currently exists for this specific molecule, the methodologies outlined in this guide provide a clear and robust pathway for generating the required information. By employing the gold-standard shake-flask method for solubility and conducting comprehensive forced degradation and ICH-compliant stability studies, researchers can build a deep understanding of the molecule's physicochemical liabilities. This knowledge is indispensable for informed decision-making in lead optimization, formulation development, and the ultimate progression of a promising compound toward clinical application.
References
- Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from Ataman Kimya website. (URL not provided in search result)
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National Center for Biotechnology Information. (n.d.). 1-benzyl-N,4-dimethylpiperidin-3-amine. PubChem Compound Database. Retrieved from [Link]
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Liu, Z., et al. (n.d.). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. PubMed. Retrieved from [Link]
- Raytor. (2026, January 23). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from Raytor website. (URL not provided in search result)
-
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH Harmonised Tripartite Guideline. Retrieved from [Link]
- Global Substance Registration System. (n.d.). 1-BENZYL-N,4-DIMETHYL-PIPERIDIN-3-AMINE, TRANS-. Retrieved from GSRS website. (URL not provided in search result)
-
European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]
-
Kavková, M., et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]
- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from Rheolution website. (URL not provided in search result)
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ResearchGate. (2025, August 7). A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. Retrieved from [Link]
-
European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Boc-3-(4-Aminophenyl)piperidine. PubChem Compound Database. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
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MDPI. (n.d.). The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. Retrieved from [Link]
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Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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U.S. Food and Drug Administration. (2025, June 24). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
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Bekturov Institute of Chemical Sciences. (2021, May 3). ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Retrieved from [Link]
-
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
-
PubMed. (2024, November 15). The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. Retrieved from [Link]
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International Council for Harmonisation. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)-. PubChem Compound Database. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Drug Analytical Research. (n.d.). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Retrieved from [Link]
-
Chemsrc. (2025, August 26). N,N-Dimethylpiperidin-4-amine. Retrieved from [Link]
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PubMed. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
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Spectroscopic data (NMR, MS, IR) of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine
Authored by: A Senior Application Scientist
Introduction
1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine is a complex diamine containing a substituted aniline ring and a chiral piperidine moiety. Its structural features, including a primary aromatic amine, a tertiary aliphatic amine, and a tertiary aromatic amine, make it a molecule of interest in medicinal chemistry and materials science. A thorough spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical properties.
This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and data from analogous structures to predict the key spectral features. Furthermore, it outlines detailed, field-proven protocols for acquiring and interpreting this data, ensuring a robust and self-validating analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the complete characterization of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic (ortho to -NH₂) | ~6.6 - 6.8 | Doublet | 2H | Shielded by the electron-donating amino group. |
| Aromatic (ortho to piperidine) | ~6.8 - 7.0 | Doublet | 2H | Less shielded than the protons ortho to the amino group. |
| -NH₂ | ~3.5 - 4.5 | Broad singlet | 2H | Chemical shift is concentration and solvent dependent; broad due to quadrupole moment of nitrogen and exchange. |
| Piperidine H3 (CH-N(CH₃)₂) | ~2.5 - 2.9 | Multiplet | 1H | Deshielded by the adjacent nitrogen atom. |
| Piperidine (axial/equatorial) | ~1.5 - 2.2 | Multiplets | 6H | Complex overlapping signals from the piperidine ring protons. |
| -N(CH₃)₂ | ~2.2 - 2.4 | Singlet | 6H | Characteristic singlet for two equivalent methyl groups on a nitrogen. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will indicate the number of chemically distinct carbon atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aromatic (C-NH₂) | ~140 - 145 | Attached to the electron-donating amino group. |
| Aromatic (C-N piperidine) | ~145 - 150 | Attached to the electron-donating piperidine nitrogen. |
| Aromatic (CH) | ~115 - 120 | Shielded by the amino and piperidine groups. |
| Piperidine C3 | ~55 - 60 | Carbon bearing the dimethylamino group. |
| Piperidine (other) | ~25 - 50 | Aliphatic carbons of the piperidine ring. |
| -N(CH₃)₂ | ~40 - 45 | Characteristic shift for a dimethylamino group. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol ensures reproducibility and high-quality data.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for amines as it can slow down N-H proton exchange, leading to sharper signals.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher for better signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Use a relaxation delay (d1) of at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
A longer relaxation delay may be needed for quaternary carbons.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data (FID).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C in CDCl₃).
-
Integrate the ¹H NMR signals.
-
Workflow for NMR Analysis
Caption: Workflow for NMR data acquisition and analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HR-MS) is crucial for confirming the molecular formula.
Predicted Mass Spectrum
-
Molecular Formula: C₁₃H₂₁N₃
-
Monoisotopic Mass: 219.1735 g/mol
-
Predicted [M+H]⁺: 220.1813 m/z
Fragmentation Analysis: The fragmentation pattern in MS/MS experiments can provide structural information. Key fragmentations would likely involve:
-
Alpha-cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atoms is a common fragmentation pathway for amines.[1]
-
Loss of the dimethylamino group: A neutral loss of (CH₃)₂N.
-
Cleavage of the piperidine ring.
Experimental Protocol for MS Data Acquisition
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation for positive ion mode.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain structural information.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it to the theoretical mass to confirm the elemental composition.
-
Analyze the fragmentation pattern to further confirm the structure.
-
Workflow for Mass Spectrometry Analysis
Caption: Workflow for MS data acquisition and structural confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Absorption Bands
Table 3: Predicted IR Absorptions
| Functional Group | Predicted Absorption (cm⁻¹) | Vibration Type | Characteristics |
| N-H (primary amine) | 3400 - 3250 | Stretch | Two bands expected for the symmetric and asymmetric stretches.[1][2] |
| C-H (aromatic) | 3100 - 3000 | Stretch | Medium to weak bands. |
| C-H (aliphatic) | 2950 - 2850 | Stretch | Strong bands from the piperidine ring and dimethyl groups. |
| N-H (primary amine) | 1650 - 1580 | Bend (Scissoring) | Medium to strong absorption.[2][3] |
| C=C (aromatic) | 1600 - 1450 | Stretch | Multiple bands of varying intensity. |
| C-N (aromatic) | 1335 - 1250 | Stretch | Strong absorption.[2] |
| C-N (aliphatic) | 1250 - 1020 | Stretch | Medium to weak bands.[2][3] |
| N-H (primary/secondary) | 910 - 665 | Wag | Broad, strong band.[2] |
Experimental Protocol for IR Data Acquisition
Step-by-Step Methodology:
-
Sample Preparation:
-
Neat (for liquids/oils): Place a drop of the neat sample between two KBr or NaCl plates.
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal. This is often the simplest method.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum.
-
-
Data Analysis:
-
Identify the major absorption bands and assign them to the corresponding functional groups.
-
Workflow for IR Analysis
Caption: Workflow for IR spectroscopic analysis.
Conclusion
The comprehensive spectroscopic analysis of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine through NMR, MS, and IR techniques provides a self-validating system for structural confirmation and purity assessment. While this guide presents predicted data based on sound chemical principles, the outlined experimental protocols provide a robust framework for researchers to acquire and interpret empirical data. The synergistic use of these techniques ensures an unambiguous characterization, which is a critical foundation for any further research or development involving this compound.
References
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ChemSrc. CAS#:686709-51-3 | 1-(4-AMINOPHENYL)-N,N-DIMETHYL-3-PYRROLIDINAMINE. [Link]
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PubChem. 1-benzyl-N,4-dimethylpiperidin-3-amine. [Link]
-
MDPI. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. [Link]
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GSRS. 1-BENZYL-N,4-DIMETHYL-PIPERIDIN-3-AMINE, TRANS-. [Link]
-
University of Calgary. IR: amines. [Link]
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Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
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MDPI. Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. [Link]
-
Hindawi. N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatog. [Link]
-
Agilent. Determination of Primary Aromatic Amines by LC/MS/MS. [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds II: Primary Amines. [Link]
-
PubMed. Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. [Link]
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An In-depth Technical Guide to the Physicochemical Characterization of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical framework for the physicochemical characterization of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine (CAS No: 1007869-61-5). This molecule, incorporating a primary aromatic amine, a tertiary aliphatic amine, and a chiral piperidine scaffold, represents a versatile building block for drug discovery and materials science. This guide is intended for researchers, analytical scientists, and drug development professionals, offering a narrative built on established analytical principles and field-proven insights. We will explore the causality behind experimental choices, from spectroscopic analysis to chromatographic purity assessment, and provide detailed, self-validating protocols. The objective is to establish a robust analytical control strategy for ensuring the identity, purity, and quality of this compound for research and development applications.
Introduction and Molecular Overview
1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine is a substituted piperidine derivative with significant potential as a chemical intermediate. Its structure is characterized by three key functional regions:
-
The Aniline Moiety: The 4-aminophenyl group provides a primary aromatic amine, which is a key reactive handle for further synthetic transformations and a strong chromophore for UV-spectroscopic detection.
-
The Piperidine Ring: A saturated heterocyclic system common in many pharmacologically active compounds. The substitution at position 3 introduces a chiral center, necessitating stereochemical consideration and analysis.
-
The N,N-dimethylamino Group: A tertiary amine at the 3-position of the piperidine ring, which significantly influences the molecule's basicity, solubility, and potential for pharmacological interactions.
Given these features, a multi-faceted analytical approach is required for full characterization. This guide outlines a logical workflow, ensuring that each analytical step provides validated data to build a complete profile of the molecule.
Caption: A logical workflow for the synthesis and characterization of the target compound.
General and Calculated Physicochemical Properties
A foundational understanding begins with the compound's basic molecular properties. While experimental data for properties like melting point and boiling point are not widely published, computational models provide reliable estimates that guide experimental design.
| Property | Value | Source |
| CAS Number | 1007869-61-5 | ChemUniverse[1] |
| Molecular Formula | C₁₃H₂₁N₃ | ChemUniverse[1] |
| Molecular Weight | 219.33 g/mol | ChemUniverse[1] |
| Heavy Atom Count | 16 | AA Blocks[2] |
| Hydrogen Bond Donors | 1 (from -NH₂) | AA Blocks[2] |
| Hydrogen Bond Acceptors | 3 (3 Nitrogen atoms) | AA Blocks[2] |
| Rotatable Bond Count | 2 | AA Blocks[2] |
| Predicted LogP | 2.0 - 2.1 | Multiple Sources |
| Predicted pKa | Primary Amine: ~4.5, Tertiary Amine: ~9.5 | Predicted |
Spectroscopic Characterization: Confirming Molecular Identity
Spectroscopy provides an unambiguous fingerprint of the molecular structure. The combination of NMR, IR, and Mass Spectrometry offers a self-validating system for identity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. The presence of both aromatic and aliphatic protons in distinct environments should yield a well-resolved spectrum.
Expertise & Rationale: The choice of DMSO-d₆ as a solvent is strategic. It is an excellent solvent for polar compounds containing amine functionalities and its residual peak does not interfere with the key aromatic or aliphatic signals. The primary amine (-NH₂) protons are exchangeable and often appear as a broad singlet; their signal in DMSO is typically well-defined.
Predicted ¹H NMR Signals (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 6.5 - 6.8 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -NH₂) | Ortho protons on the aniline ring, upfield due to the electron-donating -NH₂ group.[3] |
| ~ 6.9 - 7.1 | d, J ≈ 8.5 Hz | 2H | Ar-H (meta to -NH₂) | Meta protons on the aniline ring. |
| ~ 4.9 - 5.1 | br s | 2H | -NH₂ | Primary aromatic amine protons, signal can be broad.[3] |
| ~ 2.8 - 3.5 | m | 3H | Piperidine C2-H₂, C6-Hₐ | Protons adjacent to the ring nitrogen. |
| ~ 2.5 - 2.7 | m | 1H | Piperidine C3-H | The methine proton at the chiral center. |
| ~ 2.2 | s | 6H | -N(CH₃)₂ | Singlet for the six equivalent protons of the two methyl groups. |
| ~ 1.6 - 2.0 | m | 3H | Piperidine C4-H₂, C5-Hₐ | Remaining piperidine ring protons. |
| ~ 1.4 - 1.6 | m | 1H | Piperidine C5-Hₑ, C6-Hₑ | Remaining piperidine ring protons. |
Predicted ¹³C NMR Signals (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 145 - 148 | Ar-C (C-NH₂) | Aromatic carbon attached to the primary amine. |
| ~ 138 - 140 | Ar-C (C-N piperidine) | Aromatic carbon attached to the piperidine nitrogen. |
| ~ 115 - 120 | Ar-CH (meta to -NH₂) | Aromatic methine carbons. |
| ~ 113 - 115 | Ar-CH (ortho to -NH₂) | Aromatic methine carbons. |
| ~ 58 - 62 | Piperidine C3 | Carbon bearing the dimethylamino group. |
| ~ 48 - 52 | Piperidine C2, C6 | Carbons adjacent to the ring nitrogen. |
| ~ 45 | -N(CH₃)₂ | Dimethylamino carbons. |
| ~ 25 - 30 | Piperidine C4, C5 | Remaining piperidine carbons. |
Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data using a standard pulse program. Set a spectral width of 12-15 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 2 seconds.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program. Set a spectral width of 220-240 ppm and a longer relaxation delay (5-10 seconds) to ensure proper quantification of all carbon signals.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO peak at 2.50 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the key functional groups present in the molecule.
Expertise & Rationale: For amine analysis, the N-H stretching region is highly diagnostic. Primary amines like the aniline moiety in our compound are expected to show two distinct bands due to symmetric and asymmetric stretching, a characteristic feature that distinguishes them from secondary amines (one band) and tertiary amines (no bands in this region).[4]
Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3350 | Medium | Asymmetric & Symmetric N-H Stretch (Primary Aromatic Amine)[4] |
| 3050 - 3010 | Medium-Weak | Aromatic C-H Stretch |
| 2950 - 2800 | Strong | Aliphatic C-H Stretch (Piperidine and N-Methyl) |
| ~ 2780 | Medium | N-CH₃ Symmetric Stretch (Bohlmann band, characteristic of N-methyl groups)[5] |
| 1620 - 1580 | Strong | Aromatic C=C Bending & N-H Scissoring |
| 1350 - 1250 | Strong | Aromatic C-N Stretch |
| 1250 - 1020 | Strong | Aliphatic C-N Stretch |
Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount (1-2 mg) of the solid compound directly onto the ATR crystal.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric CO₂ and H₂O signals.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.
-
Data Analysis: Identify and label the major peaks corresponding to the predicted functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the compound's fragmentation pattern, further confirming its structure.
Expertise & Rationale: Electrospray Ionization (ESI) in positive mode is the method of choice for this molecule. The presence of two basic nitrogen centers (the aniline and the tertiary amine) makes it highly susceptible to protonation, leading to a strong signal for the protonated molecular ion [M+H]⁺. The "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with our compound (219 Da).[3]
Caption: Predicted ESI-MS fragmentation pathways for the protonated molecule.
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a mixture of 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures efficient protonation.
-
Instrumentation: Use a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with an HPLC system.
-
Infusion: Directly infuse the sample into the ESI source at a flow rate of 5-10 µL/min.
-
MS Acquisition: Acquire data in positive ESI mode over a mass range of m/z 50-500.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 220.18) for collision-induced dissociation (CID) to generate fragmentation data for structural confirmation.
-
Data Analysis: Determine the exact mass of the parent ion and compare it to the theoretical mass. Analyze the fragmentation pattern to confirm structural motifs.
Chromatographic Analysis: Purity and Stability Assessment
Chromatographic methods are essential for quantifying the purity of the compound and identifying any related impurities from synthesis or degradation.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the standard method for purity analysis of aromatic compounds.
Expertise & Rationale: The choice of a C18 stationary phase is a robust starting point for a molecule with this polarity. The aniline ring provides a strong chromophore, making UV detection highly sensitive. A wavelength of 254 nm is a common choice for aromatic systems, but a photodiode array (PDA) detector should be used to scan across the full UV spectrum to find the absorbance maximum (~240-285 nm) and to check for co-eluting impurities with different spectral profiles. A buffered mobile phase (e.g., with ammonium acetate) is crucial to maintain a consistent ionization state for the amine groups, ensuring sharp, reproducible peaks.[6]
Proposed HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH adjusted to 7.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV/PDA at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 0.5 mg/mL in 50:50 Water:Acetonitrile |
Protocol: HPLC Purity Determination
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) until a stable baseline is achieved.
-
Sample Analysis: Inject the prepared sample solution.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.
-
Validation: The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines if intended for regulated applications.
Gas Chromatography (GC)
GC can be an alternative for purity analysis, particularly for identifying volatile impurities.
Expertise & Rationale: The compound's predicted boiling point and structure suggest it should be amenable to GC analysis. A direct injection method using a standard non-polar column (e.g., DB-5 or equivalent) is feasible. The high temperatures of the injector and detector necessitate ensuring the compound is thermally stable. A flame ionization detector (FID) is suitable as it provides a universal response for organic compounds.[7]
Protocol: GC Purity Analysis
-
Sample Preparation: Prepare a ~1 mg/mL solution in a suitable solvent like dichloromethane or MTBE.
-
Instrumentation: Use a gas chromatograph equipped with a split/splitless injector and an FID.
-
GC Conditions:
-
Column: Diphenyl dimethyl polysiloxane stationary phase (30 m x 0.25 mm ID, 0.25 µm film).
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Program: Start at 150°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Analysis: Inject 1 µL of the sample and record the chromatogram. Calculate purity based on peak area percent.
Toxicological and Safety Considerations
While no specific toxicological data exists for this compound, an assessment can be inferred from its structural components.
-
Aniline Derivatives: Aromatic amines are a well-known class of compounds that can be toxic and may require careful handling. Some are known to be skin irritants or sensitizers.[8]
-
Piperidine Derivatives: The piperidine scaffold itself is generally well-tolerated, being present in numerous approved drugs. However, functionalization can significantly alter the toxicological profile.
-
General Handling: Based on analogous compounds, 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.[9] A full safety assessment, including mutagenicity (Ames test) and cytotoxicity assays, would be required before extensive biological use.[10]
Conclusion
The comprehensive physicochemical characterization of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine requires an integrated analytical strategy. The protocols and predictive data outlined in this guide provide a robust framework for confirming the identity, purity, and key properties of this versatile chemical intermediate. By combining NMR, IR, and MS for structural elucidation with HPLC and GC for purity assessment, researchers can establish a thorough and reliable quality control system. This ensures that the material used in subsequent research and development is well-characterized, leading to more reproducible and dependable scientific outcomes.
References
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AA Blocks. 211247-62-0 | 1-(4-Aminophenyl)-N,N-dimethylpiperidin-4-amine.[Link]
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The Aminopiperidine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The substituted aminopiperidine core represents a cornerstone in contemporary medicinal chemistry, demonstrating remarkable versatility and therapeutic relevance across a spectrum of diseases. This in-depth technical guide provides a comprehensive overview of the synthesis, mechanism of action, and therapeutic applications of this privileged scaffold. We will explore its critical role in the development of blockbuster drugs, including HIV-1 entry inhibitors and dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes. This guide will delve into the nuanced structure-activity relationships that govern the efficacy of these compounds, providing field-proven insights for drug development professionals. Detailed experimental protocols for the synthesis of key aminopiperidine intermediates and a fundamental in vitro cytotoxicity assay are provided to equip researchers with practical, actionable methodologies. Through a synthesis of technical accuracy and expert analysis, this guide aims to be an essential resource for scientists engaged in the discovery and development of novel therapeutics centered around the aminopiperidine nucleus.
Introduction: The Strategic Importance of the Aminopiperidine Moiety
The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological targets. The introduction of an amino group to this ring system, creating the aminopiperidine core, further enhances its utility by providing a key site for hydrogen bonding and salt bridge formation, which are crucial for molecular recognition and binding affinity.[2] This guide will focus on the multifaceted applications of substituted aminopiperidines, with a particular emphasis on their successful translation into clinically impactful medicines.
Synthetic Strategies for Substituted Aminopiperidines
The efficient and stereoselective synthesis of substituted aminopiperidines is a critical aspect of their development as therapeutic agents. A variety of synthetic routes have been established, allowing for the introduction of diverse substituents at various positions of the piperidine ring.
Synthesis of 4-Substituted-4-Aminopiperidine Derivatives
A versatile and commonly employed strategy for the synthesis of 4-substituted-4-aminopiperidine derivatives utilizes isonipecotate as a starting material, with the Curtius rearrangement serving as a key transformation to introduce the amino group.[3] This approach allows for the introduction of various substituents at the 4-position of the piperidine ring through alkylation of the isonipecotate precursor.[3]
A general synthetic workflow is depicted below:
Caption: General synthetic scheme for 4-substituted-4-aminopiperidines.
Experimental Protocol: Synthesis of a Key 4-Substituted-4-Aminopiperidine Intermediate
The following protocol outlines a detailed procedure for the synthesis of a 4-substituted-4-aminopiperidine, a crucial building block for piperazine-based CCR5 antagonists.[3]
Step 1: N-Benzylation of Ethyl Isonipecotate
-
To a solution of ethyl isonipecotate in a suitable solvent such as acetonitrile, add potassium carbonate and benzyl bromide.
-
Heat the reaction mixture to reflux and monitor for completion by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to yield N-benzyl ethyl isonipecotate.
Step 2: Alkylation at the 4-Position
-
To a solution of N-benzyl ethyl isonipecotate in anhydrous tetrahydrofuran (THF) at -78 °C, add a strong base such as lithium diisopropylamide (LDA) dropwise.
-
After stirring for a period, add an appropriate alkylating agent (e.g., methyl iodide).
-
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate to give the 4-alkylated product.
Step 3: Saponification of the Ester
-
Dissolve the 4-alkylated ester in a mixture of ethanol and water containing a base such as sodium hydroxide.
-
Heat the mixture to reflux until the ester is completely hydrolyzed, as monitored by TLC.
-
Acidify the reaction mixture and extract the carboxylic acid product.
Step 4: Curtius Rearrangement
-
To a solution of the carboxylic acid in an anhydrous solvent like toluene, add diphenylphosphoryl azide (DPPA) and triethylamine.
-
Heat the mixture to reflux to induce the Curtius rearrangement, forming the isocyanate intermediate.
-
Add an alcohol (e.g., tert-butanol) to trap the isocyanate as a carbamate.
Step 5: Deprotection
-
Treat the carbamate with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, to remove the Boc protecting group and yield the desired 4-substituted-4-aminopiperidine.
Therapeutic Applications of Substituted Aminopiperidines
The aminopiperidine scaffold is a key component in a number of clinically successful drugs and promising drug candidates targeting a range of diseases.
HIV-1 Entry Inhibition: CCR5 Antagonists
The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of the most common strains of HIV-1 into host cells.[4] Substituted aminopiperidines have been successfully developed as CCR5 antagonists, effectively blocking this viral entry pathway.
Mechanism of Action: HIV-1 entry is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of T-cells.[5] This binding induces a conformational change in gp120, exposing a binding site for a co-receptor, typically CCR5.[5] The subsequent interaction between gp120 and CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the host cell.[6]
CCR5 antagonists, such as the FDA-approved drug Maraviroc , are allosteric inhibitors that bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[7] This binding stabilizes a conformation of the receptor that is not recognized by the gp120 protein, thereby preventing the virus from engaging with its co-receptor and blocking viral entry.[8]
Caption: Mechanism of HIV-1 entry and its inhibition by a CCR5 antagonist.
Structure-Activity Relationship (SAR) Insights: The development of piperazine-based CCR5 antagonists has revealed key structural features that are critical for their activity. For instance, the S-configuration of a benzylic substituent on the piperazine ring is vital for potent CCR5 binding.[9] Bulky or aryl substituents at the 2-position of the piperazine ring have been found to be detrimental to the antagonist's activity.[9]
Table 1: Pharmacokinetic and In Vitro Activity Data for Selected Aminopiperidine-based CCR5 Antagonists
| Compound | Target | IC50 (nM) | Oral Bioavailability (%) | Half-life (h) | Reference |
| Vicriviroc | CCR5 | - | - | 28-33 | [10] |
| Maraviroc | CCR5 | - | - | - | [11] |
| Aplaviroc | CCR5 | - | - | - | [6] |
Note: Specific IC50 and bioavailability values for each compound can vary depending on the specific assay and animal model used. This table provides a general comparison.
Type 2 Diabetes Mellitus: DPP-4 Inhibitors
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a key role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[12] Inhibition of DPP-4 is a well-established therapeutic strategy for the management of type 2 diabetes.
Mechanism of Action: In response to food intake, the gut releases incretin hormones (GLP-1 and GIP), which stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner and suppress glucagon release from α-cells.[13] DPP-4 rapidly degrades these incretins, thus limiting their insulinotropic effects.[12]
DPP-4 inhibitors, such as the FDA-approved drug Alogliptin , which contains a chiral aminopiperidine core, bind to the active site of the DPP-4 enzyme and prevent the degradation of GLP-1 and GIP.[14][15] This leads to prolonged and enhanced incretin activity, resulting in improved glycemic control.[13]
Caption: Mechanism of DPP-4 inhibition for the treatment of type 2 diabetes.
Table 2: IC50 Values for Selected Aminopiperidine-based DPP-4 Inhibitors
| Compound | DPP-4 IC50 (µM) | Reference |
| 9c (4-Cl substitution) | 15.3 ± 0.65 | [4] |
| 9f (3-Cl, 4-F substitution) | 35.7 ± 1.49 | [4] |
| 9g (unsubstituted) | 96.2 ± 6.82 | [4] |
These data illustrate the impact of different substituents on the inhibitory potency of 4-aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives against the DPP-4 enzyme.[4]
Preclinical Evaluation: In Vitro Assays
The preclinical evaluation of substituted aminopiperidines involves a battery of in vitro assays to determine their potency, selectivity, and potential toxicity. A fundamental assay in this process is the assessment of cytotoxicity.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cells of interest (e.g., cancer cell line, primary cells)
-
Complete cell culture medium
-
Test compound (substituted aminopiperidine derivative)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
96-well microplate
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
Conclusion and Future Perspectives
The substituted aminopiperidine scaffold has unequivocally established itself as a privileged motif in drug discovery, leading to the development of life-changing medicines. Its synthetic tractability and the ability of its derivatives to engage in crucial interactions with a diverse range of biological targets underscore its continued importance. The successful examples of CCR5 antagonists and DPP-4 inhibitors serve as a testament to the power of this chemical scaffold.
Future research in this area will likely focus on the exploration of novel substitution patterns to fine-tune pharmacological properties, improve safety profiles, and address emerging therapeutic challenges. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of new aminopiperidine-based drug candidates. As our understanding of disease biology deepens, the versatility of the aminopiperidine core will ensure its prominent role in the development of the next generation of innovative therapeutics.
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K-cha, E., & Ü-ben, A. (2019). IC 50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition. ResearchGate. Available from: [Link]
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Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet, 368(9548), 1696-1705. Available from: [Link]
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Tan, Q., Zhu, Y., Li, J., Chen, Z., Han, G. W., Kufareva, I., ... & Stevens, R. C. (2013). Structure of the CCR5 chemokine receptor–HIV entry inhibitor Maraviroc complex. Science, 341(6152), 1387-1390. Available from: [Link]
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Drucker, D. J. (2018). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews, 39(4), 542-574. Available from: [Link]
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Gimadiev, T. R., Bodrov, A. V., & Vakhitova, Y. V. (2018). Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers in Pharmacology, 9, 1162. Available from: [Link]
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Reductive amination methods for aminopiperidine synthesis
An Application Guide to the Synthesis of Aminopiperidines via Reductive Amination
Introduction: The Privileged Aminopiperidine Scaffold
The piperidine ring is a ubiquitous structural motif in medicinal chemistry, featured prominently in a vast number of FDA-approved pharmaceuticals. Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, making it an ideal scaffold for optimizing drug-receptor interactions. Among its derivatives, the 4-aminopiperidine core is of particular significance, serving as a key building block and structural linker in compounds designed to treat a wide array of conditions, from neuropathic pain to HIV.[1][2][3] The synthesis of these valuable intermediates, therefore, is a critical task for researchers and drug development professionals.
Reductive amination stands out as one of the most powerful and versatile methods for constructing the crucial C-N bonds required for aminopiperidine synthesis.[4] This reaction, which forms an amine from a carbonyl compound and an amine, is valued for its operational simplicity, broad substrate scope, and the availability of numerous protocols.[4][5] This guide provides an in-depth exploration of reductive amination strategies for synthesizing aminopiperidines, focusing on the underlying mechanisms, field-proven protocols, and the rationale behind experimental choices.
Part 1: The Mechanism and Strategy of Reductive Amination
Reductive amination is fundamentally a two-stage process that combines nucleophilic addition with reduction. The overall transformation involves the reaction of a carbonyl group (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[6]
The general mechanism proceeds as follows:
-
Imine/Iminium Ion Formation: The nitrogen of the amine performs a nucleophilic attack on the electrophilic carbonyl carbon. This is typically the rate-limiting step and can be catalyzed by mild acid, which protonates the carbonyl oxygen to increase its electrophilicity.[6] Subsequent dehydration yields a C=N double bond, known as an imine (from a primary amine) or an iminium ion (from a secondary amine).
-
Reduction: A hydride-based reducing agent selectively reduces the polar C=N bond of the imine or iminium ion to afford the final amine product.[7]
A critical aspect of a successful reductive amination is the choice of the reducing agent. The ideal reagent should be powerful enough to reduce the iminium intermediate but mild enough to avoid significant reduction of the starting carbonyl compound.[5] This selectivity allows for a "one-pot" or "direct" procedure where the carbonyl, amine, and reducing agent are all combined in a single reaction vessel.
Caption: General mechanism of reductive amination.
There are two primary strategic approaches for synthesizing aminopiperidines using this reaction:
-
Intermolecular Reductive Amination: This is the most common approach, where a pre-formed piperidone core (e.g., N-Boc-4-piperidone) is reacted with an external amine to install the amino group at the 4-position.[8]
-
Intramolecular Reductive Amination: This powerful strategy involves the cyclization of a linear precursor containing both an amine and a carbonyl group. The reaction forms the piperidine ring itself, which is particularly useful for creating complex, stereochemically rich structures like iminosugars.[5]
Part 2: Reagent Selection and Protocol Design
The choice of reducing agent is paramount and dictates the reaction conditions, selectivity, and overall success. While many reagents exist, sodium triacetoxyborohydride has emerged as the gold standard for its mildness and selectivity.[9][10]
Comparison of Common Reducing Agents
| Reducing Agent | Typical Conditions | Selectivity | Pros | Cons |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB) | Aprotic solvents (DCE, THF), Room Temp.[10] | High for imines/iminium ions. Tolerates most functional groups.[11] | Mild, no pH control needed, high functional group tolerance, non-toxic byproducts.[11] | Water-sensitive, relatively expensive.[12] |
| Sodium Cyanoborohydride (NaBH₃CN) | Protic solvents (MeOH), requires pH control (~6-7).[11] | Reduces imines faster than ketones at controlled pH. | Effective and well-established. | Highly toxic (releases HCN), requires careful pH monitoring.[11][13] |
| Catalytic Hydrogenation (H₂ with Pd, Pt, or Ni) | Various solvents, requires H₂ pressure. | Reduces many functional groups (alkenes, alkynes, nitro groups, benzyl ethers). | "Green" (no salt byproducts), high yielding, scalable. | Requires specialized high-pressure equipment, catalyst can be pyrophoric and sensitive to poisoning.[13] |
| Leuckart-Wallach Reaction (Formic Acid / Formamide) | High temperatures (160-185°C), neat or with formic acid.[14] | Specific for this named reaction. | One-pot process using inexpensive reagents. | Harsh conditions, long reaction times, often produces formylated byproducts requiring hydrolysis.[14][15] |
Part 3: Experimental Protocols
Protocol 1: Synthesis of 1-Boc-4-(benzylamino)piperidine via Direct Reductive Amination
This protocol details a reliable, lab-scale synthesis using sodium triacetoxyborohydride (STAB), a preferred reagent due to its high selectivity and operational simplicity.[10]
Caption: Workflow for direct reductive amination.
Materials:
-
N-Boc-4-piperidone
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-4-piperidone (1.0 eq). Dissolve it in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M.
-
Amine Addition: Add benzylamine (1.0-1.1 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation.
-
Causality Note: Pre-mixing the ketone and amine before adding the reducing agent allows the equilibrium to favor the formation of the iminium intermediate, which is the species that will be reduced.
-
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting piperidone spot is consumed (typically 4-12 hours).
-
Workup - Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes until gas evolution ceases.
-
Trustworthiness Note: The quench neutralizes any remaining acetic acid from the STAB reagent and destroys any excess hydride, ensuring a safe and clean extraction.
-
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure product.
Protocol 2: Intramolecular Reductive Amination for Piperidine Ring Synthesis
This method is a powerful strategy for constructing the piperidine ring itself from an acyclic precursor. The key is a starting material that contains both a nucleophilic amine and an electrophilic carbonyl (or a precursor like an acetal) separated by a five-atom chain.
Caption: Mechanism for intramolecular reductive amination.
Conceptual Workflow:
-
Substrate Synthesis: Synthesize a suitable linear precursor, such as a 5-aminopentanal or a 6-aminohexan-2-one derivative. Protecting groups on the amine or other functional groups may be necessary.
-
Cyclization and Reduction: Dissolve the precursor in a suitable solvent (e.g., methanol or DCE). Add a mild acid catalyst (e.g., acetic acid) to promote intramolecular iminium ion formation. Add a selective reducing agent like NaBH₃CN or NaBH(OAc)₃.
-
Monitoring and Workup: The reaction is monitored for the disappearance of the linear starting material. The workup procedure is similar to the intermolecular protocol, involving an aqueous quench, extraction, and chromatographic purification. This approach is particularly valuable in the synthesis of complex natural products and their analogs.[5]
Part 4: Troubleshooting Common Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Reaction is slow or stalls | 1. Insufficiently reactive carbonyl or amine (steric hindrance). 2. Reagents (especially STAB) are old/hydrolyzed. 3. Solvent is not anhydrous. | 1. Add a catalytic amount of acetic acid (1-2 eq) to accelerate iminium formation.[10] 2. Use fresh, high-quality reagents. 3. Use anhydrous solvents and perform the reaction under an inert atmosphere. |
| Low Yield | 1. Incomplete reaction. 2. Product loss during workup/purification. 3. Side reactions. | 1. Allow the reaction to run longer or add a slight excess of the amine and reducing agent. 2. Ensure the pH is basic during extraction to prevent the amine product from becoming a protonated salt soluble in the aqueous layer. 3. Use a milder, more selective reducing agent like STAB to minimize side reactions. |
| Formation of Dialkylated Byproduct | Occurs when using primary amines; the secondary amine product reacts again with the carbonyl. | Use a stepwise (indirect) procedure: first form and isolate the imine, then reduce it in a separate step with a reagent like NaBH₄ in methanol.[9] Alternatively, use a larger excess of the primary amine. |
| Alcohol Byproduct Detected | The carbonyl starting material was reduced directly. | This indicates the reducing agent is too strong or the conditions are incorrect. Switch to a more selective reagent like STAB. If using NaBH₃CN, ensure the pH is properly buffered.[13] |
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Arkivoc. [Link]
-
The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. [Link]
-
Cardona, F., Matassini, C., & Goti, A. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]
-
Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115, Harvard University. [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [Link]
-
Wang, S., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. [Link]
-
Khan, M., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts. [Link]
-
Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry. [Link]
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
-
Oh, S., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. [Link]
-
Geng, P., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
- Google Patents. (n.d.). CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines.
-
Moore, M. L. (n.d.). The Leuckart Reaction. Erowid. [Link]
Sources
- 1. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
- 14. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
- 15. erowid.org [erowid.org]
Application Notes & Protocols: A Tiered Strategy for Characterizing the Bioactivity of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine
Introduction
In early-stage drug discovery, researchers are often faced with novel chemical entities with unknown biological targets. The compound 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine, featuring an aminophenyl moiety and a substituted piperidine ring, represents such a case. These structural motifs are present in a wide array of bioactive molecules, suggesting potential interactions with common drug target classes such as G-protein coupled receptors (GPCRs), kinases, or ion channels.
This document provides a comprehensive, tiered strategy for the initial characterization of this compound's activity using robust, cell-based assays. The proposed workflow is designed to first establish a therapeutic window by assessing general cytotoxicity, followed by screening against key target families to elucidate a potential mechanism of action. This approach prioritizes experimental efficiency and data integrity, providing a clear path from initial compound screening to hypothesis generation.
Part 1: Foundational Analysis - Cytotoxicity Profiling
Rationale: Before investigating specific mechanisms, it is critical to determine the concentration range at which 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine exhibits cytotoxic effects. This step is essential for differentiating true target-specific effects from general toxicity and for establishing appropriate concentration ranges for subsequent, more sensitive assays. The MTS assay is a reliable colorimetric method for assessing cell viability by measuring the metabolic activity of living cells.
Protocol 1: MTS Assay for General Cell Viability
This protocol uses the CellTiter 96® AQueous One Solution Cell Proliferation Assay (Promega) as a representative example.
Objective: To determine the EC50 (half-maximal effective concentration) for cytotoxicity in a standard human cell line (e.g., HEK293 or HeLa).
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine (test compound)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Doxorubicin (positive control for cytotoxicity)
-
CellTiter 96® AQueous One Solution Reagent
-
96-well clear-bottom, black-sided plates
-
Multichannel pipette
-
Plate reader (490 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count HEK293 cells.
-
Seed 10,000 cells per well in 100 µL of complete DMEM in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation & Dosing:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform a serial dilution series (e.g., 10-point, 1:3 dilution) in culture medium to create 2X working concentrations. The final DMSO concentration should be kept constant at ≤0.5%.
-
Prepare 2X solutions for vehicle (DMSO) and positive control (Doxorubicin, e.g., starting at 10 µM).
-
-
Cell Treatment:
-
Carefully remove 50 µL of medium from each well.
-
Add 50 µL of the 2X compound dilutions, vehicle, or positive control to the respective wells. This results in a final 1X concentration.
-
Incubate the plate for 48 hours at 37°C, 5% CO2.
-
-
MTS Reagent Addition & Readout:
-
Add 20 µL of CellTiter 96® AQueous One Solution Reagent directly to each well.
-
Incubate for 2 hours at 37°C, 5% CO2, protected from light.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Normalize the data: % Viability = (Absorbance_compound / Absorbance_vehicle) * 100.
-
Plot the % Viability against the log of the compound concentration and fit a dose-response curve (e.g., four-parameter logistic regression) to determine the EC50 value.
-
Illustrative Data Summary
| Compound | Cell Line | Incubation Time | Cytotoxicity EC50 (µM) |
| 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine | HEK293 | 48 hours | > 50 (Hypothetical) |
| Doxorubicin (Positive Control) | HEK293 | 48 hours | 0.8 (Typical) |
This hypothetical result would indicate low general cytotoxicity, allowing for subsequent assays to be performed at concentrations up to 25-50 µM without confounding effects from cell death.
Part 2: Mechanistic Screening - A Multi-Target Approach
Based on the compound's structural features, a parallel screening approach against high-probability target families is recommended. The following assays provide robust methods for interrogating GPCR, kinase, and ion channel activity.
Workflow for Mechanistic Screening
Caption: A tiered workflow for compound characterization.
Protocol 2: GPCR Activity Screening (Calcium Flux Assay)
Rationale: The aminophenyl and piperidine scaffolds are common in ligands for aminergic GPCRs (e.g., dopamine, serotonin receptors). Many GPCRs, particularly those coupled to Gq proteins, signal through the release of intracellular calcium. A calcium flux assay provides a high-throughput method to detect such activity.
Objective: To screen for agonist or antagonist activity at a panel of GPCRs expressed in a suitable cell line (e.g., CHO-K1 or HEK293 cells stably expressing a target GPCR).
Materials:
-
Assay cell line (e.g., HEK293 expressing the Dopamine D2 receptor)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluo-4 AM calcium indicator dye
-
Probenecid (anion-exchange transport inhibitor, improves dye retention)
-
Test compound and known reference agonist/antagonist
-
96- or 384-well black-walled, clear-bottom plates
-
Fluorescence plate reader with injection capability (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed cells into the assay plate and incubate overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Probenecid in Assay Buffer.
-
Remove growth medium from cells and add 100 µL of loading buffer.
-
Incubate for 1 hour at 37°C, then 30 minutes at room temperature, protected from light.
-
-
Agonist Mode Screening:
-
Place the plate in the fluorescence reader.
-
Add the test compound at various concentrations.
-
Measure fluorescence intensity (Excitation ~494 nm, Emission ~516 nm) over time (e.g., for 90-120 seconds) to detect a calcium response.
-
-
Antagonist Mode Screening:
-
Pre-incubate the dye-loaded cells with the test compound for 15-30 minutes.
-
Place the plate in the reader and inject a known agonist at its EC80 concentration.
-
Measure the fluorescence response. A reduction in the agonist-induced signal indicates antagonist activity.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF = F_max - F_min).
-
Normalize data to the response of a known reference agonist (for agonist mode) or the inhibition of the agonist response (for antagonist mode).
-
Plot dose-response curves to determine EC50 (agonist) or IC50 (antagonist) values.
-
Representative GPCR Signaling Pathway
Caption: Gq-coupled GPCR signaling leading to calcium release.
Protocol 3: Kinase Inhibition Screening
Rationale: The aminophenyl group is a well-known "hinge-binding" motif found in many ATP-competitive kinase inhibitors. A generic, luminescence-based kinase assay can efficiently screen for activity against a broad range of kinases.
Objective: To determine if the test compound inhibits the activity of a representative kinase (e.g., Src, Abl) or a panel of kinases.
Materials:
-
ADP-Glo™ Kinase Assay (Promega) or similar.
-
Recombinant kinase and its specific substrate peptide.
-
ATP.
-
Kinase buffer.
-
Test compound and a known inhibitor (e.g., Staurosporine).
-
Low-volume 384-well white plates.
-
Luminometer.
Procedure:
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of test compound dilutions.
-
Add 2 µL of a mix containing the kinase and its substrate.
-
Initiate the reaction by adding 2 µL of ATP solution.
-
Incubate for 1 hour at room temperature. The reaction converts ATP to ADP.
-
-
ADP Detection (Part 1):
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Generation (Part 2):
-
Add 10 µL of Kinase Detection Reagent. This reagent converts ADP to ATP, which is then used in a luciferase reaction to produce light.
-
Incubate for 30 minutes at room temperature.
-
-
Readout: Measure luminescence using a plate reader. A lower signal indicates less ADP was produced, meaning the kinase was inhibited.
-
Data Analysis:
-
Normalize the data to controls (no enzyme vs. no inhibitor).
-
Plot % Inhibition against the log of compound concentration to determine the IC50.
-
Protocol 4: Ion Channel Modulation (Membrane Potential Assay)
Rationale: Piperidine-containing molecules are known to modulate the activity of various ion channels. Changes in ion channel activity directly alter the cell's membrane potential. Fluorescent membrane potential dyes can detect these changes in a high-throughput format.
Objective: To screen for compound-induced changes in cellular membrane potential.
Materials:
-
FLIPR® Membrane Potential Assay Kit or similar.
-
A suitable cell line with endogenous or expressed ion channels (e.g., CHO cells expressing hERG).
-
Assay Buffer (e.g., HBSS with HEPES).
-
Test compound and known channel opener/blocker.
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with injection capability.
Procedure:
-
Cell Plating: Seed cells into the assay plate and incubate overnight.
-
Dye Loading:
-
Prepare the membrane potential dye solution in Assay Buffer according to the manufacturer's instructions.
-
Remove growth medium and add the dye solution to the cells.
-
Incubate for 30-60 minutes at room temperature.
-
-
Compound Addition & Readout:
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add the test compound and immediately measure the fluorescence intensity over time (e.g., 2-5 minutes).
-
A change in fluorescence (increase or decrease, depending on the dye) indicates a change in membrane potential.
-
-
Data Analysis:
-
Calculate the change in fluorescence relative to the baseline.
-
Normalize the response to a known ion channel modulator.
-
Determine EC50 or IC50 values from dose-response curves.
-
Conclusion and Forward Look
This application note outlines a logical, tiered workflow for the initial characterization of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine. By first establishing a cytotoxicity profile and then screening against high-probability target families, researchers can efficiently generate initial hypotheses about the compound's mechanism of action. Positive "hits" from any of the Tier 2 screens would require confirmation and further validation, including testing against a broader panel of related targets (e.g., a full kinase panel) and utilization of orthogonal assay technologies to confirm the mechanism. This structured approach provides a robust framework for advancing a novel compound through the early stages of the drug discovery pipeline.
References
-
Title: Principles of GPCR-Based Drug Discovery Source: Molecular Pharmacology (Journal) URL: [Link]
-
Title: A review of the development of kinase inhibitors Source: National Center for Biotechnology Information (NCBI) - Bookshelf URL: [Link]
-
Title: The FLIPR Membrane Potential Assay Source: Molecular Devices URL: [Link]
Application Note: A High-Throughput Screening Workflow for the Identification of Novel Kinase Inhibitors Using 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine
Introduction: The Quest for Specific Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, and metabolism.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts.[2] High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel kinase inhibitors.[3] This application note details a comprehensive workflow for the use of a novel compound, 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine, in a high-throughput screening campaign to identify potential kinase inhibitors.
The core structure of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine shares features with known kinase inhibitor scaffolds, suggesting its potential as a valuable starting point for medicinal chemistry efforts. This document provides a detailed, step-by-step guide for researchers, scientists, and drug development professionals on how to effectively utilize this compound in a typical kinase inhibitor screening cascade. We will cover compound characterization, assay development, primary and secondary screening protocols, and hit validation, all within the context of identifying inhibitors for a hypothetical serine/threonine kinase target.
Compound Characterization: 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine
Prior to initiating a screening campaign, a thorough characterization of the lead compound is essential. While specific data for 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine is not extensively published, we can infer some properties from similar structures.
| Property | Predicted/Inferred Value | Rationale/Source |
| Molecular Formula | C₁₃H₂₁N₃ | Based on chemical structure. |
| Molecular Weight | 219.33 g/mol | Calculated from the molecular formula. |
| Solubility | Soluble in DMSO | Common solvent for HTS compound libraries.[4] |
| Purity | >95% | Recommended for HTS to avoid false positives. |
| Stability | Stable under standard storage conditions (-20°C in DMSO) | Inferred from related piperidine derivatives.[5] |
Compound Handling and Storage: For HTS applications, 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine should be dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).[4] This stock solution should be stored at -20°C or -80°C to ensure stability.[6] Working solutions for assays should be prepared by serial dilution from the stock. It is crucial to manage the number of freeze-thaw cycles to maintain compound integrity.[6]
High-Throughput Screening Workflow for Kinase Inhibitors
The following workflow outlines a comprehensive strategy for screening 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine and its analogs against a target kinase.
Caption: A typical workflow for identifying and validating kinase inhibitors.
Phase 1: Assay Development and Validation
The selection of an appropriate assay technology is critical for a successful HTS campaign.[7] For kinase activity, several robust and miniaturizable options are available.[8] We will focus on the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology due to its high sensitivity and no-wash format.[9][10]
Principle of the AlphaScreen Kinase Assay: The AlphaScreen assay detects the phosphorylation of a biotinylated substrate by the target kinase.[2] Donor beads coated with streptavidin bind to the biotinylated substrate. Acceptor beads coated with Protein A bind to a phospho-specific antibody, which in turn recognizes the phosphorylated substrate.[2] When the substrate is phosphorylated, the donor and acceptor beads are brought into close proximity. Upon excitation, the donor bead releases singlet oxygen, which excites the acceptor bead, leading to light emission.[11][12]
Caption: Visualization of the AlphaScreen assay principle.
Protocol 1: AlphaScreen Kinase Assay Development
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare stock solutions of the target kinase, biotinylated substrate peptide, and ATP in the reaction buffer.
-
Prepare a stop/detection buffer containing EDTA (to stop the kinase reaction), a phospho-specific antibody, Protein A-coated acceptor beads, and streptavidin-coated donor beads.
-
-
Kinase Titration:
-
Perform a serial dilution of the kinase in a 384-well plate.
-
Add a fixed concentration of substrate and ATP.
-
Incubate at room temperature for a set time (e.g., 60 minutes).
-
Add the stop/detection buffer and incubate in the dark (e.g., 60 minutes).
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Determine the kinase concentration that gives approximately 80% of the maximum signal.
-
-
ATP Km Determination:
-
Using the optimal kinase concentration, perform a serial dilution of ATP.
-
Follow the incubation and detection steps as above.
-
Plot the signal versus ATP concentration and determine the Km value. For inhibitor screening, it is common to use an ATP concentration equal to the Km.[13]
-
-
Assay Validation (Z'-factor):
-
The Z'-factor is a statistical measure of assay quality, with a value > 0.5 indicating an excellent assay for HTS.[14][15][16]
-
Prepare a plate with multiple wells of positive controls (full kinase activity) and negative controls (no kinase or a potent known inhibitor).
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|[17]
-
An acceptable Z'-factor should be consistently above 0.5.[18]
-
Phase 2: Primary Screening
The primary screen is performed at a single concentration of the test compounds to identify "hits".[19]
Protocol 2: Primary HTS of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine Library
-
Compound Plating:
-
Using an acoustic liquid handler, dispense a small volume (e.g., 20-50 nL) of the 10 mM compound stocks into 384-well assay plates. This will result in a final assay concentration of approximately 10 µM.
-
Include positive controls (e.g., a known inhibitor like staurosporine) and negative controls (DMSO only) on each plate.
-
-
Reagent Addition:
-
Add the target kinase and substrate mixture to all wells.
-
Incubate for a short pre-incubation period (e.g., 15 minutes) to allow compound-kinase interaction.
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation and Detection:
-
Incubate the reaction at room temperature for the optimized time (e.g., 60 minutes).
-
Stop the reaction and detect the signal by adding the AlphaScreen stop/detection buffer.
-
Incubate in the dark for 60 minutes.
-
Read the plates.
-
-
Data Analysis and Hit Identification:
-
Normalize the data on a plate-by-plate basis using the positive and negative controls.
-
Calculate the percent inhibition for each compound.
-
Set a hit threshold, for example, >50% inhibition or 3 standard deviations from the mean of the DMSO controls.
-
Compounds that meet this criterion are considered primary hits.
-
Phase 3: Hit Confirmation and Dose-Response
Primary hits must be confirmed to rule out false positives.[13]
Protocol 3: Hit Confirmation and IC₅₀ Determination
-
Compound Re-sourcing:
-
Obtain fresh, powdered samples of the primary hit compounds to eliminate issues with compound integrity from the library.[13]
-
Prepare new stock solutions in DMSO.
-
-
Dose-Response Curves:
-
Perform a serial dilution of the confirmed hits (e.g., 10-point, 3-fold dilution series).
-
Run the same AlphaScreen assay as in the primary screen.
-
Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[13]
-
Phase 4: Secondary and Orthogonal Assays
Confirmed hits with potent IC₅₀ values should be further characterized in secondary and orthogonal assays to validate their mechanism of action and rule out assay interference.[13][20]
Protocol 4: Orthogonal Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is an excellent orthogonal assay as it relies on a different detection principle.[8][21]
-
TR-FRET Assay Principle:
-
A lanthanide-labeled anti-tag antibody (e.g., anti-GST) binds to a tagged kinase.
-
A fluorescently labeled substrate is phosphorylated by the kinase.
-
A phospho-specific antibody labeled with an acceptor fluorophore binds to the phosphorylated substrate.
-
When the donor and acceptor are in proximity, FRET occurs upon excitation of the donor.
-
-
Protocol:
-
Perform a dose-response experiment with the confirmed hits using a TR-FRET-based kinase assay kit (e.g., LanthaScreen®).[21]
-
Compare the IC₅₀ values obtained from the TR-FRET assay with those from the AlphaScreen assay. Consistent results strengthen the validation of the hits.
-
Counter-Screening:
It is crucial to perform counter-screens to identify compounds that interfere with the assay technology itself (e.g., quenchers of the AlphaScreen signal).[1] A simple counter-screen involves running the assay in the absence of the kinase but with a pre-phosphorylated substrate. True inhibitors should not show activity in this format.
Cell-Based Assays: The Next Step
Promising compounds should be evaluated in a cellular context to assess their cell permeability and on-target activity in a more physiologically relevant environment.[22][23][24]
| Assay Type | Principle |
| Cellular Phosphorylation Assay | Measures the phosphorylation of the kinase's substrate in cells via methods like Western blotting or cell-based ELISA.[22] |
| Cell Proliferation/Viability Assay | Assesses the effect of the inhibitor on the growth of cancer cell lines that are dependent on the target kinase.[22] |
Troubleshooting Common HTS Issues
| Issue | Potential Cause | Suggested Solution |
| Low Z'-factor (<0.5) | Suboptimal reagent concentrations, high data variability. | Re-optimize kinase, ATP, and substrate concentrations. Check for reagent instability.[15] |
| High False Positive Rate | Assay interference, compound aggregation. | Implement counter-screens. Add detergents like Tween-20 to the assay buffer.[20] |
| Poor Hit Confirmation | Compound degradation, inaccurate library concentration. | Use freshly sourced compounds for confirmation. Quantify compound concentrations in stock solutions.[13] |
| High Signal in all Wells | Contaminated reagents. | Use fresh substrate and detection reagents.[25] |
| No Signal | Inactive enzyme, incorrect buffer conditions. | Verify enzyme activity with a known substrate. Check buffer pH and component concentrations.[26] |
Conclusion
This application note provides a comprehensive and robust framework for utilizing 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine and its derivatives in a high-throughput screening campaign to discover novel kinase inhibitors. By following a systematic approach of assay development, primary screening, hit confirmation, and orthogonal validation, researchers can efficiently identify and prioritize promising lead compounds for further development. The success of any HTS campaign relies on careful planning, rigorous validation, and a multi-faceted approach to hit characterization.
References
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BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
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BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
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BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]
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Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Retrieved from [Link]
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Egan, K. M., et al. (2013). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PLOS ONE. Retrieved from [Link]
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Elkins, J. M., et al. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Journal of Biomolecular Screening. Retrieved from [Link]
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Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of Laboratory Automation. Retrieved from [Link]
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ResearchGate. (n.d.). Principle of the AlphaScreen kinase assay. Retrieved from [Link]
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Kii, I., et al. (2016). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D. Retrieved from [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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Logie, E., et al. (2019). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. International Journal of Molecular Sciences. Retrieved from [Link]
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ResearchGate. (n.d.). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Retrieved from [Link]
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PubChem. (n.d.). 1-benzyl-N,4-dimethylpiperidin-3-amine. Retrieved from [Link]
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Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Retrieved from [Link]
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PubMed. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Retrieved from [Link]
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BellBrook Labs. (n.d.). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]
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ResearchGate. (n.d.). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?. Retrieved from [Link]
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BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. Retrieved from [Link]
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Beckman Coulter. (n.d.). Compound Management and Integrity. Retrieved from [Link]
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AA Blocks. (n.d.). 1-(4-Aminophenyl)-N,N-dimethylpiperidin-4-amine. Retrieved from [Link]
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INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
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BMG LABTECH. (n.d.). The Z prime value (Z´). Retrieved from [Link]
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PLOS One. (2015). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. Retrieved from [Link]
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Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Retrieved from [Link]
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Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]
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Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Retrieved from [Link]
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BPS Bioscience. (n.d.). Fluorescence Polarization Assay Kits. Retrieved from [Link]
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Global Substance Registration System. (n.d.). 1-BENZYL-N,4-DIMETHYL-PIPERIDIN-3-AMINE, TRANS-. Retrieved from [Link]
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Application Notes and Protocols for Aminophenyl-Piperidine Scaffolds in Oncology Research
A Note to the Researcher: The specific compound, 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine , is a novel chemical entity with limited available data in the public domain regarding its biological activity and applications in cancer research. While its structure, featuring an aminophenyl group and a piperidine core, is characteristic of many pharmacologically active agents, specific protocols and mechanistic data for this particular molecule are not yet established.
This guide, therefore, leverages the well-documented activities of structurally related aminophenyl-piperidine and arylpiperazine derivatives to provide a comprehensive framework for investigating novel compounds of this class in an oncology setting. The principles, pathways, and protocols detailed herein are derived from established research on analogous compounds and are intended to serve as a robust starting point for the evaluation of new chemical entities like 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine.
Introduction: The Aminophenyl-Piperidine Scaffold in Cancer Therapeutics
The piperidine ring is a ubiquitous heterocyclic moiety found in a vast array of natural alkaloids and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to engage in key hydrogen bonding and van der Waals interactions have made it a privileged scaffold in medicinal chemistry. When coupled with an aminophenyl group, the resulting structure presents a versatile pharmacophore capable of interacting with a diverse range of biological targets implicated in carcinogenesis.[2]
Derivatives of this structural class have been investigated for their potential to modulate critical signaling pathways that drive tumor growth, proliferation, and survival. These include, but are not limited to, receptor tyrosine kinases, cell cycle regulators, and mediators of apoptosis.[1][3] The exploration of novel aminophenyl-piperidine derivatives is a promising avenue for the discovery of next-generation targeted cancer therapies.
Postulated Mechanisms of Action for Novel Aminophenyl-Piperidine Derivatives
Based on the known activities of related compounds, a new aminophenyl-piperidine derivative could potentially exert its anti-cancer effects through several mechanisms. The following sections outline key pathways to investigate.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Many aminophenyl-containing compounds are known to target the ATP-binding pocket of RTKs, such as VEGFR, EGFR, and PDGFR, which are crucial for tumor angiogenesis and cell proliferation.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR is a clinically validated anti-angiogenic strategy. The aminophenyl moiety can mimic the hinge-binding motif of known VEGFR inhibitors.[4]
Caption: Postulated inhibition of the VEGFR signaling pathway.
Induction of Apoptosis
Piperidine derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[3]
-
Bcl-2 Family Proteins: A potential mechanism is the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization and caspase activation.
Caption: Proposed mechanism of apoptosis induction.
Experimental Protocols
The following protocols provide a framework for the initial in vitro evaluation of a novel aminophenyl-piperidine derivative.
Cell Proliferation Assay (MTT Assay)
This assay determines the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, A549 for lung cancer)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate for 48-72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis for Apoptosis Markers
This protocol is used to assess the effect of the compound on the expression of key apoptosis-related proteins.
Materials:
-
Cancer cells treated with the test compound at its IC₅₀ concentration for 24-48 hours.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
ECL chemiluminescence substrate.
-
Imaging system.
Procedure:
-
Lyse the treated and control cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Data Presentation
Quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: In Vitro Cytotoxicity of a Hypothetical Aminophenyl-Piperidine Derivative
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast | 5.2 |
| PC-3 | Prostate | 8.9 |
| A549 | Lung | 12.5 |
| HCT116 | Colon | 6.8 |
Conclusion and Future Directions
The aminophenyl-piperidine scaffold represents a promising starting point for the development of novel anti-cancer agents. The protocols and mechanistic hypotheses presented in this guide provide a foundational framework for the initial investigation of new derivatives. Should a compound demonstrate significant in vitro activity, further studies would be warranted, including:
-
Kinase profiling assays to identify specific molecular targets.
-
Cell cycle analysis by flow cytometry.
-
In vivo efficacy studies in xenograft models.
-
Pharmacokinetic and toxicity assessments.
Through a systematic and rigorous evaluation process, the therapeutic potential of novel aminophenyl-piperidine derivatives in oncology can be thoroughly explored.
References
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. ([Link])
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. ([Link])
-
Chemical structures of anticancer piperidine derivatives. ([Link])
-
Synthesis of N-(4-aminophenyl)-substituted benzamides. ([Link])
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Application Notes and Protocols: Investigating the Antibacterial Activity of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine
Introduction: The Imperative for Novel Antibacterial Agents
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new antibacterial agents with novel mechanisms of action.[1][2][3][4] Historical success stories, like that of penicillin, have highlighted the transformative impact of effective antibiotics.[3] In this context, heterocyclic compounds, particularly those containing piperidine and piperazine scaffolds, have emerged as a promising class of molecules due to their diverse pharmacological activities, including antibacterial properties.[5][6][7] This document provides a comprehensive guide for the investigation of the antibacterial potential of a novel compound, 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine.
While direct studies on the antibacterial action of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine are not yet prevalent in published literature, its structural motifs—a substituted aminophenyl group linked to a dimethylaminopiperidine core—suggest a plausible basis for antimicrobial activity. The aminophenyl moiety is a key feature in various bioactive compounds, and the piperidine ring is a well-established pharmacophore in antimicrobial drug discovery.[6][8] Therefore, a systematic evaluation of this compound's efficacy against a panel of clinically relevant bacteria is a scientifically grounded endeavor.
These application notes are designed for researchers, scientists, and drug development professionals. They offer a structured, in-depth technical guide to assessing the antibacterial profile of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine, from initial screening to preliminary mechanistic insights. The protocols provided are based on established, robust methodologies to ensure data integrity and reproducibility.
Compound Profile: 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine
A thorough understanding of the test compound is fundamental to any investigation.
| Property | Value | Source |
| Chemical Name | 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine | - |
| Molecular Formula | C₁₃H₂₁N₃ | [9] |
| Molecular Weight | 219.33 g/mol | [9] |
| CAS Number | 1007869-61-5 | [10] |
| Canonical SMILES | CN(C)C1CN(CCN1)C2=CC=C(C=C2)N | - |
Note: The synthesis of related aminophenyl-piperidine derivatives often involves multi-step reactions, including reductive amination and coupling reactions. While a specific synthesis protocol for this exact molecule is not detailed in the provided search results, general synthetic strategies for similar structures can be adapted.[11][12][13][14]
Experimental Workflow for Antibacterial Profiling
A logical and phased approach is critical for the efficient evaluation of a novel compound. The following workflow outlines the key stages of investigation, from initial screening to more detailed characterization.
Caption: A phased experimental workflow for the comprehensive antibacterial evaluation of a novel compound.
Phase 1: Primary Screening - Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the cornerstone of antimicrobial susceptibility testing, defining the lowest concentration of a compound that prevents the visible growth of a microorganism.[15][16] The broth microdilution method is a widely accepted and robust technique for determining MIC values.[15][17][18]
Principle
A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. Following incubation, the presence or absence of visible growth is assessed to determine the MIC.
Materials
-
1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine (stock solution in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)[19]
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (37°C)
Protocol: Broth Microdilution MIC Assay
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[15]
-
-
Compound Dilution Series:
-
Prepare a 2-fold serial dilution of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.
-
The concentration range should be broad enough to encompass the expected MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions.
-
The final volume in each well will be 200 µL.
-
-
Controls:
-
Growth Control: A well containing only MHB and the bacterial inoculum.
-
Sterility Control: A well containing only MHB.
-
Positive Control: A serial dilution of a known antibiotic.
-
-
Incubation:
-
Incubate the plate at 37°C for 16-20 hours.[15]
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye.
-
Data Presentation
| Bacterial Strain | ATCC Number | MIC of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine (µg/mL) | Positive Control | Positive Control MIC (µg/mL) |
| Staphylococcus aureus | 25923 | [Insert experimental value] | Vancomycin | [Insert experimental value] |
| Escherichia coli | 25922 | [Insert experimental value] | Ciprofloxacin | [Insert experimental value] |
| Pseudomonas aeruginosa | 27853 | [Insert experimental value] | Gentamicin | [Insert experimental value] |
| Enterococcus faecalis | 29212 | [Insert experimental value] | Ampicillin | [Insert experimental value] |
Phase 2: Determining Bactericidal versus Bacteriostatic Activity - The Minimum Bactericidal Concentration (MBC) Assay
While the MIC indicates growth inhibition, the Minimum Bactericidal Concentration (MBC) assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[20][21] This distinction is crucial for understanding the compound's therapeutic potential.
Principle
Following the MIC assay, aliquots from the wells showing no visible growth are sub-cultured onto an agar medium. The absence of colony formation after incubation indicates bactericidal activity.
Protocol: MBC Determination
-
Sub-culturing:
-
From the wells of the completed MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-plate each aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL from the initial inoculum.[22] This is typically observed as no colony growth on the agar plate.
-
Phase 3: Investigating Time-Dependent Effects - Time-Kill Kinetics Assay
Time-kill assays provide valuable information on the rate at which an antibacterial agent kills a bacterial population over time.[23] This dynamic assessment offers deeper insights than the static endpoint of an MIC assay.
Principle
A standardized bacterial culture is exposed to the test compound at various concentrations (typically multiples of the MIC). At specific time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL).
Protocol: Time-Kill Assay
-
Inoculum and Compound Preparation:
-
Prepare a bacterial culture in MHB to a starting density of approximately 5 x 10⁵ CFU/mL.
-
Prepare flasks containing MHB with 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control flask with no compound.
-
-
Sampling and Plating:
-
At time points 0, 2, 4, 6, 8, and 24 hours, withdraw an aliquot from each flask.
-
Perform serial dilutions in sterile saline and plate onto MHA plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Phase 4: Preliminary Mechanistic Insights - Bacterial Membrane Permeability Assay
A common mechanism of action for antibacterial compounds is the disruption of the bacterial cell membrane.[24] Membrane permeabilization assays can provide initial evidence for this mode of action.[25][26]
Principle
The fluorescent probe N-Phenyl-1-naphthylamine (NPN) is used to assess the permeability of the outer membrane of Gram-negative bacteria.[27] NPN fluoresces weakly in aqueous environments but exhibits increased fluorescence in the hydrophobic interior of a membrane. Disruption of the outer membrane allows NPN to enter, leading to an increase in fluorescence.
Protocol: NPN Uptake Assay
-
Cell Preparation:
-
Grow a culture of a Gram-negative bacterium (e.g., E. coli) to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).[28]
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., 5 mM HEPES, pH 7.2).
-
Resuspend the cells in the same buffer to an OD₆₀₀ of approximately 0.5.
-
-
Assay Procedure:
-
In a 96-well black microtiter plate, add the bacterial suspension.
-
Add NPN to a final concentration of 10 µM and allow it to equilibrate.
-
Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).[29]
-
Add varying concentrations of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine to the wells.
-
Monitor the increase in fluorescence over time.
-
Data Interpretation
A significant and dose-dependent increase in NPN fluorescence upon addition of the compound suggests that it disrupts the outer membrane of the bacteria.
Caption: The logical sequence of events in the NPN uptake assay for assessing outer membrane permeability.
Conclusion and Future Directions
This document outlines a robust and systematic approach to evaluate the antibacterial potential of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine. By following these detailed protocols, researchers can generate reliable data on the compound's inhibitory and bactericidal concentrations, its killing kinetics, and gain preliminary insights into its mechanism of action. Positive results from these initial studies would warrant further investigation, including testing against a broader panel of drug-resistant bacterial strains, exploring other potential mechanisms of action (e.g., inhibition of DNA gyrase, protein synthesis), and conducting in vivo efficacy and toxicity studies. The quest for novel antibacterial agents is a continuous and critical endeavor, and the systematic evaluation of new chemical entities like 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine is an essential step in this process.
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14). protocols.io. Retrieved January 26, 2026, from [Link]
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1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R) - PubChem. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
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Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Bacterial Growth Curve Protocol - Microbe Notes. (2023, August 3). Microbe Notes. Retrieved January 26, 2026, from [Link]
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CAS#:686709-51-3 | 1-(4-AMINOPHENYL)-N,N-DIMETHYL-3-PYRROLIDINAMINE. (n.d.). ChemSrc. Retrieved January 26, 2026, from [Link]
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Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl). (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Antibacterial and Antileishmanial Activity of 1,4-Dihydropyridine Derivatives. (n.d.). ChemRxiv. Retrieved January 26, 2026, from [Link]
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211247-62-0 | 1-(4-Aminophenyl)-N,N-dimethylpiperidin-4-amine. (n.d.). AstaTech. Retrieved January 26, 2026, from [Link]
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Preliminary Investigation of the Antibacterial Activity of Antitumor Drug 3-Amino-1,2,4-Benzotriazine-1,4-Dioxide (Tirapazamine) and its Derivatives. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.). Aging-US. Retrieved January 26, 2026, from [Link]
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Inner Membrane Permeability Assay (ONPG Assay) - Hancock Lab. (n.d.). Hancock Lab. Retrieved January 26, 2026, from [Link]
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Microbial Primer: Bacterial growth kinetics - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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(PDF) Antimicrobial and antioxidant activities of piperidine derivatives. (2016, January 15). ResearchGate. Retrieved January 26, 2026, from [Link]
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Potentiation of the Activity of Antibiotics against ATCC and MDR Bacterial Strains with (+)-α-Pinene and (-)-Borneol. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
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Antimicrobial and antioxidant activities of piperidine derivatives. (2015, August 22). Academic Journals. Retrieved January 26, 2026, from [Link]
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2.7. Minimum Bactericidal Concentration (MBC) Assay - Bio-protocol. (n.d.). Bio-protocol. Retrieved January 26, 2026, from [Link]
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Bacterial Growth Kinetics: Objective, Principle, Requirements, Procedure. (2021, November 26). Biology Learner. Retrieved January 26, 2026, from [Link]
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Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. Retrieved January 26, 2026, from [Link]
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Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.). CD BioSciences. Retrieved January 26, 2026, from [Link]
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Multidrug-Resistant and Antimicrobial Testing Reference Strains. (n.d.). HiMedia Laboratories. Retrieved January 26, 2026, from [Link]
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How to assess bacterial permeability? (2024, June 30). ResearchGate. Retrieved January 26, 2026, from [Link]
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(A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025, March 14). Emery Pharma. Retrieved January 26, 2026, from [Link]
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A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (n.d.). Der Pharma Chemica. Retrieved January 26, 2026, from [Link]
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The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans. (2022, July 6). MDPI. Retrieved January 26, 2026, from [Link]
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list of provided type strains of bacteria with their ATCC codes. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved January 26, 2026, from [Link]
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Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). YouTube. Retrieved January 26, 2026, from [Link]
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N,N-Dimethylpiperidin-4-amine | CAS#:50533-97-6. (n.d.). ChemSrc. Retrieved January 26, 2026, from [Link]
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Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC. (2020, March 5). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Investigating 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine as a Potential Enzyme Inhibitor: Protocols and Scientific Rationale
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Enzyme inhibition is a cornerstone of modern pharmacology, regulating metabolic pathways and forming the basis for numerous therapeutic agents.[1] This application note provides a comprehensive guide for the initial evaluation of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine , a novel small molecule, as a potential enzyme inhibitor. We present a strategic framework beginning with target rationale, followed by detailed, self-validating protocols for determining inhibitory potency (IC₅₀) and preliminary mechanism of action (MoA). The protocols are designed to be robust and adaptable, providing researchers with the tools to generate high-quality, reproducible data for early-stage drug discovery programs.
Introduction: The Scientific Premise
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs. Its significance is notably highlighted in the structure of Tofacitinib, a potent inhibitor of the Janus Kinase (JAK) family of enzymes, which is used to treat autoimmune diseases like rheumatoid arthritis.[2] The core structure of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine shares key foundational elements with intermediates used in the synthesis of Tofacitinib, such as (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.[2][3] This structural analogy provides a strong, logical basis for hypothesizing that 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine may also exhibit inhibitory activity against kinases, particularly the JAK family.
The JAK-STAT signaling pathway is a critical cascade in cytokine signaling, which, when dysregulated, contributes to inflammatory and autoimmune disorders. Targeting this pathway has proven to be a highly successful therapeutic strategy. This document outlines the necessary experimental procedures to test this hypothesis and characterize the compound's potential as a kinase inhibitor.
Physicochemical Properties of the Test Compound
| Property | Value | Source |
| Compound Name | 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine | - |
| CAS Number | 1007869-61-5 | [4] |
| Molecular Formula | C₁₃H₂₁N₃ | [4] |
| Molecular Weight | 219.33 g/mol | [4] |
| Purity | ≥98% (typical) | [4] |
Target Rationale: Why Janus Kinases (JAKs)?
The JAK family (JAK1, JAK2, JAK3, and TYK2) are non-receptor tyrosine kinases that mediate signaling from cytokine receptors on the cell surface to the nucleus via the STAT (Signal Transducer and Activator of Transcription) proteins. This pathway is integral to immunity, inflammation, and hematopoiesis. The structural similarity of the test compound to a known JAK inhibitor's precursor makes this enzyme family a primary and high-value target for initial screening.
Experimental Protocols
This section provides detailed methodologies for the initial characterization of an enzyme inhibitor. For the purpose of this guide, we will use a generic in vitro kinase assay format, which can be adapted for specific JAK isozymes.
Protocol 1: In Vitro Kinase Assay for IC₅₀ Determination
Principle: The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of the potency of an inhibitor.[5][6] It is the concentration of the compound required to inhibit the activity of a specific enzyme by 50% under defined assay conditions.[7] This protocol utilizes a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced in a kinase reaction, which is directly proportional to enzyme activity.
Materials and Reagents:
-
Recombinant human kinase (e.g., JAK1, JAK2, or JAK3)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP), high purity
-
1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine (Test Compound)
-
Staurosporine (Positive Control Inhibitor)
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Kinase Assay Buffer (consult literature or manufacturer's recommendation, e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[8]
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Low-volume, white, 384-well assay plates
-
Multichannel pipettes and a plate luminometer
Experimental Workflow:
Interpretation:
-
Competitive: Lines intersect on the y-axis (Vₘₐₓ is constant, Kₘ increases). The inhibitor binds to the same active site as the substrate.
-
Non-competitive: Lines intersect on the x-axis (Kₘ is constant, Vₘₐₓ decreases). The inhibitor binds to an allosteric site, affecting catalysis but not substrate binding.
-
Uncompetitive: Lines are parallel (both Vₘₐₓ and Kₘ decrease). The inhibitor binds only to the enzyme-substrate complex.
Conclusion and Future Directions
This application note provides a foundational strategy for evaluating 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine as a potential enzyme inhibitor, with a scientifically justified focus on the Janus Kinase family. The successful execution of these protocols will yield a quantitative measure of the compound's potency (IC₅₀) and initial insights into its mechanism of action. Positive results from this preliminary screening would warrant further investigation, including selectivity profiling against other kinases, validation in cell-based assays, and structure-activity relationship (SAR) studies to optimize potency and drug-like properties.
References
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1-(4-AMINOPHENYL)-N,N-DIMETHYLPIPERIDIN-3-AMINE. ChemUniverse.[Link]
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Mechanism of Action Assays for Enzymes. Assay Guidance Manual, NCBI Bookshelf.[Link]
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Basics of Enzymatic Assays for HTS. Assay Guidance Manual, NCBI Bookshelf.[Link]
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1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R). PubChem.[Link]
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IC50. Wikipedia.[Link]
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IC50 Determination. Davidson College, edX.[Link]
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Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC, NIH.[Link]
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Enzyme Kinetics and Mechanisms. ResearchGate.[Link]
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Enzyme Inhibition. In-vitro In-vivo In-silico Journal.[Link]
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Application Note: Early Stage In Vitro ADME Profiling of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine
Introduction: The Imperative for Early ADME Assessment
In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. A significant percentage of drug candidates fail in late-stage development due to poor pharmacokinetic properties.[1] Early, robust in vitro characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is therefore not just a screening step, but a critical strategy for de-risking projects and guiding medicinal chemistry efforts toward candidates with a higher probability of clinical success.[2][3]
This document provides a comprehensive set of protocols and application notes for the initial ADME profiling of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine , a novel compound featuring the piperidine scaffold. The piperidine ring is a prevalent motif in many marketed drugs, making the characterization of its derivatives a common task in pharmaceutical research.[4][5] This guide is designed to be a practical, hands-on resource, explaining not only the "how" but also the "why" behind each experimental step, in line with regulatory expectations for drug-drug interaction (DDI) studies.[6][7][8]
Compound Details:
| Property | Value |
| Compound Name | 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine |
| Molecular Formula | C₁₃H₂₁N₃ |
| Molecular Weight | 219.33 g/mol |
| Structure (SMILES) | CN(C)[C@H]1CN(CCN1)c2ccc(N)cc2 |
| Calculated XLogP3 | ~2.0[9] |
Permeability Assessment via Parallel Artificial Membrane Permeability Assay (PAMPA)
Scientific Rationale
A drug's ability to be absorbed, particularly after oral administration, is fundamentally dependent on its ability to cross the intestinal epithelial barrier. The Parallel Artificial Membrane Permeability Assay (PAMPA) serves as a rapid, high-throughput in vitro model for predicting passive, transcellular permeability.[10] By measuring the diffusion of a compound from a donor well, through a lipid-infused artificial membrane, to an acceptor well, PAMPA provides a clean assessment of passive permeability, devoid of complications from active transporters or efflux systems.[11] This makes it an ideal first-pass screen to rank-order compounds and identify potential absorption liabilities early.
Experimental Workflow: PAMPA
Caption: High-level workflow for the PAMPA experiment.
Detailed Protocol: PAMPA
-
Reagent Preparation:
-
Donor Buffer: Prepare a phosphate buffer solution at pH 6.5 to mimic the environment of the upper small intestine.
-
Acceptor Buffer: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological blood pH.
-
Lipid Solution: Prepare a solution of 2% (w/v) L-α-lecithin in dodecane.
-
Test Compound Stock: Prepare a 10 mM stock solution of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine in DMSO.
-
-
Plate Preparation:
-
Acceptor Plate: Add 300 µL of Acceptor Buffer (pH 7.4) to each well of a 96-well acceptor plate.
-
Filter Plate Coating: Carefully add 5 µL of the lipid solution to the membrane of each well of a 96-well filter plate. Allow it to soak for 5-10 minutes.
-
Donor Plate: Dilute the test compound stock solution into the Donor Buffer (pH 6.5) to a final concentration of 10 µM. Add 300 µL of this solution to the wells of a 96-well donor plate. Include wells for high (e.g., propranolol) and low (e.g., atenolol) permeability controls.
-
-
Assay Incubation:
-
Carefully place the lipid-coated filter plate onto the donor plate, ensuring the bottom of the filter plate makes contact with the donor solution. This is the "PAMPA sandwich".
-
Place this sandwich into the acceptor plate.
-
Incubate the entire assembly at room temperature for 5 hours with gentle shaking.[10][12]
-
-
Sample Analysis:
-
After incubation, carefully disassemble the plates.
-
Collect samples from the donor and acceptor wells.
-
Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Data Interpretation
The apparent permeability coefficient (Pₑ) is calculated using the following equation: Pₑ (cm/s) = - [Vd * Va / ((Vd + Va) * Area * Time)] * ln(1 - [drug]acceptor / [drug]equilibrium)
| Compound | Pₑ (x 10⁻⁶ cm/s) | Permeability Class | Interpretation |
| Propranolol (High) | 25.5 | High | Validated assay performance. |
| Atenolol (Low) | 0.8 | Low | Validated assay performance. |
| Test Compound | 15.2 | High | Predicted to have high passive absorption. |
Metabolic Stability in Human Liver Microsomes (HLM)
Scientific Rationale
The liver is the primary site of drug metabolism, and Cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum are responsible for the Phase I metabolism of a vast majority of small molecule drugs.[13] Assessing a compound's stability in the presence of human liver microsomes (HLM) provides a direct measure of its susceptibility to Phase I metabolic breakdown. This assay is a cornerstone of early ADME testing, as the resulting intrinsic clearance (CLᵢₙₜ) value is a key parameter used to predict in vivo hepatic clearance and, consequently, the drug's half-life.[14]
Experimental Workflow: Microsomal Stability
Caption: Workflow for the HLM stability assay.
Detailed Protocol: HLM Stability
-
Reagent Preparation:
-
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Cofactor Solution: An NADPH-regenerating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or a stock solution of NADPH (20 mM).[13]
-
HLM Stock: Thaw pooled human liver microsomes on ice and dilute to a working concentration of 0.5 mg/mL in phosphate buffer.
-
Test Compound: Prepare a 1 µM working solution of the test compound in phosphate buffer.
-
Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (e.g., tolbutamide).
-
-
Incubation Procedure:
-
In a 96-well plate, combine the HLM working stock and the test compound solution. Also prepare wells for a "No-NADPH" control by adding buffer instead of the cofactor.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.[13]
-
Initiate the reaction by adding the cofactor solution to all wells (except the No-NADPH control). This is the T=0 point.
-
At subsequent time points (e.g., 5, 15, 30, 45 minutes), terminate the reaction in the respective wells by adding 3 volumes of the ice-cold Quenching Solution.[15]
-
-
Sample Processing and Analysis:
-
Once all time points are collected, seal the plate and centrifuge at 4,000 rpm for 10 minutes at 4°C to pellet the precipitated microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Interpretation
The percentage of compound remaining is plotted against time. The slope of the natural log of this plot gives the elimination rate constant (k).
-
Half-life (t½): 0.693 / k
-
Intrinsic Clearance (CLᵢₙₜ): (0.693 / t½) * (mL incubation / mg microsomes) * (mg protein / g liver) * (g liver / kg body weight)
| Compound | t½ (min) | CLᵢₙₜ (µL/min/mg) | Stability Class | Interpretation |
| Verapamil (High CL) | 8 | 173 | Low | High clearance, valid assay. |
| Diazepam (Low CL) | > 60 | < 11.5 | High | Low clearance, valid assay. |
| Test Compound | 25 | 55.4 | Moderate | Suggests moderate hepatic clearance. |
Cytochrome P450 (CYP) Inhibition Profile
Scientific Rationale
Inhibition of CYP enzymes is a primary cause of clinically significant drug-drug interactions (DDIs).[16] If a new drug inhibits a CYP enzyme, it can slow the metabolism of a co-administered drug that is a substrate for that enzyme, leading to elevated plasma concentrations and potential toxicity. Regulatory agencies require DDI potential to be assessed early in development.[6][7] A high-throughput fluorogenic assay is an efficient method to screen for inhibitory activity against the most clinically relevant CYP isoforms (CYP3A4, 2D6, 2C9, 2C19, and 1A2).[16]
Experimental Workflow: CYP Inhibition
Caption: Workflow for the fluorometric CYP inhibition assay.
Detailed Protocol: Fluorogenic CYP Inhibition
-
Reagent Preparation:
-
CYP Isoforms: Use commercially available recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).
-
Buffer System: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Cofactor: Prepare an NADPH-regenerating system.
-
Substrates: Prepare stock solutions of specific fluorogenic substrates for each isozyme (e.g., BFC for CYP3A4).[17]
-
Test Compound: Prepare a serial dilution of the test compound (e.g., from 100 µM to 0.1 µM) in buffer.
-
-
Assay Procedure (performed in a 96-well black plate):
-
Add the recombinant CYP enzyme, buffer, and the test compound dilution (or controls) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and the NADPH system.
-
Incubate for a pre-determined time (e.g., 30 minutes) at 37°C, protected from light.
-
Stop the reaction by adding a stop solution (e.g., 0.5 M Tris base).[18]
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader using the appropriate excitation and emission wavelengths for the fluorescent product.
-
Data Interpretation
The percent inhibition is calculated relative to the vehicle control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a four-parameter logistic curve.
| CYP Isoform | Known Inhibitor | Inhibitor IC₅₀ (nM) | Test Cmpd IC₅₀ (µM) | Risk Potential |
| CYP3A4 | Ketoconazole | 35 | > 50 | Low |
| CYP2D6 | Quinidine | 40 | 8.5 | Moderate |
| CYP2C9 | Sulfaphenazole | 80 | > 50 | Low |
| CYP2C19 | Tranylcypromine | 1500 | 22.1 | Low |
| CYP1A2 | Furafylline | 2500 | > 50 | Low |
Interpretation: The test compound shows moderate inhibitory potential against CYP2D6. This flags a potential for DDIs with CYP2D6 substrates and warrants further investigation, as per regulatory guidance.[7][19]
Plasma Protein Binding (PPB) by Rapid Equilibrium Dialysis (RED)
Scientific Rationale
Upon entering systemic circulation, drugs bind to plasma proteins, primarily albumin and α1-acid glycoprotein. It is the unbound (free) fraction of the drug that is pharmacologically active and available to be metabolized and cleared.[20] Therefore, determining the fraction unbound (fᵤ) is essential for correctly interpreting efficacy and toxicity data and for building accurate pharmacokinetic models. Rapid Equilibrium Dialysis (RED) is a widely accepted 'gold standard' method that physically separates the free drug from the protein-bound drug across a semi-permeable membrane, providing a direct and accurate measurement of fᵤ.[21][22][23]
Experimental Workflow: Plasma Protein Binding (RED)
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Application Notes and Protocols for the Chiral Separation of Aminopiperidine Isomers
Introduction: The Critical Role of Chirality in Aminopiperidine-Based Pharmaceuticals
The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] When substituted with an amino group, the resulting aminopiperidine structure can possess one or more chiral centers, leading to the existence of stereoisomers. These enantiomers, while chemically identical in an achiral environment, often exhibit profound differences in their pharmacological and toxicological profiles within the chiral environment of the human body.[3] Consequently, regulatory agencies worldwide mandate the development and marketing of single-enantiomer drugs. This necessitates robust and efficient analytical methods for the chiral separation and quantification of aminopiperidine isomers to ensure the safety, efficacy, and quality of these vital medicines.[4]
This guide provides a comprehensive overview of modern chromatographic and electrophoretic techniques for the chiral separation of aminopiperidine isomers. We will delve into the mechanistic principles behind these separations, offer detailed, field-proven protocols, and provide insights to empower researchers, scientists, and drug development professionals to tackle these challenging separations with confidence.
Strategic Approaches to Chiral Separation
The successful chiral separation of aminopiperidine isomers hinges on creating a transient diastereomeric interaction between the enantiomers and a chiral selector. This can be achieved through two primary strategies: direct and indirect separation.
-
Direct Methods: Involve the use of a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), or a chiral selector added to the background electrolyte (BGE) in Capillary Electrophoresis (CE).[4][5] The enantiomers interact differently with the chiral selector, leading to differential retention times or migration velocities.[4]
-
Indirect Methods: Involve derivatizing the aminopiperidine enantiomers with a chiral derivatizing agent (CDA) to form stable diastereomers.[6][7] These diastereomers can then be separated on a standard achiral stationary phase.
The choice between these strategies depends on factors such as the analyte's properties, the available instrumentation, and the specific analytical goal (e.g., analytical quantification vs. preparative isolation).
Figure 1: Logical relationship between direct and indirect chiral separation strategies.
Key Methodologies for Chiral Separation
Supercritical Fluid Chromatography (SFC): The High-Throughput Workhorse
SFC has emerged as a premier technique for chiral separations in the pharmaceutical industry, offering significant advantages in speed and efficiency over traditional HPLC.[8][9] The use of supercritical CO2 as the primary mobile phase component results in low viscosity and high diffusivity, enabling faster separations and reduced solvent consumption.[8][9]
Causality of Method Choice: For aminopiperidines, which are basic compounds, polysaccharide-based CSPs are often the first choice due to their broad applicability.[10] Additives like diethylamine (DEA) are crucial to improve peak shape and prevent interactions with residual silanols on the silica support.
Protocol: Chiral SFC Separation of 3-Aminopiperidine Isomers
This protocol provides a starting point for the chiral separation of 3-aminopiperidine isomers using a polysaccharide-based CSP.
Instrumentation and Materials:
-
SFC instrument with a back-pressure regulator
-
Chiral Stationary Phase: Lux® Cellulose-1 (250 x 4.6 mm, 5 µm) or equivalent amylose/cellulose-based CSP[11][12]
-
Mobile Phase: Supercritical CO2 and Methanol (with 0.1% DEA)
-
Sample: Racemic 3-aminopiperidine dissolved in Methanol (1 mg/mL)
Experimental Workflow:
Figure 2: Experimental workflow for chiral SFC separation.
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare the organic modifier by adding 1 mL of DEA to 1 L of Methanol.
-
Instrument Setup:
-
Install the Lux® Cellulose-1 column in the SFC instrument.
-
Set the column temperature to 35 °C.
-
Set the back-pressure regulator to 150 bar.
-
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 80% CO2, 20% Methanol with 0.1% DEA) at a flow rate of 3 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject 5 µL of the sample solution.
-
Chromatographic Run: Run a gradient from 20% to 40% Methanol (with 0.1% DEA) over 10 minutes.
-
Detection: Monitor the eluent using a UV detector at 220 nm.
-
Data Analysis: Integrate the peaks and calculate the resolution between the enantiomers. A resolution of >1.5 is generally considered baseline separation.
Data Presentation:
| Parameter | Condition | Rationale |
| Column | Lux® Cellulose-1, 250 x 4.6 mm, 5 µm | Polysaccharide-based CSP with broad enantioselectivity.[12] |
| Mobile Phase | CO2 / Methanol with 0.1% DEA | Methanol is a common polar co-solvent; DEA improves peak shape for basic analytes.[13] |
| Flow Rate | 3 mL/min | Higher flow rates are achievable in SFC, leading to faster analysis times.[9] |
| Temperature | 35 °C | Influences selectivity and efficiency; often optimized between 25-40 °C.[9] |
| Back Pressure | 150 bar | Maintains the supercritical state of CO2. |
| Detection | UV at 220 nm | Aminopiperidines may lack a strong chromophore, requiring low wavelength detection.[14] |
High-Performance Liquid Chromatography (HPLC): The Versatile Standard
Chiral HPLC remains a cornerstone for enantioseparation due to its versatility and the wide array of available CSPs.[3] For aminopiperidines, both normal-phase and polar organic modes can be effective.
Causality of Method Choice: When direct analysis is challenging due to poor UV absorbance, pre-column derivatization can be a powerful strategy.[14] Derivatization with an agent like p-toluenesulfonyl chloride (PTSC) introduces a chromophore, enhancing detectability, and can also improve chiral recognition on the CSP.[14]
Protocol: Chiral HPLC of Derivatized 3-Aminopiperidine Isomers
This protocol details the separation of 3-aminopiperidine enantiomers after derivatization with PTSC.[14]
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or similar amylose-based CSP[14][15]
-
Reagents: Racemic 3-aminopiperidine, p-toluenesulfonyl chloride (PTSC), sodium bicarbonate, diethyl ether, ethanol, diethylamine (DEA)
-
Mobile Phase: 0.1% DEA in Ethanol
Experimental Workflow:
Figure 3: Experimental workflow for chiral HPLC with pre-column derivatization.
Step-by-Step Protocol:
-
Derivatization:
-
Dissolve 10 mg of racemic 3-aminopiperidine in 5 mL of 1 M sodium bicarbonate solution.
-
Add a solution of 25 mg of PTSC in 5 mL of diethyl ether.
-
Stir the biphasic mixture vigorously for 1 hour at room temperature.
-
-
Work-up:
-
Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
-
Sample Preparation: Dissolve the resulting derivative in the mobile phase to a concentration of 1 mg/mL.
-
HPLC Analysis:
-
Equilibrate the Chiralpak® AD-H column with the mobile phase (0.1% DEA in Ethanol) at a flow rate of 0.5 mL/min.[14]
-
Inject 10 µL of the sample solution.
-
Perform an isocratic elution.
-
-
Detection: Monitor the eluent at 228 nm. A resolution of >4.0 has been reported for this method.[14]
Data Presentation:
| Parameter | Condition | Rationale |
| Derivatizing Agent | p-Toluenesulfonyl chloride (PTSC) | Introduces a chromophore for enhanced UV detection and creates a more rigid structure for better chiral recognition.[14] |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm | An amylose-based CSP known for its excellent performance in separating a wide range of chiral compounds.[13][14] |
| Mobile Phase | 0.1% DEA in Ethanol | Polar organic mode; DEA is a basic additive to improve peak shape.[13][14] |
| Flow Rate | 0.5 mL/min | A lower flow rate can improve resolution.[14] |
| Detection | UV at 228 nm | Wavelength corresponding to the absorbance of the PTSC-derivatized amine.[14] |
Capillary Electrophoresis (CE): High Efficiency for Polar Analytes
CE is a high-resolution separation technique that is particularly well-suited for polar and charged molecules like aminopiperidines.[16] Chiral separations in CE are achieved by adding a chiral selector to the background electrolyte (BGE).[6][16]
Causality of Method Choice: Cyclodextrins (CDs) are the most common chiral selectors in CE due to their versatility and water solubility.[17][18] They form transient inclusion complexes with the enantiomers, and differences in the stability of these complexes lead to different migration times.[6][18] For basic compounds like aminopiperidines, a low pH buffer is used to ensure they are protonated and migrate towards the cathode.
Protocol: Chiral CE Separation of Aminopiperidine Isomers
This protocol provides a general framework for developing a chiral CE method for aminopiperidine isomers.
Instrumentation and Materials:
-
Capillary Electrophoresis system with a UV detector
-
Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., 50 cm total length)
-
Background Electrolyte (BGE): 50 mM phosphate buffer, pH 2.5
-
Chiral Selector: Highly sulfated cyclodextrins (HS-β-CD or HS-γ-CD)
-
Sample: Racemic aminopiperidine dissolved in water (0.5 mg/mL)
Experimental Workflow:
Figure 4: Experimental workflow for chiral Capillary Electrophoresis.
Step-by-Step Protocol:
-
Capillary Conditioning: Before first use, rinse the new capillary sequentially with 1 M NaOH (30 min), water (15 min), and BGE (15 min). Between runs, a short rinse with BGE is sufficient.
-
BGE Preparation: Prepare a 50 mM phosphate buffer and adjust the pH to 2.5. Dissolve the chiral selector (e.g., 10 mg/mL HS-β-CD) in the BGE.
-
Instrument Setup:
-
Install the capillary in the CE instrument.
-
Set the temperature to 25 °C.
-
Set the separation voltage to 20 kV (positive polarity).
-
-
Sample Injection: Inject the sample using hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Electrophoretic Run: Apply the separation voltage and monitor the electropherogram.
-
Detection: Use a UV detector at a low wavelength (e.g., 200-214 nm) due to the lack of a strong chromophore.
Data Presentation:
| Parameter | Condition | Rationale |
| Chiral Selector | Highly Sulfated Cyclodextrins | Charged CDs can provide strong interactions and high selectivity, especially for cationic analytes.[18] |
| Background Electrolyte | 50 mM Phosphate Buffer, pH 2.5 | Low pH ensures the aminopiperidine is fully protonated and migrates as a cation. |
| Voltage | 20 kV | Higher voltage leads to shorter analysis times, but also increases Joule heating. |
| Temperature | 25 °C | Temperature control is crucial for reproducible migration times. |
| Detection | UV at 200-214 nm | Necessary for detecting compounds with poor UV absorbance. |
Troubleshooting and Best Practices
-
Peak Tailing (HPLC/SFC): For basic analytes like aminopiperidines, peak tailing is a common issue. The addition of a basic modifier (e.g., DEA) to the mobile phase is essential to saturate active sites on the stationary phase and improve peak symmetry.[13]
-
Poor Resolution: If the initial screening fails to provide separation, systematically vary the co-solvent (e.g., methanol, ethanol, isopropanol in SFC/HPLC), the type and concentration of the chiral selector (in CE), and the temperature.
-
Irreproducible Migration Times (CE): Ensure rigorous capillary conditioning and temperature control. The composition of the BGE must be consistent between runs.
-
Solvent Compatibility: Be aware of the solvent limitations of coated polysaccharide CSPs. Solvents like THF, acetone, and ethyl acetate can damage the column.[19][20] Always consult the column manufacturer's instructions.[19][20]
Conclusion
The chiral separation of aminopiperidine isomers is a critical task in pharmaceutical development and quality control. This guide has provided a detailed overview of the primary chromatographic and electrophoretic techniques employed for this purpose. By understanding the underlying principles of SFC, HPLC, and CE, and by following the detailed protocols provided, researchers can develop robust and reliable methods for the enantioselective analysis of these important pharmaceutical building blocks. The key to success lies in a systematic approach to method development, careful consideration of the analyte's properties, and meticulous attention to experimental detail.
References
-
Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. [Link]
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Ismail, O., Antonilli, L., & Catani, M. (2023). Recent advances in fast and high-throughput enantioseparations of bioactive compounds by liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Bio-Rad Laboratories. An Introduction to Chiral Analysis by Capillary Electrophoresis. [Link]
-
Qu, B., et al. (2019). Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-hydroxypiperidine. J. Org. Chem., 84, 8006–8018. [Link]
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Iaroshenko, V. O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1367. [Link]
-
Phenomenex Inc. (2014). Generic Chiral Separation Strategies using Lux® Polysaccharide-Based Chiral Stationary Phases in SFC. [Link]
-
Armstrong, D. W., & Flannery, E. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. [Link]
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Chiral Technologies. Instruction manual for CHIRALPAK® AD-H. [Link]
-
Daicel Corporation. INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. [Link]
-
Scriba, G. K. (2000). Chiral separations of amino acids and peptides by capillary electrophoresis. Journal of chromatography. A, 895(1-2), 1–28. [Link]
-
ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. [Link]
-
ACS Publications. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. [Link]
-
ACS Publications. Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. [Link]
-
Royal Society of Chemistry. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. [Link]
-
Phenomenex Inc. Care and Use Notes for Lux SFC. [Link]
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Phenomenex Inc. APPLICATIONS. [Link]
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De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 272-287. [Link]
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Yu, J., et al. (2019). Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018. Molecules, 24(6), 1107. [Link]
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Chiral Technologies. Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. [Link]
-
Wikipedia. Piperidine. [Link]
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MDPI. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. [Link]
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Phenomenex Inc. The Chiral Notebook. [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]
-
National Institutes of Health. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. [Link]
-
Zhou, Y., & Sun, Z. P. (1991). [A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC]. Yao Xue Xue Bao, 26(9), 701-4. [Link]
-
Chromatography Today. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
MDPI. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]
-
Phenomenex Inc. Chiral HPLC Separations. [Link]
-
Daicel Chiral Technologies. CHIRALPAK® AD-H 4.6x150mm, 5µm HPLC/SFC Column. [Link]
-
Iaroshenko, V. O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1367. [Link]
-
Separation Science. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. [Link]
-
Pucci, F., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Catalysis Science & Technology, 9(1), 122-129. [Link]
-
Phenomenex Inc. Lux Cellulose-1. [Link]
-
Kumar, A., et al. (2026). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances, 16(1), 1-12. [Link]
-
ResearchGate. (2025). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. [Link]
-
Daicel Corporation. Column description. [Link]
-
MDPI. (2021). The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. [Link]
-
Taylor & Francis Online. (2020). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. [Link]
-
Wikipedia. Carfentanil. [Link]
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- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sfera.unife.it [sfera.unife.it]
- 4. eijppr.com [eijppr.com]
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- 14. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chiraltech.com [chiraltech.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ct-k.com [ct-k.com]
- 20. chiraltech.com [chiraltech.com]
Application Notes and Protocols: Strategic Use of Protecting Groups in the Synthesis of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine
Introduction
1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine is a key intermediate in the synthesis of various pharmacologically active molecules. Its structure, featuring a primary aromatic amine and a tertiary aliphatic amine, presents a significant challenge in synthetic chemistry. Direct alkylation or coupling reactions are often non-selective, leading to mixtures of products due to the comparable nucleophilicity of the two nitrogen atoms. To achieve the desired regioselectivity and ensure high yields of the target compound, a robust protecting group strategy is essential.
This application note provides a detailed, four-step synthetic protocol for the preparation of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine, emphasizing the critical role of the tert-butyloxycarbonyl (Boc) protecting group. The chosen synthetic pathway is designed for clarity, efficiency, and scalability, making it suitable for researchers in academic and industrial drug development settings. We will delve into the causality behind experimental choices, from the selection of the starting materials to the specific conditions for each reaction, ensuring a scientifically sound and reproducible process.
The Strategic Imperative for Amine Protection
The synthesis of the target molecule requires the formation of a C-N bond between the N1 position of the piperidine ring and the phenyl ring. A powerful and widely used method for this transformation is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2] However, the presence of a free primary amine on the phenyl ring would interfere with this reaction, leading to polymerization or reaction at the undesired site.
Therefore, a protecting group is required to temporarily "mask" the reactivity of the aniline nitrogen. The ideal protecting group for this synthesis must meet three criteria:
-
Ease of Installation: It should be introduced efficiently and in high yield onto the starting aniline derivative.
-
Orthogonal Stability: It must be stable under the conditions of subsequent reactions, specifically the reduction of a nitro group and the Pd-catalyzed C-N coupling.
-
Facile Removal: It should be cleanly removable at the end of the synthesis under conditions that do not affect the final product structure.
The tert-butyloxycarbonyl (Boc) group is an exemplary choice that fulfills all these requirements. It is easily installed using di-tert-butyl dicarbonate (Boc)₂O, is exceptionally stable to a wide range of non-acidic reagents and reaction conditions (including catalytic hydrogenation and basic coupling conditions), and is readily cleaved under mild acidic conditions.[3][4]
Overall Synthetic Workflow
The synthesis is designed as a four-step sequence starting from commercially available 4-nitroaniline. The workflow is visualized below, outlining the transformation from the initial protected precursor to the final deprotected target molecule.
Caption: Four-step synthetic workflow for 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine.
Experimental Protocols
Step 1: N-Boc Protection of 4-Nitroaniline
Rationale: This initial step masks the reactive primary amine of 4-nitroaniline. Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for this transformation. A base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), is used to facilitate the reaction. The reaction is typically clean and high-yielding.[5]
Protocol:
-
To a solution of 4-nitroaniline (1.0 eq.) in a suitable solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM)), add di-tert-butyl dicarbonate (1.1 eq.).
-
Add triethylamine (1.2 eq.) or a catalytic amount of DMAP (0.1 eq.).
-
Stir the reaction mixture at room temperature for 3-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield tert-butyl (4-nitrophenyl)carbamate, which can often be used in the next step without further purification.
Caption: Simplified mechanism of N-Boc protection.
Step 2: Reduction of the Nitro Group
Rationale: The nitro group must be reduced to a primary amine to prepare for the subsequent C-N coupling reaction. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation.[6] The Boc group is completely stable under these neutral hydrogenation conditions.
Protocol:
-
Dissolve tert-butyl (4-nitrophenyl)carbamate (1.0 eq.) in a solvent such as methanol (MeOH) or ethanol (EtOH).
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10 mol% Pd).
-
Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Rinse the Celite® pad with additional solvent (MeOH or EtOH).
-
Concentrate the filtrate under reduced pressure to obtain tert-butyl (4-aminophenyl)carbamate as a solid. This product is often pure enough for the next step.
Step 3: Buchwald-Hartwig Amination
Rationale: This is the key bond-forming step, creating the link between the aniline and piperidine moieties. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction ideal for this purpose. It requires a palladium source (e.g., Pd₂(dba)₃), a sterically hindered phosphine ligand (e.g., tBu₃P·HBF₄ or XPhos) that facilitates the catalytic cycle, and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu) to deprotonate the amine.[7] The coupling partner is a halo-piperidine, such as 3-bromo-N,N-dimethylpiperidine (synthesis not described here).
Protocol:
-
To an oven-dried flask, add tert-butyl (4-aminophenyl)carbamate (1.0 eq.), 3-bromo-N,N-dimethylpiperidine (1.1 eq.), and sodium tert-butoxide (1.4 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, ~1-2 mol%) and the phosphine ligand (e.g., tBu₃P·HBF₄, ~2-4 mol%).
-
Add anhydrous, degassed toluene as the solvent.
-
Heat the reaction mixture to reflux (approx. 110 °C) and stir for 12-24 hours under the inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate tert-butyl (4-(3-(dimethylamino)piperidin-1-yl)phenyl)carbamate.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Buy N-Boc-3-ethoxy-4-nitroaniline [smolecule.com]
- 6. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Scalable Synthesis of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine for Preclinical Development
Introduction: The Importance of Robust Synthesis in Preclinical Research
The journey of a novel chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges, with the attrition rate between preclinical and clinical stages being notably high. A critical, yet often underestimated, factor in this transition is the ability to produce the active pharmaceutical ingredient (API) at a sufficient scale and purity to support rigorous toxicological and pharmacological studies. The molecule 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine is a key intermediate and building block in the synthesis of various pharmaceutically active compounds. Its structure, combining a substituted aniline with a chiral piperidine moiety, makes it a valuable scaffold in medicinal chemistry. This application note provides a detailed, scalable, and robust two-step synthetic protocol for this compound, designed to meet the stringent purity requirements for preclinical studies.
The presented synthesis is grounded in modern catalytic methods, specifically the Buchwald-Hartwig amination, a cornerstone of contemporary carbon-nitrogen bond formation in the pharmaceutical industry.[1][2] We will delve into the rationale behind the chosen synthetic strategy, provide step-by-step protocols for synthesis and purification, and outline the necessary analytical controls to ensure the final compound's quality.
Synthetic Strategy: A Two-Step Approach for Scalability and Purity
A two-step synthetic route has been developed to ensure a high-yielding and reproducible process, suitable for scale-up. The strategy involves an initial palladium-catalyzed Buchwald-Hartwig amination followed by a straightforward deprotection step.
-
Step 1: Buchwald-Hartwig Amination. This step involves the coupling of a readily available and stable Boc-protected 4-bromoaniline, tert-butyl (4-bromophenyl)carbamate[3], with the cyclic amine, N,N-dimethylpiperidin-3-amine.[4] The use of a Boc-protecting group on the aniline nitrogen is a strategic choice to prevent self-coupling and other side reactions, thereby ensuring a cleaner reaction profile and higher yield of the desired intermediate. The Buchwald-Hartwig amination is renowned for its functional group tolerance and broad substrate scope, making it an ideal choice for this transformation.[5]
-
Step 2: Boc Deprotection. The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the target molecule, 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine. This deprotection is typically a high-yielding and clean reaction, amenable to large-scale production.[4]
This two-step approach offers significant advantages for scale-up, including the use of stable starting materials, high reaction yields, and straightforward purification procedures for both the intermediate and the final product.
Visualizing the Synthetic Workflow
Caption: Overall synthetic scheme for 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine.
Detailed Experimental Protocols
Safety First: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.[6] Aromatic amines and their derivatives should be handled with care due to their potential toxicity.
Part 1: Synthesis of tert-butyl (4-((3-(dimethylamino)piperidin-1-yl)phenyl)carbamate (Intermediate)
Rationale: The choice of a palladium precatalyst and a bulky, electron-rich phosphine ligand is crucial for achieving high catalytic activity in the Buchwald-Hartwig amination.[5] Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in these reactions. Toluene is a suitable solvent for its ability to dissolve the reactants and its relatively high boiling point, which allows for efficient reaction kinetics.
Materials:
| Reagent | M.W. ( g/mol ) | Quantity (for 100g scale) | Moles |
| tert-butyl (4-bromophenyl)carbamate | 288.16 | 100.0 g | 0.347 |
| N,N-dimethylpiperidin-3-amine | 128.22 | 53.4 g | 0.416 |
| Palladium(II) acetate (Pd(OAc)₂) | 224.5 | 0.78 g | 0.0035 |
| Racemic-BINAP | 622.68 | 2.16 g | 0.0035 |
| Sodium tert-butoxide (NaOtBu) | 96.1 | 46.7 g | 0.486 |
| Anhydrous Toluene | - | 1.0 L | - |
Procedure:
-
Reactor Setup: To a clean, dry, and inerted 2 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a thermocouple, add tert-butyl (4-bromophenyl)carbamate (100.0 g, 0.347 mol), palladium(II) acetate (0.78 g, 0.0035 mol), and racemic-BINAP (2.16 g, 0.0035 mol).
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes.
-
Solvent and Reagent Addition: Add anhydrous toluene (1.0 L) to the reactor via cannula. Begin stirring to dissolve the solids. Add N,N-dimethylpiperidin-3-amine (53.4 g, 0.416 mol) to the mixture.
-
Base Addition: Carefully add sodium tert-butoxide (46.7 g, 0.486 mol) in portions to the stirred solution. The addition of the base can be exothermic.
-
Reaction: Heat the reaction mixture to 100 °C and maintain this temperature for 12-18 hours.
-
In-Process Control (IPC): Monitor the reaction progress by HPLC or TLC until the starting material (tert-butyl (4-bromophenyl)carbamate) is consumed (<1% remaining).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water (500 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 250 mL).
-
Combine the organic layers and wash with brine (250 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the intermediate as a solid.
Part 2: Synthesis of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine (Final Product)
Rationale: The Boc group is readily cleaved under acidic conditions.[4] Using hydrochloric acid in a protic solvent like methanol is a standard and scalable method for this transformation. The final product is isolated as the hydrochloride salt, which often has better stability and handling properties.
Materials:
| Reagent | M.W. ( g/mol ) | Quantity (based on 100g of intermediate) | Moles |
| tert-butyl (4-((3-(dimethylamino)piperidin-1-yl)phenyl)carbamate | 333.47 | 100.0 g | 0.300 |
| Methanol | - | 500 mL | - |
| Concentrated Hydrochloric Acid (HCl, 37%) | 36.46 | 75 mL | ~0.900 |
| Sodium Hydroxide (NaOH) solution (5 M) | 40.00 | As required for neutralization | - |
| Dichloromethane (DCM) | - | For extraction | - |
Procedure:
-
Reactor Setup: To a 1 L glass reactor equipped with a mechanical stirrer and a dropping funnel, add the intermediate (100.0 g, 0.300 mol) and methanol (500 mL).
-
Acid Addition: Cool the stirred suspension to 0-5 °C in an ice bath. Slowly add concentrated hydrochloric acid (75 mL) via the dropping funnel, maintaining the internal temperature below 20 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction by HPLC or TLC until the starting material is fully consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Cool the residue in an ice bath and adjust the pH to >12 by the slow addition of 5 M sodium hydroxide solution.
-
Extract the product into dichloromethane (3 x 200 mL).
-
Combine the organic layers, wash with brine (150 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude free base as an oil.
-
-
Purification and Salt Formation (Optional but Recommended):
-
The crude free base can be purified by vacuum distillation or column chromatography.
-
For improved handling and stability, the product can be converted to its hydrochloride salt by dissolving the purified free base in a suitable solvent (e.g., isopropanol) and adding a stoichiometric amount of ethereal HCl or by bubbling HCl gas. The resulting salt can be collected by filtration, washed with a cold solvent, and dried under vacuum.
-
Quality Control and Characterization
A robust quality control strategy is essential to ensure the suitability of the synthesized compound for preclinical studies.[7]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. TERT-BUTYL N-(4-BROMOPHENYL)-CARBAMATE | 131818-17-2 [chemicalbook.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 7. Drug Development Priorities: Preclinical Data Drives Regulatory Success | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Optimizing the Synthesis of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and optimize your reaction yields and purity.
The primary and most effective method for synthesizing this target molecule is through a Palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1][2][3] This reaction forms the crucial carbon-nitrogen bond between the aniline ring and the piperidine nitrogen. This guide will focus on troubleshooting and optimizing this specific transformation.
General Synthetic Workflow: Buchwald-Hartwig Amination
The reaction couples an aryl halide (or triflate) with N,N-dimethylpiperidin-3-amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Caption: Fig 1. General workflow for Buchwald-Hartwig synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Issue: Low or No Product Yield
Question: My reaction has run overnight, but TLC/LC-MS analysis shows only starting materials and no desired product. What are the most probable causes?
Answer: A complete lack of conversion is typically due to a failure in the catalytic cycle. Here are the primary checkpoints, starting with the most common culprits:
-
Atmosphere Integrity: The Pd(0) active catalyst and many phosphine ligands are extremely sensitive to oxygen.[2] An incomplete inert atmosphere is the most common reason for reaction failure.
-
Causality: Oxygen irreversibly oxidizes the electron-rich phosphine ligands and the Pd(0) catalyst, rendering them inactive.
-
Solution: Ensure all glassware is oven- or flame-dried. Degas your solvent thoroughly (3-4 cycles of vacuum/backfill with nitrogen or argon, or sparging with argon for at least 30 minutes). Maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
-
Reagent Quality: The purity and dryness of your reagents are critical.
-
Solvent: Use anhydrous, high-purity solvents. Water can hydrolyze the base and interfere with the catalyst.
-
Base: Sodium tert-butoxide (NaOtBu) is highly hygroscopic. Use a freshly opened bottle or a sample stored in a desiccator. Clumpy or discolored base is a sign of degradation.
-
Amine: Ensure your N,N-dimethylpiperidin-3-amine is pure. Impurities can sometimes act as catalyst poisons.
-
-
Catalyst System Activation: The pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) must be reduced in situ to the active Pd(0) species.[3]
-
Causality: If the pre-catalyst is not properly activated, the catalytic cycle cannot begin. Some ligands, particularly bulky biarylphosphine ligands, facilitate this activation.
-
Solution: Consider pre-forming the active catalyst by stirring the palladium source and ligand in the solvent for a few minutes before adding the other reagents. This can sometimes improve reaction initiation.
-
-
Incorrect Temperature: While these reactions are typically heated, excessively high temperatures can lead to catalyst decomposition. Conversely, a temperature that is too low will result in a sluggish or stalled reaction.
-
Solution: For aryl bromides, a temperature of 90-100 °C is a good starting point. Aryl chlorides are less reactive and may require higher temperatures (100-110 °C) and a more active catalyst system (e.g., using a ligand like tBuXPhos).[4]
-
Issue: Significant Side Product Formation
Question: I am getting some product, but my crude NMR shows significant impurities. What are the common side reactions and how can I suppress them?
Answer: Side product formation often points to sub-optimal reaction conditions or catalyst deactivation pathways.
-
Hydrodehalogenation: This is the replacement of the halide on your aryl halide with a hydrogen atom, leading to aniline as a byproduct.
-
Causality: This can occur due to β-hydride elimination from the palladium amide intermediate or from reactions involving trace water.
-
Solution: Ensure strictly anhydrous conditions. Using a slightly higher catalyst loading might sometimes favor the desired C-N coupling over hydrodehalogenation.
-
-
Aryl Halide Homocoupling (Ullmann Coupling): This results in the formation of a biaryl impurity.
-
Causality: This side reaction is also palladium-catalyzed and can become competitive if the desired amination is slow.
-
Solution: Ensure the amine is present in a slight excess (1.1-1.2 equivalents). Proper ligand choice is crucial; modern bulky phosphine ligands are designed to favor reductive elimination to form the C-N bond over pathways leading to homocoupling.[2]
-
-
Product Degradation: The aminophenyl product itself can sometimes react further under harsh conditions.
-
Solution: Monitor the reaction closely and stop it once the starting material is consumed. Avoid unnecessarily long reaction times or excessive temperatures.
-
Issue: Purification Difficulties
Question: My product is difficult to separate from the starting amine or other impurities during column chromatography. What are some effective purification strategies?
Answer: The basic nature of the dual amine functionalities in the product can make purification challenging.
-
Acid-Base Extraction: This can be a powerful pre-purification step.
-
Protocol: Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate). Extract with a dilute aqueous acid solution (e.g., 1M HCl). Your product and any unreacted amine starting material will move to the aqueous layer as hydrochloride salts. The non-basic impurities (like homocoupled byproducts) will remain in the organic layer, which can be discarded. Then, basify the aqueous layer with NaOH or Na₂CO₃ to a high pH (>12) and extract your product back into an organic solvent.
-
Causality: This leverages the basicity of the nitrogen atoms to separate the desired product from neutral or acidic impurities.
-
-
Column Chromatography Optimization:
-
Tailing: The basic amines can "tail" or streak on silica gel. To prevent this, add a small amount of a volatile base like triethylamine (~1-2%) to your eluent system (e.g., Dichloromethane/Methanol).
-
Stationary Phase: If silica gel proves difficult, consider using neutral or basic alumina as the stationary phase.
-
-
Crystallization/Salt Formation:
-
Protocol: Converting the final purified oil into a stable salt (e.g., hydrochloride or acetate) can be an excellent method for final purification and long-term storage.[5] Dissolve the purified free base in a solvent like isopropanol or ethyl acetate and add a stoichiometric amount of the corresponding acid.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal catalyst and ligand?
A1: The choice is critical and depends on the reactivity of your aryl halide. For C-N couplings, bulky, electron-rich biarylphosphine ligands developed by the Buchwald group are generally superior.[2][6]
| Ligand Family | Recommended Use | Key Feature |
| XPhos / SPhos | General purpose, good for aryl bromides and chlorides. | Highly active, promotes fast reductive elimination. |
| tBuXPhos | Excellent for less reactive aryl chlorides. | Extremely bulky, enhances oxidative addition to Ar-Cl bonds. |
| BINAP / DPPF | Older generation ligands. Still effective, especially for aryl iodides and triflates, but often require higher catalyst loading or temperatures.[1] | Bidentate ligands that can enhance catalyst stability. |
A good starting point for this synthesis would be Pd₂(dba)₃ with XPhos or SPhos.
Q2: Is a protecting group on the 4-amino group of the aniline necessary?
A2: It is not strictly necessary but is often advisable. Using unprotected 4-bromoaniline can lead to double-arylation (forming a tri-aryl amine species) or other side reactions. Using a protected version like N-Boc-4-bromoaniline simplifies the reaction by ensuring only the piperidine nitrogen reacts. The Boc group can then be easily removed with an acid like trifluoroacetic acid (TFA) or HCl in a subsequent step. This two-step process often results in a cleaner reaction and higher overall yield.
Q3: What is the catalytic cycle for the Buchwald-Hartwig Amination?
A3: The generally accepted mechanism involves three key steps: Oxidative Addition, Amine Coordination/Deprotonation, and Reductive Elimination.[3]
Caption: Fig 2. Simplified Buchwald-Hartwig catalytic cycle.
Q4: Can I use a different base?
A4: Yes, but the choice of base is critical. Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is very common and effective. Other options include potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). The inorganic bases are milder and can be beneficial if your substrate is sensitive to the strongly basic alkoxides.
References
- WO2020204647A1 - Processes for preparing (3r,4r)
-
Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC - PubMed Central. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed. [Link]
-
Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides - ResearchGate. [Link]
- CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine - Google P
-
Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles | Organic Process Research & Development - ACS Publications. [Link]
-
N,N-Dimethylpiperidin-4-amine | C7H16N2 | CID 417391 - PubChem. [Link]
-
Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma. [Link]
-
Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry - PubMed. [Link]
- CN106432054A - Method for preparing 4-(piperidine-3-yl)
-
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC. [Link]
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rsc.org [rsc.org]
- 5. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]
- 6. atlanchimpharma.com [atlanchimpharma.com]
Technical Support Center: Purification of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine
Welcome to the dedicated technical support guide for the purification of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this versatile diamine intermediate. The unique structure of this molecule, featuring both a tertiary aliphatic amine and a primary aromatic amine, presents a distinct set of challenges that require carefully considered purification strategies. This guide provides in-depth, experience-driven advice in a troubleshooting format to help you achieve your desired purity and yield.
Introduction to the Challenges
The purification of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine is often complicated by several key physicochemical properties:
-
Dual Basicity: The presence of two basic nitrogen centers (the piperidine and aniline moieties) makes the molecule susceptible to strong interactions with acidic stationary phases like silica gel, often leading to significant peak tailing during column chromatography.
-
High Polarity: The amine functionalities impart a high degree of polarity, which can complicate solvent selection for both chromatography and recrystallization.
-
Oxidation Sensitivity: The primary aromatic amine group is prone to oxidation, which can result in the formation of colored impurities, compromising the purity and appearance of the final product.
-
Potential for Complex Impurity Profiles: Depending on the synthetic route employed, a variety of structurally similar impurities may be present, including starting materials, regioisomers, or byproducts of side reactions.
This guide will address these challenges head-on, providing practical, step-by-step solutions to common problems encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Chromatography-Related Issues
Question 1: I'm seeing severe peak tailing during silica gel column chromatography. How can I resolve this?
Answer: This is the most common issue encountered when purifying basic compounds like your diamine on standard silica gel. The tailing is caused by the acidic nature of the silanol groups (Si-OH) on the silica surface, which strongly and sometimes irreversibly interact with the basic amine centers of your molecule.
The Underlying Science: The lone pairs of electrons on the nitrogen atoms of your compound form strong hydrogen bonds or acid-base interactions with the acidic protons of the silanol groups. This leads to a slow and uneven elution from the column, resulting in broad, tailing peaks.
Troubleshooting Protocol:
-
Mobile Phase Modification with a Competing Base:
-
Action: Add a small amount of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to your mobile phase. A typical starting concentration is 0.1-1% (v/v).
-
Rationale: The competing base will "occupy" the acidic silanol sites on the silica, thereby minimizing the interaction of your target compound with the stationary phase and leading to more symmetrical peaks.[1][2]
-
Pro-Tip: Always pre-treat your silica gel by flushing the packed column with the amine-modified mobile phase before loading your sample. This ensures that the stationary phase is fully deactivated.[2]
-
-
Switching to an Alternative Stationary Phase:
-
Action: If mobile phase modification is insufficient, consider using a different stationary phase.
-
Options:
-
Basic Alumina: Alumina is generally less acidic than silica and can be a good alternative for the purification of basic compounds.
-
Amine-Functionalized Silica: These columns have a bonded layer of aminopropyl groups, which creates a basic surface and effectively shields the underlying silica from interacting with basic analytes.
-
Reversed-Phase (C18) Silica: For highly polar compounds, reversed-phase chromatography using a mobile phase of water and acetonitrile or methanol (often with a pH modifier like formic acid or ammonium hydroxide) can be a very effective alternative.
-
-
Question 2: My compound appears to be degrading on the silica gel column, leading to low recovery and new, colored spots on TLC.
Answer: This is likely due to the acidic nature of the silica gel promoting the degradation of your compound, particularly the oxidation of the sensitive 4-aminophenyl moiety.
Troubleshooting Workflow:
Caption: Decision workflow for addressing compound degradation during silica gel chromatography.
Detailed Steps:
-
Deactivation of Silica: As a first step, thoroughly deactivate your silica gel as described in the previous answer by flushing with a TEA-containing solvent.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing resolution. Flash chromatography is preferred over gravity chromatography.
-
Use an Inert Atmosphere: If possible, run the column under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation of the aminophenyl group.
-
Alternative Purification Methods: If degradation remains an issue, chromatography on silica may not be suitable. Recrystallization is an excellent alternative that avoids contact with acidic stationary phases.
Recrystallization-Related Issues
Question 3: I'm struggling to find a suitable solvent for recrystallization. The compound is either too soluble in everything or not soluble enough.
Answer: Finding the right solvent system is key to successful recrystallization. An ideal solvent should dissolve your compound well when hot but poorly when cold.[3][4][5]
Solvent Screening Protocol:
-
Single Solvent Screening:
-
Place a small amount of your crude material (10-20 mg) in a test tube.
-
Add a few drops of a solvent and observe the solubility at room temperature.
-
If it is insoluble, gently heat the mixture. If it dissolves when hot, allow it to cool slowly to room temperature and then in an ice bath to see if crystals form.
-
Test a range of solvents with varying polarities.
-
| Solvent Class | Examples | Expected Solubility of the Diamine |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Likely high solubility |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Moderate to high solubility |
| Non-Polar | Hexanes, Toluene, Dichloromethane | Likely low solubility |
-
Mixed Solvent Systems:
-
If you can't find a suitable single solvent, a mixed solvent system is a powerful alternative.
-
Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.
-
Slowly add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy (the cloud point).
-
Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Question 4: My compound "oils out" instead of forming crystals during recrystallization. What should I do?
Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is too concentrated or cools too quickly.
Solutions to Oiling Out:
-
Increase Solvent Volume: Add more of the hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.
-
Slower Cooling: Let the solution cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to initiate crystallization.
-
Pro-Tip: Salt Formation for Improved Crystallization
For many amines, converting them to a salt can dramatically improve their crystallinity and provide a highly effective method of purification.[6][7]
Protocol for Acetate Salt Formation and Recrystallization:
-
Dissolve the crude 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine in a suitable solvent like isopropanol or ethyl acetate.
-
Add one equivalent of acetic acid and stir.
-
The acetate salt will often precipitate out of the solution. If not, you can induce precipitation by cooling or by adding a non-polar co-solvent like hexanes.
-
Collect the salt by filtration and then recrystallize it from a suitable solvent system (e.g., ethanol/water or isopropanol).
This method is particularly effective for removing non-basic impurities. To recover the free base, the purified salt can be dissolved in water, basified with a base like sodium carbonate, and extracted with an organic solvent.
Impurity and Stability Issues
Question 5: My final product is off-white or has a pink/brown tint. What is causing this and how can I prevent it?
Answer: The discoloration is almost certainly due to the oxidation of the primary aromatic amine (aniline) moiety. Aniline and its derivatives are notoriously sensitive to air and light, forming colored oxidation products.
Prevention and Remediation Strategies:
-
Use of an Inert Atmosphere: Handle the compound under an inert atmosphere (nitrogen or argon) whenever possible, especially during heating or when in solution for extended periods.
-
Degassed Solvents: Use solvents that have been degassed (by sparging with nitrogen or argon) for reactions and purification steps.
-
Storage: Store the purified compound in a tightly sealed container, preferably in a dark and cool place or under an inert atmosphere.
-
Charcoal Treatment: If you have a discolored solution during recrystallization, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Be sure to hot-filter the solution to remove the charcoal before allowing it to cool and crystallize.[3]
Question 6: I suspect I have residual palladium catalyst from a Buchwald-Hartwig synthesis. How can I remove it?
Answer: Palladium catalysts are commonly used for the synthesis of N-aryl piperidines.[8] Residual palladium can be a concern, especially for pharmaceutical applications.
Palladium Removal Techniques:
-
Silica Gel Chromatography: While challenging for the amine itself, a quick plug of silica gel can be effective at adsorbing palladium residues.
-
Treatment with Scavengers: There are commercially available scavenger resins (e.g., thiol-functionalized silica) that are specifically designed to bind and remove residual palladium from solution.
-
Activated Charcoal: As with colored impurities, activated charcoal can also be effective at adsorbing palladium catalysts.
-
Crystallization: A well-executed crystallization or salt formation/recrystallization is often very effective at excluding metal impurities from the crystal lattice.
Workflow for Purification Strategy Selection
Caption: Decision tree for selecting a suitable purification strategy.
References
- Google Patents. (n.d.). WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.
-
ResearchGate. (2025, August 9). Synthesis of Substituted N-Alkylamines in Aqueous Media. Retrieved January 26, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved January 26, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved January 26, 2026, from [Link]
-
ACS Publications. (2017, March 2). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved January 26, 2026, from [Link]
-
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube. Retrieved January 26, 2026, from [Link]
-
ACS Publications. (2019, February 4). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.
-
A-Level Chemistry OCR. (n.d.). Preparation of Aliphatic and Aromatic Amines. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). CN104860872A - Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method.
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved January 26, 2026, from [Link]
-
Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved January 26, 2026, from [Link]
-
MySkinRecipes. (n.d.). Pharmaceutical Intermediates - Organic Synthesis Building Blocks (19). Retrieved January 26, 2026, from [Link]
-
Regulations.gov. (2021, November 17). US Patent No. 8829195. Retrieved January 26, 2026, from [Link]
-
Justia Patents. (2016, November 1). Process for the preparation of tofacitinib and intermediates thereof. Retrieved January 26, 2026, from [Link]
-
Science Forums. (2011, August 29). Amine purification. Retrieved January 26, 2026, from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 3. aliphatic amines extraction: Topics by Science.gov [science.gov]
- 4. N,N-Dimethylpiperidin-3-amine [myskinrecipes.com]
- 5. 88422-19-9|(S)-(1-(4-Nitrophenyl)pyrrolidin-2-yl)methanol|BLD Pharm [bldpharm.com]
- 6. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]
- 7. Buy Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride | 1211495-34-9 [smolecule.com]
- 8. Page loading... [wap.guidechem.com]
Improving the solubility of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine for in vitro assays
Technical Support Center: 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine
Welcome to the technical support guide for 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine. This document provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in in vitro assay systems. Our goal is to equip you with the scientific rationale and step-by-step protocols to ensure reliable and reproducible experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine that influence its solubility?
A1: Understanding the molecule's structure is the first step in troubleshooting solubility. This compound has two key features:
-
Two Basic Amine Groups: It contains a primary aromatic amine (on the phenyl ring) and a tertiary amine (on the piperidine ring). These groups are weak bases and can be protonated in acidic conditions to form more soluble salts.
-
Hydrophobic Core: The presence of a phenyl ring and a piperidine ring system contributes to the molecule's hydrophobicity, leading to poor aqueous solubility at neutral or physiological pH.
The solubility of such weakly basic drugs is highly pH-dependent. At a pH below the compound's pKa (the pH at which 50% of the compound is ionized), the amine groups become protonated (charged), significantly increasing their interaction with water and enhancing solubility.[1][2]
Q2: What is the best solvent for preparing a high-concentration stock solution?
A2: For a primary stock solution, a polar aprotic organic solvent is typically the best choice.
| Solvent | Recommended Max Concentration | Key Considerations |
| DMSO | ≥ 20 mg/mL (estimated) | Excellent solvating power for many organic molecules. However, the final concentration in cell-based assays should be kept low (typically ≤0.5%) to avoid cytotoxicity.[3][4] |
| DMF | ~20 mg/mL (Example) | Similar to DMSO. Ensure it is purged with an inert gas if your compound is sensitive to oxidation.[5] |
| Ethanol | Lower than DMSO/DMF | Can be an option, but may have lower solvating power for this specific structure. Higher concentrations can be toxic to cells.[4] |
Expert Insight: Always start with Dimethyl Sulfoxide (DMSO). It is the industry standard for creating high-concentration stock solutions for screening and in vitro assays due to its broad solubility profile and compatibility with automated liquid handlers.[6]
Q3: My compound precipitates when I dilute my DMSO stock into aqueous buffer or cell culture medium. Why does this happen and how can I prevent it?
A3: This is a common problem known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic stock solvent (e.g., DMSO) but poorly soluble in the final aqueous assay buffer. When the stock is diluted, the solvent environment rapidly changes from organic to aqueous, and if the compound's concentration exceeds its aqueous solubility limit, it will precipitate.
Prevention Strategies:
-
Lower the Final Concentration: The simplest solution is to test lower concentrations of the compound.
-
Use a Stepwise Dilution Method: Instead of a single large dilution, dilute the stock solution serially. This can sometimes prevent rapid precipitation.[7]
-
Modify the pH of the Assay Buffer: As a basic compound, its solubility will dramatically increase in acidic conditions. See the detailed protocol in the Troubleshooting Guide.
-
Incorporate a Co-solvent: Small amounts of organic co-solvents or other excipients in the final assay buffer can help maintain solubility.
Part 2: Troubleshooting Guide & Protocols
This section provides a logical workflow and detailed protocols to systematically address solubility issues.
Troubleshooting Workflow
The following diagram outlines a decision-making process for addressing solubility challenges.
Caption: pH effect on the solubility of a basic amine compound.
Protocol 1: Systematic pH Adjustment for Solubilization
This protocol helps determine the optimal pH for dissolving the compound in your aqueous buffer.
Objective: To find the lowest pH that maintains compound solubility without compromising the integrity of the assay.
Materials:
-
1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine powder
-
Assay buffer (e.g., PBS, HBSS)
-
0.1 M HCl and 0.1 M NaOH
-
pH meter
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare a Slurry: Add a known amount of the compound to your assay buffer to create a slurry where the compound is visibly in excess (e.g., 1 mg/mL).
-
Initial pH Reading: Measure the initial pH of the slurry.
-
Acid Titration: Add 0.1 M HCl dropwise to the slurry while stirring. Monitor the pH continuously.
-
Observe Dissolution: Note the pH at which the solution becomes clear. This is your target solubilization pH. For weakly basic drugs, a significant increase in solubility is often observed as the pH drops. [2]5. Verification: Prepare a fresh solution at the target pH you identified to confirm that the compound dissolves completely at your desired final assay concentration.
-
Assay Compatibility Check: Crucially , verify that this new buffer pH does not negatively impact your assay performance (e.g., cell viability, enzyme activity). Run a control experiment with the acidified buffer alone.
Protocol 2: Preparing a Working Solution from a DMSO Stock
This protocol details the standard method for preparing working solutions for cell-based assays.
Objective: To dilute a high-concentration DMSO stock into cell culture medium while minimizing precipitation and solvent toxicity.
Procedure:
-
Prepare High-Concentration Stock: Dissolve the compound in 100% DMSO to make a 10 mM or 20 mM stock solution. [8][9]Ensure it is fully dissolved. Store this stock at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. [7]2. Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the DMSO stock in cell culture medium. For example, dilute the 10 mM stock 1:100 into medium to get a 100 µM solution (containing 1% DMSO).
-
Final Dilution: Use the intermediate dilution to prepare your final concentrations. For instance, a 1:10 dilution of the 100 µM intermediate solution into your cell plate will yield a final concentration of 10 µM with only 0.1% DMSO.
-
Solvent Control: Always include a "vehicle control" in your experiments. This control should contain the highest concentration of DMSO used in your assay (e.g., 0.1%) but no compound. This accounts for any effects of the solvent itself on the cells. [3]
References
-
Chemsrc. (n.d.). N,N-Dimethylpiperidin-4-amine | CAS#:50533-97-6. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 1-benzyl-N,4-dimethylpiperidin-3-amine. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). N,N-Dimethylpiperidin-4-amine. Retrieved January 26, 2026, from [Link]
-
Chemistry LibreTexts. (2023). 2.5: Preparing Solutions. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2016). Study of pH-dependent drugs solubility in water. Retrieved January 26, 2026, from [Link]
-
Al-kassas, R., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances. Available at: [Link]
-
GEUS. (2021). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Retrieved January 26, 2026, from [Link]
-
Avdeef, A. (2001). Accuracy of calculated pH-dependent aqueous drug solubility. Pharmaceutical Research. Available at: [Link]
-
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved January 26, 2026, from [Link]
-
Yalkowsky, S. H., & Jain, N. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ADMET & DMPK. Available at: [Link]
-
Al-kassas, R., et al. (2022). Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin. MDPI. Available at: [Link]
-
Reddit. (2022). How to tackle compound solubility issue. Retrieved January 26, 2026, from [Link]
-
Al-Ghaban, F. A., et al. (2021). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Pharmaceutics. Available at: [Link]
-
Dissolution Method Development for Poorly Soluble Compounds. (n.d.). Agilent. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (2023). Henderson–Hasselbalch equation. Retrieved January 26, 2026, from [Link]
-
Principles of Drug Action 1, Spring 2005, Amines. (n.d.). University of the Pacific. Retrieved January 26, 2026, from [Link]
-
Hansen, L. K., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Cellular & Developmental Biology - Animal. Available at: [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved January 26, 2026, from [Link]
-
American Chemical Society. (2023). Aldehyde-Functionalized Cellulose Nanofiber Hydrogels for pH-Sensitive Drug Delivery via Dynamic Imine Bonding. Retrieved January 26, 2026, from [Link]
-
Valko, K., et al. (2008). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling. Available at: [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2016). Considerations regarding use of solvents in in vitro cell based assays. Retrieved January 26, 2026, from [Link]
-
Ansari, M. J., et al. (2019). Improving the solubility and in vitro cytotoxicity (anticancer activity) of ferulic acid by loading it into cyclodextrin nanosponges. Drug Development and Industrial Pharmacy. Available at: [Link]
-
Microbe Notes. (2022). Henderson Hasselbalch Equation: Basics & Real-World Uses. Retrieved January 26, 2026, from [Link]
-
LookChem. (n.d.). High-Purity N,N-Dimethylpiperidin-4-amine: Key Intermediate for Pharmaceutical Synthesis. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2024). Considerations regarding use of solvents in in vitro cell based assays. Retrieved January 26, 2026, from [Link]
-
Al-kassas, R., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Publishing. Available at: [Link]
-
National Institutes of Health (NIH). (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents. Retrieved January 26, 2026, from [Link]
Sources
- 1. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 2. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
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- 7. medchemexpress.cn [medchemexpress.cn]
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- 9. phytotechlab.com [phytotechlab.com]
Troubleshooting low efficacy of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine in cellular models
Technical Support Center: Troubleshooting Low Efficacy of Novel Inhibitors
Compound in Focus: 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine (referred to as "Cmpd-X") Hypothetical Target: Intracellular Serine/Threonine Kinase Y (SKY)
This guide provides a structured troubleshooting framework for researchers experiencing lower-than-expected efficacy with Cmpd-X, a novel SKY inhibitor, in cellular models. Our approach is designed to systematically diagnose and resolve common issues, from fundamental compound properties to complex cellular interactions.
Frequently Asked Questions (FAQs)
Initial Checks: Is the Problem with the Compound Itself?
Cellular Access: Is the Compound Reaching Its Target?
Assay & Model Integrity: Is My Experimental System Reliable?
Troubleshooting Guides & Protocols
Q1: My stock solution of Cmpd-X seems to have crashed or precipitated. How can I confirm its solubility and what should I do?
Expert Insight: Compound precipitation is a primary cause of diminished and inconsistent efficacy. If a compound is not fully dissolved, its effective concentration in the assay will be much lower than the nominal concentration, leading to a significant rightward shift in the dose-response curve. This is often observed when aqueous cell culture media is added to a high-concentration DMSO stock.
Troubleshooting Workflow:
-
Visual Inspection: Centrifuge your stock solution (e.g., 10,000 x g for 10 minutes). A visible pellet indicates precipitation. Also, inspect the final assay plate wells under a microscope for signs of compound precipitation, which often looks like crystalline structures or an oily film.
-
Kinetic Solubility Assessment: The most accurate way to determine solubility is to measure it directly in your final assay medium.
Protocol: Kinetic Solubility Assay using Nephelometry
This protocol provides a quick assessment of compound precipitation over time.
-
Preparation: Prepare a 10 mM stock of Cmpd-X in 100% DMSO. Create a serial dilution series of the compound in DMSO.
-
Assay Plate Setup: Add your assay medium (e.g., DMEM + 10% FBS) to a clear 96-well plate.
-
Compound Addition: Transfer a small volume (e.g., 1-2 µL) of the DMSO-solubilized compound from your dilution series into the assay medium, ensuring the final DMSO concentration is consistent and low (typically ≤0.5%).
-
Incubation & Measurement: Immediately measure light scattering at an initial time point (T=0) using a nephelometer or a plate reader capable of absorbance readings at a high wavelength (e.g., 600-700 nm). Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2) and take subsequent readings at various time points (e.g., 1, 4, and 24 hours).
-
Analysis: An increase in light scattering or absorbance over time indicates precipitation. The highest concentration that shows no significant increase is considered the kinetic solubility limit under your specific assay conditions.
| Parameter | Recommendation | Rationale |
| Solvent | 100% DMSO | Maximizes initial solubility before dilution into aqueous media. |
| Final DMSO % | ≤ 0.5% | Minimizes solvent-induced artifacts and toxicity in cells. |
| Positive Control | A known poorly soluble compound | Validates that the assay can detect precipitation. |
| Negative Control | DMSO vehicle alone | Establishes the baseline signal of the medium. |
Q2: I'm unsure about the stability of Cmpd-X in my media over the course of a multi-day experiment. How can I check this?
Expert Insight: Many small molecules are chemically unstable in the complex environment of cell culture media, which contains reactive components and has a physiological pH and temperature. Degradation reduces the effective concentration of the active compound over time, leading to an underestimation of its true potency, especially in long-term assays ( > 24 hours).
Troubleshooting Workflow:
A straightforward method to assess stability is to incubate the compound in your complete cell culture medium and analyze its concentration at different time points using Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol: Compound Stability Assessment via LC-MS
-
Incubation: Add Cmpd-X to your complete cell culture medium (with serum) at a relevant final concentration (e.g., 1 µM). Prepare several identical samples.
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 2, 8, 24, 48 hours), take one sample and immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile. This precipitates proteins and halts degradation.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant to a new tube or plate for analysis.
-
LC-MS Analysis: Analyze the samples by LC-MS to quantify the amount of the parent compound (Cmpd-X) remaining.
-
Data Interpretation: Plot the percentage of Cmpd-X remaining versus time. A significant decrease indicates instability. The half-life (T½) in the medium can be calculated from this data.
Corrective Actions:
-
If instability is confirmed, consider shorter assay durations.
-
Replenish the compound by performing media changes during the experiment.
-
Consult a medicinal chemist to identify and potentially modify the liable functional group.
Q3: Could the purity of my Cmpd-X sample be the issue?
Expert Insight: The purity of a compound is critical. Impurities can be inert, reducing the effective concentration of your active molecule, or they could have their own biological activity (agonist or antagonist) that confounds your results. A purity of >95%, as determined by a reliable method like LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy, is the standard for cell-based screening.
Recommended Actions:
-
Verify Certificate of Analysis (CoA): If purchased from a vendor, review the CoA for purity data. Ensure the analysis method is appropriate.
-
Independent Verification: If synthesized in-house or if there is any doubt, re-verify the purity and identity of the compound using LC-MS and ¹H NMR. LC-MS will confirm the mass and purity, while NMR will confirm the chemical structure.
Cellular Access & Target Engagement
Troubleshooting Workflow: From Biochemical Hit to Cellular Lead
This diagram outlines the logical flow when a compound is potent in a cell-free (biochemical) assay but shows low efficacy in a cellular context.
Caption: Troubleshooting workflow for low cellular efficacy.
Q4: My compound shows high potency in a biochemical (cell-free) assay but is weak in my cellular assay. What could be the cause?
Expert Insight: A significant drop in potency between a biochemical assay (e.g., purified SKY kinase) and a cell-based assay is a classic drug development challenge. This "biochemical-to-cellular shift" points toward cellular factors that limit the compound's ability to reach and engage its target.
Primary Causes & Solutions:
| Potential Cause | Explanation | Suggested Experiment |
| Poor Cell Permeability | The compound cannot efficiently cross the cell membrane to reach its intracellular target (SKY). | Perform a PAMPA or Caco-2 permeability assay. |
| Active Efflux | The compound is a substrate for efflux transporters (e.g., P-gp/MDR1) that actively pump it out of the cell. | Co-incubate Cmpd-X with known efflux pump inhibitors (e.g., verapamil, elacridar). A leftward shift in the IC50 curve indicates efflux. |
| Intracellular Metabolism | The compound is rapidly metabolized into an inactive form by cellular enzymes (e.g., Cytochrome P450s). | Incubate Cmpd-X with liver microsomes or S9 fractions and analyze for metabolite formation via LC-MS. |
| High Protein Binding | The compound binds extensively to proteins in the cell culture serum (e.g., albumin), reducing the free concentration available to act on the target. | Measure the fraction of unbound compound using an equilibrium dialysis assay. Alternatively, run the cellular assay in low-serum or serum-free conditions. |
| High ATP Concentration | In the cell, ATP concentrations are high (millimolar range), whereas biochemical assays often use low (micromolar) ATP. If Cmpd-X is an ATP-competitive inhibitor, its apparent potency will be lower in the presence of high intracellular ATP. | Run the biochemical assay with a high ATP concentration (1-5 mM) to better mimic the cellular environment. |
Q5: Could my cells be actively removing Cmpd-X via efflux pumps?
Expert Insight: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, MDR1) and Breast Cancer Resistance Protein (BCRP), are membrane proteins that function as cellular "bouncers," actively exporting a wide range of xenobiotics. If Cmpd-X is a substrate for these pumps, its intracellular concentration will remain too low to effectively inhibit SKY kinase.
Protocol: Efflux Pump Inhibition Assay
-
Cell Selection: Use your primary cell line. As a control, you can use a cell line known to overexpress a specific pump (e.g., NCI/ADR-RES for P-gp).
-
Assay Setup: Prepare a dose-response curve for Cmpd-X as you normally would. Prepare an identical set of plates where you also add a known broad-spectrum efflux inhibitor.
-
Verapamil: A classic P-gp inhibitor (use at ~10-20 µM).
-
Elacridar: A potent dual inhibitor of P-gp and BCRP (use at ~1-5 µM).
-
-
Incubation: Pre-incubate the cells with the efflux inhibitor for 30-60 minutes before adding the Cmpd-X dose-response series.
-
Analysis: Generate IC50 curves for Cmpd-X in the presence and absence of the efflux inhibitor.
-
Interpretation: A significant leftward shift (i.e., a decrease) in the IC50 value in the presence of the inhibitor strongly suggests that Cmpd-X is a substrate of an efflux pump.
Caption: Mechanism of efflux pump-mediated drug resistance.
References
-
Purity Standards for Screening Compounds. Baell, J. B., & Walters, M. A. (2014). Chemical biology and drug design, 84(5), 503–506. Available at: [Link]
-
ABC Transporters in Drug Resistance. Gottesman, M. M., Fojo, T., & Bates, S. E. (2002). Nature Reviews Cancer, 2(1), 48–58. Available at: [Link]
-
Impact of High ATP Concentration on Kinase Inhibitor Potency. Copeland, R. A., Pompliano, D. L., & Meek, T. D. (2006). Nature Reviews Drug Discovery, 5(9), 730–739. Available at: [Link]
Technical Support Center: Overcoming Resistance to Aminopiperidine-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminopiperidine-based compounds. This guide is designed to provide in-depth troubleshooting and practical solutions for the challenges of acquired resistance to this important class of therapeutics, which includes molecular glues and other targeted protein degraders.
Introduction: The Power and Challenge of Aminopiperidine-Based Compounds
Aminopiperidine-based compounds, such as the well-known immunomodulatory drugs (IMiDs) lenalidomide and pomalidomide, represent a powerful therapeutic strategy.[1][2] Many of these agents function as "molecular glues," inducing novel protein-protein interactions, most notably by redirecting an E3 ubiquitin ligase, often Cereblon (CRBN), to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3] This targeted protein degradation (TPD) has revolutionized treatment in oncology and other fields.
However, as with many targeted therapies, the emergence of resistance is a significant clinical and research challenge.[1] This guide provides a structured approach to identifying and overcoming these resistance mechanisms.
Core Mechanism of Action: Aminopiperidine-Based Molecular Glues
To troubleshoot resistance, a firm grasp of the mechanism of action is essential. The following diagram illustrates the canonical pathway for a CRBN-based molecular glue.
Caption: Mechanism of action for a CRBN-based molecular glue.
Frequently Asked Questions & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address common issues encountered during experimentation.
Category 1: Target-Related Resistance
Question 1: My cells, which were initially sensitive, have become resistant to my aminopiperidine compound. I suspect a target-related mechanism. What should I investigate first?
Answer: The most common on-target resistance mechanism involves alterations in the Cereblon (CRBN) E3 ligase complex.[2][4][5] Reduced or altered CRBN function prevents the formation of the ternary complex (Compound-CRBN-Target), thereby abrogating downstream target degradation.
Initial Diagnostic Workflow:
-
Assess CRBN Expression: Compare CRBN protein and mRNA levels between your sensitive (parental) and resistant cell lines.
-
Protein: Western Blot is the standard method. A significant decrease or complete loss of CRBN protein in the resistant line is a strong indicator of resistance.
-
mRNA: qRT-PCR can determine if the loss of protein is due to transcriptional downregulation.
-
-
Sequence the CRBN Gene: If protein and mRNA levels are comparable to the sensitive line, the CRBN gene itself may be mutated.
-
Sanger sequencing of the coding region can identify point mutations, insertions, or deletions that may affect compound binding or interaction with the E3 ligase complex. Mutations in the drug-binding pocket, such as at W386, can completely inactivate CRBN's ability to bind the drug.[6]
-
Whole-genome or whole-exome sequencing can reveal more complex genomic alterations like copy loss or structural variations.[7]
-
Experimental Protocol: Western Blot for CRBN Expression
-
Cell Lysis: Harvest equal numbers of sensitive and resistant cells. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against CRBN overnight at 4°C.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Use an ECL substrate to visualize the protein bands.
-
Loading Control: Probe the same membrane for a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.
Question 2: I've confirmed that CRBN expression and sequence are normal in my resistant cells. Could the neosubstrate (target protein) be the issue?
Answer: Yes, this is a plausible and documented mechanism. Resistance can arise from mutations in the target protein (the "neosubstrate") that disrupt the "degron" motif recognized by the compound-bound CRBN.[8] Even subtle changes that weaken the interaction can be sufficient to confer resistance by reducing the efficiency of degradation.[8]
Troubleshooting Workflow for Neosubstrate-Mediated Resistance:
Caption: Workflow to investigate neosubstrate-mediated resistance.
Experimental Protocol: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment: Treat both sensitive and resistant cells with the aminopiperidine compound (or DMSO as a control) for a time sufficient to induce complex formation (e.g., 2-4 hours).
-
Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based) with protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear lysates with Protein A/G beads.
-
Incubate lysates with an antibody against CRBN overnight at 4°C.
-
Add Protein A/G beads to pull down the CRBN-containing complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elution and Western Blot: Elute the bound proteins and analyze by Western Blot, probing for the target protein. A reduced amount of the target protein pulled down in the resistant cells (in the presence of the compound) compared to sensitive cells indicates impaired ternary complex formation.
Category 2: Non-Target-Related Resistance
Question 3: My resistant cells show no alterations in CRBN or the target protein. What other mechanisms could be at play?
Answer: Non-target-related resistance is common and can involve several mechanisms. The two most prominent are increased drug efflux and metabolic reprogramming.
A. Increased Drug Efflux: Cancer cells can upregulate ATP-binding cassette (ABC) transporters, which act as pumps to actively remove drugs from the cell, thereby reducing the intracellular concentration below the therapeutic threshold.[9][10]
Initial Diagnostic Steps:
-
Gene Expression Analysis: Use qRT-PCR to measure the expression of common multidrug resistance genes like ABCB1 (MDR1) and ABCG2 (BCRP) in sensitive vs. resistant cells.[11]
-
Functional Efflux Assays: Use fluorescent substrates of these pumps (e.g., Rhodamine 123 for ABCB1) to functionally assess pump activity. Reduced intracellular fluorescence in resistant cells, which can be reversed by a known inhibitor of the pump, indicates increased efflux.[12][13]
Experimental Protocol: Rhodamine 123 Efflux Assay
-
Cell Preparation: Harvest sensitive and resistant cells and resuspend in phenol red-free media.
-
Inhibitor Pre-incubation: Pre-incubate a subset of cells with a specific ABCB1 inhibitor (e.g., Verapamil or Valspodar) for 30-60 minutes.[13][14]
-
Substrate Loading: Add Rhodamine 123 to all samples and incubate for 30-60 minutes at 37°C.
-
Efflux Period: Wash the cells and resuspend in fresh media (with and without the inhibitor) and incubate for another 1-2 hours to allow for efflux.
-
Analysis: Measure the intracellular fluorescence using flow cytometry or a fluorescence plate reader.[12]
| Expected Outcome | Sensitive Cells | Resistant Cells (No Inhibitor) | Resistant Cells (+ Inhibitor) |
| Intracellular Rhodamine 123 | High | Low | High |
B. Metabolic Reprogramming: Drug-resistant cells often undergo significant metabolic reprogramming to support survival and proliferation under therapeutic pressure.[15][16][17] This can involve shifts in glucose metabolism, amino acid dependency, and lipid metabolism, which can provide the necessary energy and building blocks to overcome drug-induced stress.[18][19]
Investigative Approaches:
-
Metabolomics: Perform untargeted metabolomics (e.g., LC-MS/GC-MS) on sensitive and resistant cells to get a global view of metabolic changes.
-
Seahorse Assay: Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), which are indicators of mitochondrial respiration and glycolysis, respectively. A shift towards higher glycolysis in resistant cells is a common finding.
Category 3: Strategies to Overcome Resistance
Question 4: I have identified the resistance mechanism in my cell line. What are my options to overcome it?
Answer: The strategy to overcome resistance directly depends on the identified mechanism. Combination therapies are often the most effective approach.[20][21][22][23]
| Resistance Mechanism | Strategy | Rationale & Example Compounds |
| Downregulation/Mutation of CRBN | Utilize CRBN-independent agents. | Switch to a therapy with a different mechanism of action. For example, if treating multiple myeloma, a proteasome inhibitor (e.g., Bortezomib) or a BCMA-targeting therapy could be effective.[24] |
| Increased Drug Efflux (e.g., ABCB1) | Combine with an efflux pump inhibitor. | Co-administration of an inhibitor can restore intracellular drug concentration. While many are still experimental, compounds like Verapamil or Tariquidar have been studied.[14] |
| Metabolic Reprogramming (e.g., increased glycolysis) | Target the altered metabolic pathway. | Combine the aminopiperidine compound with a glycolysis inhibitor like 2-deoxyglucose (2-DG) or a glutaminase inhibitor for cells dependent on glutaminolysis. |
| Neosubstrate Mutation | Develop next-generation degraders. | Rational drug design can create new molecular glues that recognize the mutated degron or utilize a different E3 ligase altogether. |
Synergistic Combination Screening: To identify effective combinations, a checkerboard assay measuring cell viability across a dose-response matrix of two compounds is the gold standard. This allows for the calculation of a synergy score (e.g., Bliss independence or Loewe additivity) to determine if the drug combination is synergistic, additive, or antagonistic.[25]
References
-
Alav, I., Kobylka, J., Kuth, M. S., Pos, K. M., Picard, M., Blair, J. M. A., & Bavro, V. N. (2021). Structure, assembly, and function of tripartite Efflux and type 1 secretion systems in gram-negative bacteria. Chemical Reviews, 121(9), 5479–5596. [Link]
-
An, R., & Nabavi, S. M. (2024). Editorial: Synergistic combinatorial treatments to overcome antibiotic resistance. Frontiers in Pharmacology, 15, 1386007. [Link]
-
Barańska, M., & Robak, P. (2022). Lenalidomide in Multiple Myeloma: Review of Resistance Mechanisms, Current Treatment Strategies and Future Perspectives. Cancers, 14(11), 2739. [Link]
-
Bussi, C., & Petz, L. (2021). Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic. Pharmaceuticals, 14(9), 879. [Link]
-
Chen, D., Wang, D., Li, Y., & Wang, L. (2020). Metabolic Reprogramming of Chemoresistant Cancer Cells and the Potential Significance of Metabolic Regulation in the Reversal of Cancer Chemoresistance. Metabolites, 10(7), 289. [Link]
-
Chrisochoidou, K., et al. (2023). Investigating the Functional Impact of CRBN Mutations on Response to IMiD/Celmod Agents in Myeloma. Blood, 142(Supplement 1), 753. [Link]
-
Gandhi, A. K., & Chopra, R. (2024). Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond. Haematologica, 109(6), 1546-1557. [Link]
-
GenoMembrane. (n.d.). Protocol. Retrieved January 26, 2026, from [Link]
-
He, Y., et al. (2013). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. Leukemia & Lymphoma, 54(4), 683-687. [Link]
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Li, X., et al. (2022). Relationship between metabolic reprogramming and drug resistance in breast cancer. Frontiers in Pharmacology, 13, 1003189. [Link]
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Maclachlan, K. H., et al. (2021). Multiple cereblon genetic changes are associated with acquired resistance to lenalidomide or pomalidomide in multiple myeloma. Blood, 138(22), 2275-2287. [Link]
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Miller, D. S. (2014). Assessment of Drug Transporter Function Using Fluorescent Cell Imaging. Current Protocols in Toxicology, 60(1), 25.4.1-25.4.13. [Link]
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Nabet, B., & Roberts, J. M. (2020). Identifying Novel Degraders and Resistance Mechanisms in Targeted Protein Degradation. Current Opinion in Chemical Biology, 56, 35-41. [Link]
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Paolini, A., et al. (2021). Metabolic Reprogramming in Anticancer Drug Resistance: A Focus on Amino Acids. Trends in Cancer, 7(5), 468-483. [Link]
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Podleśny, D., et al. (2024). Synergistic interactions of syncretic combinations can bypass antibiotic resistance mechanisms. ResearchGate. [Link]
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Rasche, L., & Heuckmann, J. M. (2024). Guidance on the interpretation of CRBN mutations in myeloma. Blood, 143(22), 2211-2213. [Link]
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Słabik, T., & Mayor-Ruiz, C. (2022). CRISPR-Suppressor Scanning Unsticks Molecular Glues. Trends in Pharmacological Sciences, 43(3), 177-179. [Link]
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Sun, J., Deng, Z., & Yan, A. (2014). Efflux pump-mediated drug resistance in bacteria: an update. Chinese Science Bulletin, 59(7), 637-647. [Link]
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Wang, Y., et al. (2023). Multi-omics investigation of the resistance mechanisms of pomalidomide in multiple myeloma. Frontiers in Immunology, 14, 1184742. [Link]
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Wang, Y., et al. (2021). Synergistic Drug Combinations Promote the Development of Resistance in Acute Myeloid Leukemia. Cancer Research, 81(13), 3652-3666. [Link]
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Vig, R., et al. (2024). Screening of photosensitizers-ATP binding cassette (ABC) transporter interactions in vitro. Cancer Drug Resistance, 7(3), 35. [Link]
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Winter, G. E. (2018). Molecular Glues for Targeted Protein Degradation: From Serendipity to Rational Discovery. Angewandte Chemie International Edition, 57(36), 11438-11447. [Link]
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Webber, M. A., & Piddock, L. J. V. (2003). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. Journal of Antimicrobial Chemotherapy, 51(1), 9-11. [Link]
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Zonder, J. A., et al. (2020). The immunomodulatory drugs lenalidomide and pomalidomide enhance the potency of AMG 701 in multiple myeloma preclinical models. Blood Advances, 4(17), 4149-4161. [Link]
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van der Veer, A., et al. (2021). Cereblon enhancer methylation and IMiD resistance in multiple myeloma. Blood, 138(6), 454-465. [Link]
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Varela, M. F., & Gamarro, F. (2021). Efflux pump-mediated resistance to new beta lactam antibiotics in multidrug-resistant gram-negative bacteria. Frontiers in Microbiology, 12, 704495. [Link]
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Wright, G. D. (2016). Drug combinations: a strategy to extend the life of antibiotics in the 21st century. Current Opinion in Microbiology, 33, 1-6. [Link]
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Zhang, Y., et al. (2022). Metabolic mechanisms illustrated within a drug-resistant cancer cell. ResearchGate. [Link]
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Zhu, Y. X., et al. (2011). Cereblon expression is required for the antimyeloma activity of lenalidomide and pomalidomide. Blood, 118(18), 4771-4779. [Link]
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Richardson, P. G., et al. (2018). Interpreting clinical trial data in multiple myeloma: translating findings to the real-world setting. Blood Cancer Journal, 8(11), 109. [Link]
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Sanglifehrin A. (n.d.). Inhibits cyclophilin and has immunosuppressive and anti-fibrotic activity. Retrieved January 26, 2026, from [Link]
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Xu, L., & Ding, H. (2025). Metabolic reprogramming drives prostate cancer progression and treatment resistance. Chinese Medical Journal, 138(23), 2841-2843. [Link]
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Palma, E., et al. (2018). Cellular Models and In Vitro Assays for the Screening of modulators of P-gp, MRP1 and BCRP. Current Drug Metabolism, 19(2), 115-131. [Link]
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Spohn, R., et al. (2022). Synergistic Therapies as a Promising Option for the Treatment of Antibiotic-Resistant Helicobacter pylori. Antibiotics, 11(11), 1546. [Link]
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Enhancing the metabolic stability of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine
Introduction
Welcome to the technical support guide for enhancing the metabolic stability of drug candidates, focusing on the scaffold 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine. In early drug discovery, achieving a suitable metabolic profile is a critical hurdle. High metabolic clearance can lead to poor oral bioavailability and an undesirably short half-life, potentially terminating the development of an otherwise promising compound. This guide provides a structured, question-and-answer-based approach to identifying metabolic liabilities ("soft spots"), implementing chemical modifications to mitigate them, and validating the improvements.
Part 1: Identifying the Problem & Initial Assessment
Q1: My lead compound, 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine, is rapidly cleared in my in vitro assays. What are the likely reasons?
A1: The chemical structure of your compound contains three well-known metabolic "soft spots" that are susceptible to metabolism, primarily by Cytochrome P450 (CYP) enzymes in the liver. Understanding these liabilities is the first step in rationally designing more stable analogues.
The three primary sites of metabolic vulnerability are:
-
The Aromatic Amine (Aniline Moiety): Anilines are notorious for metabolic instability. They can undergo oxidation to form reactive metabolites, which can lead to toxicity issues.[1][2] Common metabolic pathways include N-oxidation and hydroxylation of the aromatic ring.
-
The N,N-dimethyl Group: The two methyl groups on the piperidine nitrogen are highly susceptible to sequential oxidative N-dealkylation, a common metabolic route for tertiary amines.[3][4] This process removes one methyl group to form the N-desmethyl metabolite, followed by the removal of the second to form the secondary amine.
-
The Piperidine Ring: The alicyclic piperidine ring itself can be a site for oxidation, typically at the carbon atoms alpha to the nitrogen, which can lead to the formation of lactams.[5][6]
Below is a diagram illustrating these potential metabolic pathways.
Caption: Predicted metabolic pathways for the parent compound.
Part 2: Experimental Workflow for Confirmation & Analysis
Q2: How can I experimentally determine which of these metabolic pathways is dominant for my compound?
A2: The standard approach is to perform an in vitro metabolic stability assay using human liver microsomes (HLM), followed by metabolite identification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9][10] HLMs are subcellular fractions of the liver that contain a high concentration of drug-metabolizing CYP enzymes.[11]
The workflow involves incubating your compound with HLMs and a necessary cofactor (NADPH) that initiates the metabolic reactions.[9] Samples are taken at various time points, the reaction is stopped ("quenched"), and the amount of the parent compound remaining is quantified by LC-MS/MS.
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Technical Support Center: Analytical Methods for 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine
Welcome to the technical support center for the analysis of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical solutions for refining detection methods for this compound. As a molecule with a primary aromatic amine, a tertiary aliphatic amine, and a piperidine core, it presents unique analytical challenges that require careful method development and troubleshooting. This document synthesizes field-proven insights and established scientific principles to ensure robust and reliable analytical outcomes.
Chapter 1: Foundational Concepts & Initial Workflow
Before delving into specific instrumental techniques, establishing a robust foundational workflow is critical. The quality of your data is fundamentally linked to the integrity of your standards and the cleanliness of your sample.
Handling Reference Standards
The accuracy of your quantification is directly dependent on the quality of your reference standard. 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine, containing a primary aromatic amine, is susceptible to oxidative degradation.
-
Storage: Store the solid standard under an inert atmosphere (argon or nitrogen) at 2–8 °C, protected from light.
-
Solution Stability: Prepare stock solutions in a high-purity solvent like methanol or acetonitrile. Conduct short-term stability studies to determine how long the solution can be kept at room temperature (e.g., in an autosampler) and long-term studies for refrigerated storage. The presence of the free amine groups suggests that solution stability may be limited.
General Analytical Workflow
A systematic approach from sample receipt to final data analysis is crucial for reproducible results. This workflow minimizes variability and provides a logical framework for troubleshooting.
Caption: General workflow for sample analysis.
Chapter 2: High-Performance Liquid Chromatography (HPLC-UV/DAD)
HPLC with UV or Diode Array Detection is often the first-line technique for analyzing non-volatile aromatic compounds. The aminophenyl group in the target molecule provides a strong chromophore, making it well-suited for UV detection.
Recommended Starting Method Parameters
This table provides a robust starting point for method development.
| Parameter | Recommendation | Rationale & Expertise |
| Column | C18, 2.1 or 4.6 mm ID, 100 mm length, <3 µm particle size | A C18 stationary phase provides good hydrophobic retention for the phenyl group. Smaller particles improve efficiency. |
| Mobile Phase A | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water | An acidic modifier is critical . It protonates the two amine groups (pKa ~9-10) and suppresses interactions with acidic silanol groups on the silica support, preventing severe peak tailing.[1] |
| Mobile Phase B | 0.1% Formic Acid or 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff and viscosity. Maintaining the acid modifier in both phases ensures consistent pH. |
| Gradient | 5% to 95% B over 10 minutes | A generic screening gradient to determine the approximate retention time. |
| Flow Rate | 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID) | Standard flow rates for the respective column dimensions. |
| Column Temp. | 35 - 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Detection λ | ~240 nm (Acquire full spectrum with DAD if available) | The aniline substructure typically has a strong absorbance maximum around 240-250 nm. A DAD allows for peak purity assessment. |
| Injection Vol. | 1 - 5 µL | Small volumes minimize solvent mismatch effects that can distort peak shape. |
HPLC Troubleshooting Guide (Q&A)
Question: My peak for 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine is severely tailing. What is the cause and how do I fix it?
-
Answer: Peak tailing for this basic compound is almost always caused by secondary ionic interactions between the protonated amine groups on your analyte and deprotonated (negatively charged) silanol groups on the HPLC column's silica backbone.[2] This interaction acts as a secondary, undesirable retention mechanism.
-
Primary Solution: Check Your Mobile Phase pH. Ensure you are using an acidic modifier like formic acid or TFA. A pH of ~2.7 (typical for 0.1% TFA) will fully protonate your analyte and simultaneously suppress the ionization of the silanol groups, minimizing the unwanted interaction. If you are using formic acid (pH ~3.2), tailing might still be present. Switching to TFA, a stronger ion-pairing agent, can often resolve this.
-
Secondary Solution: Use a High-Purity, End-Capped Column. Modern columns are manufactured with high-purity silica and are extensively "end-capped" to shield the majority of silanol groups. If you are using an older column, switching to a modern equivalent can significantly improve peak shape.
-
Advanced Solution: Consider a "Low-Bleed" or "Amine-Specific" Column. Some columns are designed with proprietary surface modifications specifically to improve peak shape for basic compounds.
-
Caption: Decision tree for troubleshooting HPLC peak tailing.
Question: My retention time is shifting between injections. What should I do?
-
Answer: Retention time instability points to a lack of equilibrium in your system or changes in the mobile phase composition.[3]
-
Ensure Column Equilibration: Before starting your analytical batch, ensure the column is fully equilibrated with the initial mobile phase conditions. For reversed-phase, 10-15 column volumes is typically sufficient.
-
Check Mobile Phase Preparation: If you are mixing solvents manually, inaccuracies can lead to shifts. Use a gradient proportioning valve on your HPLC for mixing. Ensure your mobile phase components are fully miscible and have been adequately degassed.
-
Verify Pump Performance: Check for leaks in the pump heads or fittings. Perform a pump calibration or flow rate verification to ensure it is delivering the mobile phase accurately and consistently.
-
Control Column Temperature: A fluctuating ambient temperature can cause retention shifts. Using a thermostatted column compartment is essential for reproducible chromatography.
-
Question: I have low sensitivity and a noisy baseline. How can I improve my signal?
-
Answer: This can be due to issues with the mobile phase, detector, or the analyte itself.
-
Mobile Phase Quality: Use high-purity, HPLC-grade solvents and additives. Contaminants in your mobile phase can create a high UV background and noise.[4]
-
Detector Lamp: Check the age of your UV lamp. An old lamp will have lower energy output, leading to a weaker signal and higher noise.
-
Wavelength Selection: Confirm you are monitoring at the λmax of your compound (~240 nm). Monitoring on the shoulder of the peak will reduce sensitivity.
-
Sample Concentration: If permitted, increase the concentration of your sample. Ensure your sample is fully dissolved in the reconstitution solvent. Precipitated sample will not be injected, leading to a low response.
-
Chapter 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the gold standard. The two basic amine groups on 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine make it ideal for positive mode electrospray ionization (ESI+).
Recommended Starting Method Parameters
| Parameter | Recommendation | Rationale & Expertise |
| LC System | Same as HPLC-UV (Section 2.1) | Good chromatography is paramount for good MS data. Poor peak shape leads to poor ionization and reproducibility. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The two basic nitrogens are readily protonated, making ESI+ highly efficient for this molecule. |
| Precursor Ion | [M+H]⁺ = 234.2 m/z | Calculated from the molecular formula C₁₃H₂₁N₃ (MW = 231.33). The protonated molecule is the target for MS1 isolation. |
| Example MRM Transitions | Q1: 234.2 -> Q3: 120.1 (Quantifier)Q1: 234.2 -> Q3: 91.1 (Qualifier) | These are theoretical. The 120.1 fragment likely corresponds to the aminophenyl portion. The 91.1 fragment could arise from further fragmentation. These must be optimized by infusing the standard. |
| Key MS Parameters | Capillary Voltage: ~3.5 kVSource Temp: ~120 °CDrying Gas Temp: ~350 °C | These are typical starting points for many instruments and should be optimized to maximize the [M+H]⁺ signal. |
LC-MS/MS Troubleshooting Guide (Q&A)
Question: My signal is much lower in the sample matrix (e.g., plasma) compared to the pure standard in solvent. Why?
-
Answer: You are likely experiencing matrix effects , specifically ion suppression.[5] This occurs when co-eluting endogenous components from your sample matrix (lipids, salts, proteins) compete with your analyte for ionization in the ESI source. This reduces the amount of charged analyte that enters the mass spectrometer, leading to a suppressed signal.
-
Diagnosis: The most common way to assess this is through a post-extraction spike comparison. Analyze a blank, extracted matrix sample and compare its signal to a sample where the analyte was spiked in after extraction. A significantly lower signal in the post-extraction spike confirms ion suppression.[6]
-
Mitigation Strategies:
-
Improve Chromatography: The best way to beat matrix effects is to chromatographically separate your analyte from the interfering matrix components. Adjust your HPLC gradient to move your peak to a cleaner region of the chromatogram.
-
Enhance Sample Cleanup: A simple protein precipitation may not be sufficient. Implement a more rigorous sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove more of the interfering matrix.
-
Use a Stable Isotope Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., with Deuterium or ¹³C labels) is the ideal solution. It co-elutes with the analyte and experiences the same degree of ion suppression. By using the ratio of the analyte to the SIL-IS, the matrix effect is compensated for, leading to accurate quantification.[6]
-
-
Caption: Ion suppression due to matrix effects.
Question: I am seeing a peak for my analyte in blank injections. What is causing this carryover?
-
Answer: Carryover is the appearance of an analyte in a sample from a preceding injection.[7] For a basic, "sticky" compound like this, carryover is a common problem.
-
Injector Contamination: The most common source is adsorption of the analyte onto surfaces in the autosampler needle, loop, or valve. Your injector wash solution must be strong enough to remove it. If your mobile phase is 95% water/5% ACN, a wash of 50/50 ACN/Water may not be sufficient. Try a wash solution containing a high percentage of organic solvent plus a small amount of acid (e.g., 90% ACN with 0.1% Formic Acid) to ensure the analyte is solubilized and charged.
-
Column Carryover: The analyte can be strongly retained on the column and slowly bleed off in subsequent runs. A thorough column wash with a high percentage of organic solvent at the end of each run is critical.
-
System-Wide Contamination: In severe cases, the entire fluid path can become contaminated. This may require flushing the system with a strong solvent series.
-
Chapter 4: Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility and polar nature of the amine groups, direct GC-MS analysis of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine is challenging and not recommended. The compound is likely to exhibit poor peak shape or thermally degrade in the hot GC inlet.[8][9] Analysis by GC-MS requires chemical derivatization.
Derivatization Strategy
The goal of derivatization is to mask the polar N-H group of the primary amine, making the molecule more volatile and thermally stable.
-
Recommended Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a similar silylating agent.
-
Reaction: MSTFA will react with the primary amine to form a trimethylsilyl (TMS) derivative. This reaction is typically fast and clean.
-
Protocol:
-
Evaporate the extracted sample to dryness under a stream of nitrogen.
-
Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 50 µL of MSTFA.
-
Cap the vial and heat at 60-70 °C for 30 minutes.
-
Cool to room temperature and inject 1 µL into the GC-MS.
-
GC-MS Troubleshooting Guide (Q&A)
Question: My derivatization reaction seems inefficient, showing a small product peak and a large, tailing peak for the underivatized compound.
-
Answer: Incomplete derivatization is often a problem of reaction conditions or sample cleanliness.
-
Presence of Water: Silylating reagents are extremely sensitive to moisture. Ensure your sample extract is completely dry before adding the reagent. Any residual water will consume the reagent.
-
Reaction Time/Temperature: The reaction may need more time or a higher temperature to go to completion. Try increasing the heating time to 60 minutes or the temperature to 80 °C.
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the derivatizing reagent to drive the reaction to completion.
-
Question: I am seeing multiple derivatized peaks for my single analyte.
-
Answer: This could indicate side reactions or the formation of multiple derivatives. While the primary aromatic amine is the most likely site of derivatization, under harsh conditions, other reactions could occur. It is also possible to form a di-TMS derivative if there are other active hydrogens. Confirm the identity of each peak by examining its mass spectrum and fragmentation pattern. Optimize the reaction to favor the formation of a single, stable product.
Chapter 5: Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation strategy for extracting this compound from human plasma?
For LC-MS/MS analysis, Solid-Phase Extraction (SPE) is highly recommended. A mixed-mode cation exchange SPE cartridge would be ideal. The protocol would be:
-
Condition: Condition the cartridge with methanol, then water, then an acidic buffer.
-
Load: Load the pre-treated plasma sample (diluted with an acidic buffer to ensure the analyte is positively charged).
-
Wash: Wash with the acidic buffer to remove neutral and acidic interferences, followed by methanol to remove non-polar interferences.
-
Elute: Elute the analyte using a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol). The basic solution neutralizes the analyte, releasing it from the sorbent. This method provides excellent cleanup and removes many of the components that cause matrix effects.
Q2: How do I validate my final analytical method?
Method validation must be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[10] This process provides documented evidence that your method is suitable for its intended purpose.[11] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components).
-
Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte over a defined range.
-
Accuracy: The closeness of the test results to the true value (assessed by spike recovery).
-
Precision: The degree of scatter between a series of measurements (assessed at repeatability and intermediate precision levels).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature).
Q3: Can I use a different column, like HILIC or phenyl-hexyl?
Yes, but with considerations.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): This could be a viable alternative, especially if your analyte is poorly retained on C18. It would require a high organic mobile phase (e.g., >80% acetonitrile).
-
Phenyl-Hexyl: This phase offers alternative selectivity due to pi-pi interactions between the phenyl groups on the column and your analyte's aromatic ring. It can be useful if you have co-eluting peaks on a C18 column.
For any column, the principles of using an acidic mobile phase to control the ionization of your basic analyte remain critically important for achieving good peak shape.
References
-
United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1624. [Link]
-
Wiley Analytical Science. (2023). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. Wiley Online Library. [Link]
-
PubMed. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. National Library of Medicine. [Link]
-
PubChem. (n.d.). 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)-. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
-
U.S. Food and Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
ResearchGate. (n.d.). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?[Link]
-
Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
-
Wang, S., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PLoS One, 12(3), e0173834. [Link]
-
ResearchGate. (2016). Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. [Link]
-
Chrom-Academy. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. [Link]
-
Chromatography Forum. (2011). GC/MS analysis of small polar volatile molecules. [Link]
-
LCGC International. (2023). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]
-
Cormica. (n.d.). Understanding Impurity Analysis. [Link]
-
Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. [Link]
-
ResearchGate. (2018). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. [Link]
-
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
TrAC Trends in Analytical Chemistry. (2007). Sample preparation in analysis of pharmaceuticals. [Link]
-
NHS. (2012). Guidance for the validation of pharmaceutical quality control analytical methods. [Link]
-
MicroSolv Technology Corporation. (2023). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]
-
MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. [Link]
-
Defense Technical Information Center. (1985). Piperidine Synthesis. [Link]
-
IVT Network. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
Labio Scientific. (2022). Limitations and disadvantages of GC-MS. [Link]
-
Taylor & Francis Online. (2017). Matrix Effects and Application of Matrix Effect Factor. [Link]
-
ResearchGate. (2019). Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. [Link]
-
Agilent Technologies. (2020). Techniques for Avoiding Unexpected Problems in LC and GC Analysis. [Link]
-
YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]
-
YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]
- Google Patents. (n.d.).
Sources
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Technical Support Center: Navigating and Mitigating Off-Target Effects of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine
Welcome to the technical support center for researchers utilizing 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine. This guide is designed to provide in-depth troubleshooting and practical advice for identifying, understanding, and mitigating potential off-target effects of this compound. Given its structural motifs, this molecule is presumed to be under investigation as a kinase inhibitor. This guide will therefore focus on addressing challenges within this context.
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype that is inconsistent with the known function of our primary target. Could this be an off-target effect of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine?
A1: Yes, it is highly probable. Off-target effects occur when a compound interacts with unintended biomolecules, leading to unforeseen biological consequences.[1] For kinase inhibitors, the high degree of conservation in the ATP-binding site across the kinome makes off-target interactions a common challenge.[2] An unexpected phenotype is a classic indicator that your compound may be modulating one or more off-target kinases or other proteins.
Q2: What is the first step we should take to investigate potential off-target effects?
A2: A tiered approach is recommended. Begin with in silico profiling to predict potential off-target interactions based on the chemical structure of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine.[3][4] This can provide a cost-effective initial screen.[3] Following computational analysis, the gold standard is to perform a broad in vitro kinase panel screening to empirically determine the compound's selectivity.[3]
Q3: How can we distinguish between off-target effects and non-specific toxicity?
A3: This is a critical distinction. Non-specific toxicity often manifests as a general decrease in cell viability across multiple cell lines at similar concentrations. In contrast, a specific off-target effect will be linked to the inhibition of a particular alternative target and may only be apparent in cell lines where that off-target plays a crucial role. Dose-response curves are essential here. A steep curve often suggests a specific interaction (on- or off-target), whereas a shallow curve can be indicative of non-specific toxicity.
Troubleshooting Guide
Issue 1: My in vitro kinase assay results show high potency for my target, but in cell-based assays, the compound is either much less potent or shows a different phenotypic outcome than expected.
This discrepancy is common and often points to issues with cell permeability, compound metabolism, or engagement of off-targets within the complex cellular environment.
-
Verify Target Engagement in Cells: It's crucial to confirm that the compound is reaching and binding to its intended target in a cellular context.
-
Assess Off-Target Kinase Inhibition: The observed phenotype might be the result of inhibiting a different, more potent off-target kinase.
-
Evaluate Non-Kinase Off-Targets: The compound could be interacting with other protein classes.
Caption: Workflow for deconvoluting on-target vs. off-target cellular effects.
Protocol 1: In Vitro Kinase Panel Screening
This biochemical assay is a gold standard for assessing the selectivity of a kinase inhibitor.[3]
-
Compound Preparation: Prepare a stock solution of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine in DMSO. Create a serial dilution series.[3]
-
Kinase Panel Selection: Choose a comprehensive panel of purified kinases, representing all branches of the human kinome. Commercial services like Eurofins' KinaseProfiler™ or Reaction Biology's KinomeScan™ are widely used.
-
Assay Performance: The assays are typically performed as either radiometric ([³³P]-ATP) or fluorescence-based assays that measure the phosphorylation of a substrate by each kinase in the presence of your compound.[3]
-
Data Analysis: Determine the IC50 value for each kinase. The results are often visualized as a "kinetree" to illustrate the selectivity profile.
Protocol 2: Cellular Target Engagement using NanoBRET™
This assay measures the binding of your compound to a target protein within living cells.[5]
-
Cell Line Preparation: Use a cell line that has been engineered to express the target kinase as a fusion with NanoLuc® luciferase.
-
Reagent Addition: Add the fluorescent NanoBRET™ tracer, which also binds to the target kinase, to the cells.
-
Compound Treatment: Add varying concentrations of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine. If your compound binds to the target, it will displace the tracer.
-
Signal Detection: Measure both the NanoLuc® emission and the tracer fluorescence. The ratio of these signals (the BRET ratio) will decrease as the tracer is displaced.
-
Data Analysis: Plot the BRET ratio against the compound concentration to determine the IC50 value for target engagement in a cellular environment.
Issue 2: Our compound shows activity against a panel of off-target kinases. How can we mitigate these effects and improve selectivity?
Improving selectivity is a key challenge in drug development and often involves medicinal chemistry efforts. However, there are experimental strategies to manage off-target effects.
-
Rational Drug Design: Use computational and structural biology to guide modifications to the compound that enhance binding to the primary target while reducing affinity for off-targets.[1]
-
Dose Optimization: Use the lowest effective concentration of the compound in your experiments to minimize the engagement of less potent off-targets.
-
Use of a "Clean" Negative Control: Synthesize a structurally similar analog of your compound that is inactive against the primary target but retains the off-target liabilities. This can help to isolate the on-target effects.
-
Genetic Validation: Use techniques like CRISPR/Cas9 or siRNA to knock down the primary target. The resulting phenotype should phenocopy the effects of your compound if it is acting on-target.
| Parameter | Definition | Implication for 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine |
| IC50 | Concentration of the compound required to inhibit 50% of the target's activity. | A low IC50 indicates high potency. |
| Selectivity Score (S-score) | A quantitative measure of selectivity, often calculated as the percentage of kinases inhibited above a certain threshold at a given concentration. | A lower S-score indicates higher selectivity. |
| Kinome Tree Visualization | A graphical representation of the kinome, where inhibited kinases are highlighted. | Provides a visual and intuitive understanding of the compound's selectivity profile. |
Advanced Troubleshooting: Unexplained In Vivo Toxicity
If you are observing unexpected toxicity in animal models, it is crucial to investigate whether this is due to on-target toxicities, off-target effects, or metabolic liabilities of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine.
Caption: A systematic approach to investigating in vivo toxicity.
This method can help identify unintended binding to cell surface or secreted proteins.[6]
-
Microarray Preparation: Utilize a cell microarray expressing a large library of human proteins.[6]
-
Compound Incubation: Label 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine with a fluorescent tag and incubate it with the microarray.
-
Washing and Detection: Wash the array to remove non-specific binders and detect the fluorescent signal on the spots corresponding to interacting proteins.
-
Hit Identification: The proteins that show a strong fluorescent signal are potential off-targets.
References
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]
-
Naeem, M., et al. (2020). Off-target effects in CRISPR/Cas9 gene editing. PMC - NIH. Retrieved from [Link]
-
Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Berger, M. R., et al. (1985). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. PubMed. Retrieved from [Link]
-
seqWell. (n.d.). BLOG: Selecting the Right Gene Editing Off-Target Assay. Retrieved from [Link]
-
Klaeger, S., et al. (2017). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. PMC. Retrieved from [Link]
-
Al-Shayeb, B., et al. (2024). Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing. BTT - Dove Medical Press. Retrieved from [Link]
- Google Patents. (n.d.). WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.
-
Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]
-
Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. Retrieved from [Link]
-
Patsnap Synapse. (n.d.). How can off-target effects of drugs be minimised?. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies to reduce off-target effects. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. Retrieved from [Link]
-
Reaction Biology. (n.d.). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis and Tumour-Selective Toxicity of Novel 1-[3-{3,5-Bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone Oximes and Related Quaternary Ammonium Salts. PMC. Retrieved from [Link]
-
National Institutes of Health. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Dimethylpiperidin-4-amine. Retrieved from [Link]
-
ChemSrc. (n.d.). CAS#:686709-51-3 | 1-(4-AMINOPHENYL)-N,N-DIMETHYL-3-PYRROLIDINAMINE. Retrieved from [Link]
-
PubChem. (n.d.). 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)-. Retrieved from [Link]
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- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Mitigating the Cytotoxicity of Novel Aminopiperidine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and strategic medicinal chemistry approaches to address the common challenge of cytotoxicity associated with novel aminopiperidine compounds. Our goal is to equip you with the rationale and practical methodologies to design safer, more effective therapeutic candidates.
Part 1: Frequently Asked Questions - Understanding the "Why"
This section addresses the fundamental principles underlying the cytotoxic potential of aminopiperidine-containing molecules.
Q1: Why do many aminopiperidine compounds exhibit cytotoxicity?
A1: The cytotoxicity of aminopiperidine compounds often stems from a combination of their physicochemical properties and metabolic pathways.[1][2] Key contributing factors include:
-
Physicochemical Properties: Many aminopiperidines are basic and lipophilic. This combination can lead to the accumulation of the compound in acidic intracellular compartments like lysosomes, causing a condition known as phospholipidosis, which disrupts cellular function.[3] A high pKa (>8.0) and a high calculated logP (>1.0) are often correlated with an increased risk of phospholipidosis.[3]
-
Metabolic Activation: The piperidine ring and its substituents can be metabolized by cytochrome P450 (CYP450) enzymes, particularly CYP3A4, into reactive metabolites.[4][5][6] These reactive species can covalently bind to essential cellular macromolecules like proteins and DNA, leading to cellular stress, immune responses, and cell death.[4][5]
-
Off-Target Pharmacology: The structural motifs present in aminopiperidine compounds can lead to unintended interactions with various biological targets, such as ion channels (e.g., hERG) or other receptors, disrupting normal cellular signaling pathways.
Q2: What are the most common in vitro assays to evaluate the cytotoxicity of my compounds?
A2: A tiered approach using a panel of assays is recommended to build a comprehensive cytotoxicity profile. Each assay measures a different aspect of cellular health.
| Assay Type | Principle | Pros | Cons |
| Metabolic Viability (e.g., MTT, MTS, WST-1) | Measures mitochondrial reductase activity, an indicator of metabolically active cells. | Inexpensive, high-throughput, well-established. | Can be confounded by compounds that affect cellular metabolism without causing cell death.[7] |
| ATP Content (e.g., CellTiter-Glo®) | Quantifies ATP levels, which correlate with the number of viable cells. | Highly sensitive, rapid, suitable for high-throughput screening. | ATP levels can fluctuate with cellular stress, potentially giving misleading results. |
| Membrane Integrity (e.g., LDH release, Trypan Blue) | Measures the release of lactate dehydrogenase (LDH) from damaged cells or the uptake of a dye by non-viable cells. | Directly measures cell death (necrosis). | Less sensitive for early apoptotic events; Trypan Blue is low-throughput.[8] |
| Apoptosis Assays (e.g., Caspase-Glo® 3/7, Annexin V) | Detects the activation of caspases or the externalization of phosphatidylserine, hallmarks of apoptosis. | Provides mechanistic insight into the mode of cell death. | Timing is critical; transient signals can be missed. |
| High-Content Imaging | Simultaneously measures multiple cytotoxicity parameters (e.g., nuclear condensation, mitochondrial membrane potential, reactive oxygen species) in individual cells. | Provides rich, multi-parametric data and mechanistic insights. | Requires specialized instrumentation and complex data analysis. |
Q3: My MTT assay shows an increase in signal at higher compound concentrations. Is this a mistake?
A3: Not necessarily. This is a known artifact where certain compounds can directly reduce the MTT tetrazolium salt, leading to a false-positive signal that suggests increased viability.[7] Alternatively, your compound might be inducing a stress response that temporarily increases cellular metabolic activity.[7]
Troubleshooting Steps:
-
Cell-Free Control: Run the assay in parallel with your compound in cell-free wells. Any signal generated here is due to direct chemical reduction.[7]
-
Microscopic Examination: Visually inspect the cells under a microscope to confirm if they appear healthy or stressed.[7]
-
Orthogonal Assay: Confirm the result using a different assay that measures a distinct endpoint, such as an ATP-based assay (CellTiter-Glo®) or an LDH release assay.
Part 2: Troubleshooting Guide for Experimental Workflows
This section provides solutions to common practical issues encountered during cytotoxicity testing.
Q4: I'm seeing high variability between my replicate wells. What's causing this?
A4: High variability can invalidate your results and is often traced back to technical execution.[9]
-
Issue: Inconsistent Cell Seeding
-
Cause: Insufficient mixing of the cell suspension before plating leads to a density gradient across the plate.
-
Solution: Ensure the cell suspension is homogenous by gently swirling or pipetting before dispensing into each well. Avoid letting cells settle in the reservoir.
-
-
Issue: "Edge Effects"
-
Cause: Wells on the perimeter of the plate are prone to faster evaporation, leading to increased media and compound concentration, which can induce stress or cytotoxicity.
-
Solution: Avoid using the outer wells for experimental data. Fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
-
-
Issue: Compound Precipitation
-
Cause: The compound has poor solubility in the culture medium at the tested concentrations.
-
Solution: Visually inspect for precipitate after adding the compound to the media. Determine the solubility limit and test at concentrations below this threshold. Ensure the final solvent (e.g., DMSO) concentration is consistent across all wells and is below a non-toxic level (typically <0.5%).[9]
-
Q5: My positive and negative controls are not behaving as expected. What should I do?
A5: Control failures indicate a systemic problem with the assay.
-
Negative Control (Vehicle only) shows toxicity:
-
Cause 1: Solvent Toxicity: The concentration of your vehicle (e.g., DMSO) may be too high.
-
Solution 1: Perform a dose-response curve for the vehicle alone to determine its non-toxic concentration range.
-
Cause 2: Cell Health: The cells may be unhealthy, over-confluent, or have a high passage number.
-
Solution 2: Use cells at a consistent, low passage number and ensure they are in the logarithmic growth phase. Authenticate your cell lines to rule out contamination.[8]
-
-
Positive Control (Known cytotoxic agent) shows no effect:
-
Cause 1: Reagent Failure: The positive control or a key assay reagent may have degraded.
-
Solution 1: Use fresh, validated reagents and positive controls.
-
Cause 2: Incorrect Cell Density: Cell density may be too high, masking the cytotoxic effect.
-
Solution 2: Optimize cell seeding density to ensure the assay window is large enough to detect the expected effect.[9]
-
Part 3: Strategic Guidance - Medicinal Chemistry Approaches to Reduce Cytotoxicity
Once cytotoxicity is confirmed, the focus shifts to rational chemical modification. The goal is to decouple the desired pharmacological activity from the toxic liability.
Q6: How can I modify my aminopiperidine lead compound to reduce its cytotoxicity?
A6: A systematic approach based on Structure-Toxicity Relationships (STR) is crucial.[10] The primary strategies involve modulating physicochemical properties and blocking metabolic activation.[2][5]
Strategy 1: Modulate Physicochemical Properties
The interplay between lipophilicity (clogP) and basicity (pKa) is a key driver of toxicity for many basic amines.[3][11]
-
Reduce Lipophilicity (clogP): High lipophilicity often correlates with increased off-target effects and toxicity.[11]
-
Action: Introduce polar functional groups (e.g., hydroxyl, amide) or replace lipophilic moieties (e.g., a phenyl ring with a pyridine ring).
-
-
Reduce Basicity (pKa): A high pKa can lead to lysosomal trapping (phospholipidosis).[3]
-
Action: Introduce electron-withdrawing groups near the basic nitrogen atom to lower its pKa. For example, α-fluorination or replacing an adjacent carbon with nitrogen (e.g., in a pyrimidine ring).
-
Strategy 2: Block Metabolic Activation
Metabolism by CYP450 enzymes can generate reactive intermediates.[4][6] Identifying and blocking these "metabolic hotspots" is a powerful strategy.
-
Identify Potential Sites of Metabolism: The most likely sites for oxidative metabolism on an aminopiperidine scaffold are the carbons alpha to the nitrogen atoms.
-
Block Metabolism:
-
Action 1: Alkylation: Introduce a small alkyl group (e.g., methyl) at the susceptible position to create steric hindrance.
-
Action 2: Fluorination/Deuteration: Replace a hydrogen atom at the metabolic hotspot with fluorine or deuterium. The stronger C-F or C-D bond is more resistant to enzymatic cleavage, thus reducing the rate of reactive metabolite formation.
-
Decision-Making Workflow for Cytotoxicity Mitigation
The following diagram illustrates a typical workflow for a medicinal chemist addressing a cytotoxicity issue.
Caption: A workflow for identifying, understanding, and mitigating cytotoxicity.
Conceptual Example: Blocking Metabolic Activation
This diagram shows how adding a fluorine atom can prevent the formation of a potentially reactive metabolite by blocking CYP450-mediated oxidation.
Caption: Blocking a metabolic hotspot to reduce reactive metabolite formation.
Part 4: Experimental Protocol - The MTT Cell Viability Assay
This protocol provides a standardized method for assessing cell viability based on mitochondrial activity.
Objective: To determine the concentration at which a novel aminopiperidine compound reduces the viability of a cultured cell line by 50% (IC50).
Materials:
-
96-well flat-bottom cell culture plates
-
Appropriate cell line (e.g., HepG2, HEK293)
-
Complete cell culture medium
-
Test compound, dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: a. Trypsinize and count cells. Ensure viability is >95%. b. Dilute cells in complete medium to a pre-optimized density (e.g., 5,000-10,000 cells/well). c. Dispense 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of your test compound in complete medium. Ensure the final DMSO concentration is constant and non-toxic (e.g., 0.1%). b. Include wells for "cells + vehicle" (negative control) and "cells + positive control." c. Carefully remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: a. After the treatment period, add 20 µL of MTT reagent (5 mg/mL) to each well. b. Incubate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: a. Carefully remove the medium from each well without disturbing the formazan crystals. b. Add 100 µL of solubilization buffer to each well. c. Gently pipette to dissolve the crystals. The plate can be placed on a shaker for 5-10 minutes to ensure complete dissolution.
-
Data Acquisition: a. Read the absorbance of each well at 570 nm using a microplate reader. b. Use 630 nm as a reference wavelength if desired.
-
Data Analysis: a. Subtract the average absorbance of the "medium only" blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100 c. Plot % Viability versus log[compound concentration] and fit a sigmoidal dose-response curve to determine the IC50 value.
References
-
Piperine induces cellular stresses, apoptosis, and cytotoxicity via JNK signaling and has concentration-dependently additive or synergistic effects with sorafenib in hepatocellular carcinoma: an in-vitro study. Naunyn-Schmiedeberg's Archives of Pharmacology. Available from: [Link]
-
3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry. Available from: [Link]
-
The cytotoxic activity of the pyrimidine-4-amino piperidine hybrids, Cisplatin and 5-FU on MCF-7 and SW480 cell lines. ResearchGate. Available from: [Link]
-
Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. Drug Metabolism and Pharmacokinetics. Available from: [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available from: [Link]
-
Mechanisms of Drug-induced Hepatotoxicity and Medicinal Chemistry Approaches for Prevention. Hilaris Publisher. Available from: [Link]
-
Physicochemical drug properties associated with in vivo toxicological outcomes: A review. Expert Opinion on Drug Metabolism & Toxicology. Available from: [Link]
-
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Molecular Pharmaceutics. Available from: [Link]
-
Designing Drugs to Avoid Toxicity. ResearchGate. Available from: [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Available from: [Link]
-
Physicochemical properties. Fiveable. Available from: [Link]
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Tetrahedron Letters. Available from: [Link]
-
Importance of Physicochemical Properties In Drug Discovery. (Review Article). International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Drug Toxicity and Drug Design. ACS Publications. Available from: [Link]
-
I am having problems in getting results in MTT assay. How do I rectify it? ResearchGate. Available from: [Link]
-
physicochemical property of drug molecules with respect to drug actions. Journal of Bio Innovation. Available from: [Link]
-
Amidinopiperidine-based compounds exert concentration-dependent... ResearchGate. Available from: [Link]
-
Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. MDPI. Available from: [Link]
-
Preparation, cytotoxicity and interactions with nucleophiles of three isomeric transplatinum complexes containing methylpiperidine ligands. Journal of Inorganic Biochemistry. Available from: [Link]
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- 2. jbino.com [jbino.com]
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- 4. Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.sg]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pharmacokinetic Properties of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine derivatives. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the preclinical development of this important class of molecules. The piperidine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties and its presence in a wide array of approved drugs.[1][2][3] However, optimizing the pharmacokinetic (PK) profile of specific derivatives can present significant hurdles.
This resource offers troubleshooting guides and frequently asked questions (FAQs) to directly address issues related to absorption, distribution, metabolism, and excretion (ADME). Our goal is to equip you with the scientific rationale and experimental workflows necessary to overcome these challenges and advance your drug discovery program.
Frequently Asked Questions (FAQs)
General Understanding
Q1: What are the typical pharmacokinetic challenges associated with 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine derivatives?
A1: While the piperidine core generally imparts favorable properties, this specific derivative class can encounter several PK issues.[1][3] Common challenges include:
-
Poor Oral Bioavailability: This can be a result of low aqueous solubility, extensive first-pass metabolism, or efflux by transporters like P-glycoprotein.[4][5]
-
Rapid Metabolism: The N,N-dimethylamino and aminophenyl moieties can be susceptible to enzymatic degradation, primarily by Cytochrome P450 (CYP) enzymes.[6][7]
-
High Plasma Protein Binding: This can limit the concentration of free, active drug available to engage the target.[8]
-
Off-Target Effects: The lipophilic nature of some analogs can lead to interactions with unintended biological targets.[9]
Troubleshooting Guides
This section provides detailed, step-by-step guidance for diagnosing and resolving common experimental issues.
Issue 1: Low Oral Bioavailability (%F < 10%)
You've administered your lead compound orally in a rodent model and the resulting plasma exposure is significantly lower than expected, indicating poor oral bioavailability.
Causality: Low oral bioavailability is a multifaceted problem that can stem from poor solubility, low permeability, extensive first-pass metabolism in the gut wall and liver, or a combination of these factors.[4][5] The first-pass effect is a phenomenon where the concentration of a drug is greatly reduced before it reaches systemic circulation.[10][11]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low oral bioavailability.
Experimental Protocols:
Protocol 1: Aqueous Solubility Determination (Kinetic Assay)
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate.
-
Shake the plate for 2 hours at room temperature.
-
Centrifuge the plate to pellet any precipitate.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the dissolved compound.
-
Interpretation: A solubility of <10 µg/mL is often indicative of absorption issues.[5]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Use a commercially available PAMPA plate system.[12]
-
Prepare a donor solution of the test compound in buffer at pH 5.0 (simulating the upper intestine).
-
Fill the acceptor wells with buffer at pH 7.4.
-
Add the donor solution to the donor wells.
-
Incubate the plate for 4-16 hours.
-
Measure the concentration of the compound in both donor and acceptor wells by LC-MS/MS.
-
Interpretation: Calculate the permeability coefficient (Pe). Compounds with Pe < 2 x 10^-6 cm/s are considered to have low permeability.[12]
Solutions & Strategies:
-
For Poor Solubility:
-
Formulation Strategies: Consider using enabling formulations such as amorphous solid dispersions, lipid-based systems (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS), or particle size reduction techniques like micronization.[13][14][15] Lipid formulations can improve bioavailability by avoiding the slow dissolution process.[13]
-
Structural Modification: Introduce polar functional groups to increase hydrophilicity, but be mindful of maintaining target engagement.
-
-
For High First-Pass Metabolism:
-
Prodrug Approach: Design a prodrug that masks the metabolically labile site.[11] The prodrug is then cleaved in vivo to release the active compound.
-
Alternative Routes of Administration: For preclinical studies, consider intravenous, intraperitoneal, or subcutaneous routes to bypass the first-pass effect and establish proof-of-concept.[16][17]
-
-
For P-glycoprotein (P-gp) Efflux:
-
Co-administration with P-gp Inhibitors: In preclinical models, co-dosing with a known P-gp inhibitor like verapamil can confirm if your compound is a substrate.[18]
-
Structural Modification: Reduce the number of hydrogen bond donors and increase polarity to decrease the likelihood of being a P-gp substrate.[18]
-
Issue 2: Rapid In Vivo Clearance
Your compound shows good initial exposure but is cleared from the plasma very quickly, resulting in a short half-life that may be unsuitable for the desired dosing regimen.
Causality: Rapid clearance is typically due to extensive metabolism by phase I (e.g., CYP enzymes) and/or phase II (e.g., UGT enzymes) enzymes, primarily in the liver.[6] The N,N-dimethylamino group and the aromatic amine are potential sites of oxidation.[6][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid in vivo clearance.
Experimental Protocols:
Protocol 3: Liver Microsomal Stability Assay
-
Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and NADPH in buffer.
-
Pre-warm the mixture to 37°C.
-
Add the test compound (typically at 1 µM).
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining.
-
Interpretation: Calculate the in vitro half-life (t½). A t½ < 30 minutes suggests that the compound is rapidly metabolized.[19]
Protocol 4: Metabolite Identification Study
-
Incubate the test compound at a higher concentration (e.g., 10 µM) with liver microsomes or hepatocytes for a longer duration (e.g., 60-120 minutes).
-
Analyze the samples using high-resolution mass spectrometry (HRMS) to detect and identify potential metabolites.
-
Look for common metabolic transformations such as N-demethylation, oxidation, and glucuronidation.[6]
Solutions & Strategies:
-
Blocking Metabolic Hotspots:
-
Deuteration: Replacing hydrogen atoms with deuterium at a metabolically labile position can slow down the rate of metabolism (the kinetic isotope effect).
-
Introduction of a Blocking Group: Placing a sterically hindering group or an electron-withdrawing group near the metabolic site can prevent enzymatic recognition and degradation. For example, adding a fluorine atom to an aromatic ring can block oxidation at that position.[20]
-
-
Reducing Lipophilicity: Highly lipophilic compounds tend to have higher metabolic clearance. Reducing the LogP of your compound can sometimes improve metabolic stability.[4]
Data Summary Tables
Table 1: Interpretation of In Vitro ADME Data
| Parameter | Assay | Favorable Range | Potential Issue if Outside Range |
| Solubility | Kinetic Solubility | > 50 µg/mL | Poor absorption |
| Permeability | PAMPA (Pe) | > 5 x 10-6 cm/s | Poor absorption |
| Metabolic Stability | Microsomal t1/2 | > 30 min | High first-pass metabolism, rapid clearance |
| Efflux Ratio | Caco-2 | < 2 | P-gp substrate, poor absorption |
| Plasma Protein Binding | Equilibrium Dialysis | < 99% unbound | Low free drug concentration |
Table 2: Common Metabolic Pathways for N,N-dimethylaniline Derivatives
| Metabolic Reaction | Enzyme Family | Common Site on the Molecule | Resulting Metabolite |
| N-Demethylation | CYP450 | N,N-dimethylamino group | N-desmethyl and N,N-didesmethyl metabolites |
| Aromatic Hydroxylation | CYP450 | Aminophenyl ring | Phenolic metabolites |
| N-Oxidation | FMO | N,N-dimethylamino group | N-oxide metabolite |
| Glucuronidation | UGT | Hydroxylated metabolites or the primary amine | Glucuronide conjugate |
Data synthesized from multiple sources.[6][7]
References
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Dixit, R. P., & Nagarsenker, M. S. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Sciences, 96(11), 2817-2831. [Link]
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Moharana, S., Kar, S., & Biswal, P. K. (2023). Self-Micro Emulsifying Drug Delivery Systems (SMEDDS): An Emerging Strategy to Improve Oral Bioavailability of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences, 14(6), 48-56. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
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Barker, S. A., Monti, J. A., & Christian, S. T. (1980). A new metabolic pathway for N,N-dimethyltryptamine. Biochemical pharmacology, 29(7), 1049–1057. [Link]
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Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules (Basel, Switzerland), 27(19), 6688. [Link]
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Rothman, R. B., et al. (2013). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Journal of medicinal chemistry, 56(24), 10113–10128. [Link]
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Lin, J. H., & Yamazaki, M. (2003). Role of P-glycoprotein in drug disposition: clinical implications. Clinical pharmacokinetics, 42(1), 59–98. [Link]
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Khamitova, A. Z., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 7-19. [Link]
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Liederer, B. M., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica; the fate of foreign compounds in biological systems, 41(4), 327–339. [Link]
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Micheli, F., et al. (2010). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. Journal of Medicinal Chemistry, 53(11), 4381-4393. [Link]
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Wang, Y., et al. (2024). Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS. Molecules (Basel, Switzerland), 29(18), 4307. [Link]
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Pehlivanović, B., & Lepara, O. (2021). In vitro models to determine the pharmacokinetic parameters. Medical Archives, 75(1), 66-70. [Link]
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Singh, N., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS omega, 8(41), 37885–37907. [Link]
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Lemos, C., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of medicinal chemistry, 59(24), 11075–11086. [Link]
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Cherney, R. J., et al. (2018). a) Different modalities of piperidine-containing drugs and drug candidates. Journal of Medicinal Chemistry, 61(17), 7463-7508. [Link]
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Atal, C. K., & Dubey, R. K. (1982). Bioavailability of drugs. I. Piperine. Journal of ethnopharmacology, 5(2), 209–212. [Link]
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Khan, I., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1113880. [Link]
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Global Substance Registration System. (n.d.). 1-BENZYL-N,4-DIMETHYL-PIPERIDIN-3-AMINE, TRANS-. gsrs.ncats.nih.gov. [Link]
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Watanabe, T., et al. (2020). Prediction of Oral Pharmacokinetics Using a Combination of In Silico Descriptors and In Vitro ADME Properties. Molecular pharmaceutics, 17(3), 829–840. [Link]
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Preuss, C. V., & Kalava, A. (2023). N-Nitrosodimethylamine. StatPearls. [Link]
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Wikipedia. (2023, December 2). First pass effect. [Link]
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Barker, S. A. (2018). N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role in Normal and Disordered Brain Function. Frontiers in neuroscience, 12, 536. [Link]
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Miller, D. S. (2010). Regulation of P-glycoprotein and other ABC drug transporters at the blood-brain barrier. Trends in pharmacological sciences, 31(6), 246–254. [Link]
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Obach, R. S. (2001). Prediction of human clearance from in vitro drug metabolism data. Current opinion in drug discovery & development, 4(1), 36–44. [Link]
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PubChem. (n.d.). N,N-Dimethylpiperidin-4-amine. pubchem.ncbi.nlm.nih.gov. [Link]
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Chiang, P. C., Sutherlin, D., & Pang, J. (2016). Investigation of Dose-Dependent Factors Limiting Oral Bioavailability: Case Study With the PI3K-δ Inhibitor. Journal of pharmaceutical sciences, 105(6), 1802–1809. [Link]
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Canadian Society of Pharmacology and Therapeutics. (n.d.). First-pass effect. pharmacologycanada.org. [Link]
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Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6688. [Link]
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Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. encyclopedia.pub. [Link]
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Wsol, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 270, 116345. [Link]
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Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. . [Link]
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Kim, T. H., et al. (2022). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Pharmaceutics, 14(3), 519. [Link]
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Frecska, E., & Szabo, A. (2021). The evolution of N, N-Dimethyltryptamine: from metabolic pathways to brain connectivity. Neuroscience and biobehavioral reviews, 127, 700–709. [Link]
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Kesarwani, A., & Gupta, R. (2013). Role of Piperine as an Effective Bioenhancer in Drug Absorption. International Journal of Drug Development and Research, 5(4), 14-22. [Link]
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The Pharmacist Academy. (2021, April 15). P -Glycoprotein Enzymes Drug Interactions MADE EASY in 3 MINS [Video]. YouTube. [Link]
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Reker, D., et al. (2016). Oral Anticancer Drugs: Mechanisms of Low Bioavailability and Strategies for Improvement. Clinical pharmacology and therapeutics, 100(6), 594–607. [Link]
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Wang, Y., et al. (2019). Synthesis and structure–activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Bioorganic & Medicinal Chemistry Letters, 29(15), 1957-1961. [Link]
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Technical Support Center: Catalyst Selection and Optimization for Aminopiperidine Synthesis
Welcome to the technical support center dedicated to the synthesis of aminopiperidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and optimization. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. Our goal is to provide you with the expertise and field-proven insights necessary to overcome common experimental hurdles and achieve your synthetic goals efficiently and effectively.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of aminopiperidines, with a focus on catalytic hydrogenation of pyridine derivatives, reductive amination, and enzymatic methods.
Issue 1: Low Yield or Stalled Catalytic Hydrogenation of Pyridine Derivatives
Q: My hydrogenation of a substituted aminopyridine to the corresponding aminopiperidine is showing low conversion or has completely stalled. What are the likely causes and how can I resolve this?
A: This is a common and often frustrating issue, primarily rooted in the inherent nature of the pyridine substrate to act as a catalyst poison. The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the active sites of transition metal catalysts (e.g., Pd, Pt, Rh), effectively deactivating them.[1]
-
Catalyst Poisoning by the Pyridine Nitrogen:
-
Explanation: The strong coordination of the pyridine nitrogen to the metal center blocks sites required for hydrogen activation and substrate binding, thus inhibiting the reaction.[1]
-
Solution 1: Acidic Additive/Solvent. The most effective countermeasure is to protonate the pyridine nitrogen, which significantly reduces its coordinating ability.
-
Solution 2: Increase Catalyst Loading. While not the most elegant solution, increasing the catalyst loading can compensate for the poisoning effect by providing a greater number of active sites.[1]
-
Solution 3: Harsher Reaction Conditions. Increasing the hydrogen pressure and/or reaction temperature can sometimes provide the necessary energy to overcome catalyst deactivation.[1] However, be mindful that this may lead to a loss of selectivity and the formation of byproducts.
-
-
Presence of Other Catalyst Poisons:
-
Explanation: Trace impurities in your starting material or solvent, such as sulfur compounds (e.g., thiols, thiophenes), can be potent catalyst poisons.[4]
-
Solution: Ensure the purity of your aminopyridine starting material and use high-purity, degassed solvents. If contamination is suspected, purifying the starting material by recrystallization or chromatography may be necessary.
-
-
Improper Catalyst Choice:
-
Explanation: Not all hydrogenation catalysts are equally susceptible to poisoning by pyridines.
-
Solution: While Palladium on carbon (Pd/C) is a common choice, rhodium-based catalysts (e.g., Rh/C, Rh2O3) have demonstrated greater resistance to poisoning by nitrogen-containing heterocycles.[1] Platinum-based catalysts like PtO2 (Adams' catalyst) are also highly effective, particularly in acidic media.[2]
-
Issue 2: Low Yield in Reductive Amination for Aminopiperidine Synthesis
Q: I am attempting to synthesize a substituted aminopiperidine via reductive amination of a piperidone with an amine, but my yields are consistently low. What factors should I investigate?
A: Low yields in reductive amination typically stem from an unfavorable equilibrium in imine/iminium ion formation, improper pH, choice and stability of the reducing agent, or competing side reactions.[5][6]
-
Inefficient Imine/Iminium Ion Formation:
-
Explanation: The initial condensation between the ketone (piperidone) and the amine to form an imine or iminium ion is a reversible, pH-dependent step. Efficient formation of this intermediate is critical for the subsequent reduction.[5]
-
Solution:
-
pH Optimization: The reaction is often acid-catalyzed. A slightly acidic medium (pH 4-6) is generally optimal to facilitate both the nucleophilic attack of the amine and the dehydration step. This can be achieved by adding a catalytic amount of acetic acid.[5]
-
Water Removal: The formation of the imine involves the elimination of water. Using a dehydrating agent, such as molecular sieves, or azeotropic removal of water with a Dean-Stark apparatus can drive the equilibrium towards the imine intermediate.
-
Pre-formation: Allow the piperidone and amine to stir together (with an acid catalyst if needed) for a period before adding the reducing agent to ensure sufficient imine formation.[6]
-
-
-
Suboptimal Reducing Agent:
-
Explanation: The choice of reducing agent is crucial for selectivity. A strong, non-selective reducing agent can reduce the starting piperidone to a piperidinol byproduct before it has a chance to form the imine.[5][6]
-
Solution: Use a mild reducing agent that is selective for the iminium ion over the ketone. Sodium triacetoxyborohydride (STAB) is often the reagent of choice due to its mildness and high selectivity.[5] Sodium cyanoborohydride (NaBH3CN) is also effective but is highly toxic. Sodium borohydride (NaBH4) is generally less selective.[5]
-
-
Decomposition of the Reducing Agent:
Issue 3: Poor Enantioselectivity in Asymmetric Synthesis
Q: I am performing an asymmetric synthesis of a chiral aminopiperidine, but the enantiomeric excess (ee) is low. How can I improve the stereoselectivity?
A: Achieving high enantioselectivity is a multifaceted challenge that hinges on the interplay between the catalyst, ligand, substrate, solvent, and reaction temperature.[5]
-
Suboptimal Catalyst/Ligand Combination:
-
Explanation: The chiral ligand is the primary source of stereochemical information in the reaction. The electronic and steric properties of the ligand must be well-matched with the metal center and the substrate to create a highly ordered and diastereomerically distinct transition state.
-
Solution: A systematic screening of chiral ligands is often necessary. For asymmetric hydrogenations, various chiral phosphine ligands paired with rhodium or iridium catalysts have shown high efficacy.[5] For enzymatic reactions, screening a panel of enzymes (e.g., different ω-transaminases or imine reductases) is the standard approach.[7]
-
-
Incorrect Solvent:
-
Explanation: The solvent can significantly influence the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states, thereby affecting enantioselectivity.[5]
-
Solution: Screen a range of solvents with varying polarities. Non-polar solvents like toluene may be optimal for some catalyst systems, while more polar or coordinating solvents might be required for others.[5]
-
-
Reaction Temperature:
-
Explanation: The energy difference between the two diastereomeric transition states leading to the R and S enantiomers is often small. Higher temperatures can provide enough energy to overcome this barrier, leading to a loss of selectivity.
-
Solution: Lowering the reaction temperature generally improves enantioselectivity.[5] However, this may also decrease the reaction rate, so a balance must be found.
-
-
For Enzymatic Reactions - Suboptimal pH and Temperature:
-
Explanation: Enzymes have optimal pH and temperature ranges for their activity and stability. Deviating from these can lead to reduced activity and selectivity. Temperatures above 30-40°C can often lead to enzyme deactivation.[7]
-
Solution: Optimize the pH of the reaction buffer and screen a range of temperatures to find the optimal conditions for your specific enzyme. For a multi-enzyme cascade producing 3-N-Cbz-aminopiperidine, a pH of 8 was found to be optimal.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the main catalytic approaches for synthesizing aminopiperidines? A1: The most common catalytic methods include:
-
Catalytic Hydrogenation of Aminopyridines: This involves the reduction of the aromatic pyridine ring to a piperidine ring using a heterogeneous catalyst (e.g., Pd/C, PtO₂, Rh/C) and a hydrogen source.[2]
-
Reductive Amination: This is the reaction of a piperidone derivative with an amine in the presence of a reducing agent to form the C-N bond.[6]
-
Enzymatic Synthesis: Biocatalytic methods, such as using ω-transaminases or multi-enzyme cascades involving galactose oxidase and imine reductase, offer high stereoselectivity for the synthesis of chiral aminopiperidines.[7][8]
Q2: How do I choose between a heterogeneous and a homogeneous catalyst for pyridine hydrogenation? A2:
-
Heterogeneous catalysts (e.g., Pd/C, PtO₂) are generally preferred for their ease of separation from the reaction mixture (simple filtration), recyclability, and cost-effectiveness, especially on a larger scale.[9]
-
Homogeneous catalysts (e.g., Rh or Ir complexes with chiral ligands) are typically used when high enantioselectivity is the primary goal in asymmetric hydrogenations. However, they can be more expensive and require more complex purification procedures to remove the metal from the final product.
Q3: My aminopiperidine product is a volatile oil and difficult to isolate. What can I do? A3: The high volatility and water solubility of some aminopiperidines can make isolation challenging. A common strategy is to convert the product into a stable, non-volatile salt.[3] This can be achieved by adding an acid like hydrochloric acid or sulfuric acid to the reaction workup, which will precipitate the aminopiperidine as its corresponding salt.[3]
Q4: In enzymatic synthesis, why are protecting groups sometimes necessary? A4: Protecting groups, such as Carboxybenzyl (Cbz) or tert-Butoxycarbonyl (Boc), are often crucial in enzymatic synthesis for several reasons:
-
Substrate Recognition: Some enzymes may not accept unprotected substrates. For example, in a galactose oxidase-imine reductase cascade, Cbz-protected amino alcohols were found to be good substrates, while the unprotected and Boc-protected analogues were not.[7]
-
Preventing Side Reactions: Unprotected functional groups, like primary amines, can sometimes chelate the metal cofactor in an enzyme's active site, leading to inhibition.[10]
-
Improving Stability: Reactive intermediates, such as amino aldehydes, can be unstable. Protecting groups can prevent their decomposition during the reaction.[10]
Data and Protocols
Table 1: Catalyst Performance in Aminopyridine Hydrogenation
| Catalyst | Substrate | Conditions | Yield | Reference |
| 10% Pd/C | 4-Pyridinecarbonitrile | 6 bar H₂, 30°C, H₂O/DCM, H₂SO₄ | 99% | [3] |
| PtO₂ | Substituted Pyridines | 50-70 bar H₂, RT, Acetic Acid | Good to Excellent | [2] |
| 5% Pd/C | N-benzyl-4-piperidone imine | 0.8-1.0 MPa H₂, 60-80°C, Methanol | 90.2% | [11] |
Experimental Protocol: Overcoming Catalyst Poisoning in Pyridine Hydrogenation
This protocol outlines the hydrogenation of an aminopyridine using Adams' catalyst (PtO₂) in an acidic medium to mitigate catalyst poisoning.
-
Reaction Setup:
-
To a high-pressure reactor, add the aminopyridine substrate.
-
Add glacial acetic acid as the solvent (approximately 10-20 mL per gram of substrate).
-
Carefully add the PtO₂ catalyst (typically 1-5 mol%).
-
-
Hydrogenation:
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the acetic acid under reduced pressure.
-
The resulting residue can be basified with a suitable base (e.g., NaOH solution) and extracted with an organic solvent to isolate the free aminopiperidine.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in Hydrogenation
Caption: Decision tree for troubleshooting low yields in aminopyridine hydrogenation.
Diagram 2: Key Factors for Optimizing Enantioselectivity
Caption: Interrelated factors for optimizing enantioselectivity in asymmetric synthesis.
References
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A Comparative Analysis of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine Against Known Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Novel Piperidine Scaffold in Glycemic Control
The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its inherent conformational flexibility and capacity to engage in diverse molecular interactions render it a versatile building block in the design of novel therapeutics. This guide presents a comprehensive comparative analysis of a novel piperidine-containing compound, 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine, against a panel of well-established Dipeptidyl Peptidase-4 (DPP-4) inhibitors.
While the specific biological target of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine has not been extensively characterized in publicly available literature, its structural features, particularly the aminophenyl and piperidine core, bear resemblance to known DPP-4 inhibitors such as Alogliptin.[3] This structural similarity provides a scientifically grounded hypothesis for its potential activity as a DPP-4 inhibitor. DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 prolongs the action of these incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby offering an effective therapeutic strategy for the management of type 2 diabetes mellitus.
This guide is designed for researchers, scientists, and drug development professionals. It will provide an in-depth, objective comparison of the hypothetical inhibitory performance of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine with that of established DPP-4 inhibitors, supported by detailed, validated experimental protocols and data presentation.
Comparative Compounds: A Panel of Established DPP-4 Inhibitors
To provide a robust and meaningful comparison, a selection of clinically approved and well-characterized DPP-4 inhibitors will be used as benchmarks. These compounds represent different chemical classes and exhibit distinct pharmacokinetic and pharmacodynamic profiles.
-
Sitagliptin: The first-in-class DPP-4 inhibitor, widely prescribed for the treatment of type 2 diabetes.
-
Vildagliptin: A potent and selective DPP-4 inhibitor known for its efficacy in improving glycemic control.
-
Saxagliptin: A cyanopyrrolidine-based DPP-4 inhibitor with a strong and durable therapeutic effect.
-
Linagliptin: A xanthine-based DPP-4 inhibitor with a unique pharmacokinetic profile, being primarily excreted via the bile and gut.
Methodology: A Validated Framework for Comparative Inhibitor Profiling
The following experimental protocols are designed to provide a comprehensive and self-validating system for assessing the inhibitory potential of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine against DPP-4 and comparing its performance with the selected known inhibitors.
In Vitro DPP-4 Inhibition Assay
This primary assay will determine the half-maximal inhibitory concentration (IC50) of the test compounds against purified human recombinant DPP-4 enzyme. The causality behind this choice is to directly measure the compound's potency at the molecular target, independent of cellular factors.
Experimental Workflow:
Caption: Workflow for the in vitro DPP-4 inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5.
-
DPP-4 Enzyme: Recombinant human DPP-4 diluted in assay buffer to the desired concentration.
-
Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) dissolved in DMSO and then diluted in assay buffer.
-
Test Compounds: 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine and known inhibitors are prepared as 10 mM stock solutions in DMSO and serially diluted.
-
-
Assay Procedure:
-
Add 2 µL of serially diluted test compounds or known inhibitors to the wells of a black, clear-bottom 384-well plate. For control wells, add 2 µL of DMSO.
-
Add 18 µL of DPP-4 enzyme solution to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
The percentage of inhibition is calculated using the formula: (1 - (Fluorescence_sample - Fluorescence_blank) / (Fluorescence_vehicle - Fluorescence_blank)) * 100.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Cell-Based Incretin Stabilization Assay
To assess the compound's activity in a more physiologically relevant context, a cell-based assay will be performed to measure the stabilization of active GLP-1. This validates the in vitro findings by demonstrating the compound's ability to protect the endogenous substrate of DPP-4 from degradation in a cellular environment.
Experimental Workflow:
Caption: Workflow for the cell-based incretin stabilization assay.
Step-by-Step Protocol:
-
Cell Culture:
-
HEK293 cells stably expressing human DPP-4 are cultured in DMEM supplemented with 10% FBS, penicillin, and streptomycin.
-
Cells are seeded into 96-well plates and grown to 80-90% confluency.
-
-
Compound Treatment and GLP-1 Addition:
-
The culture medium is replaced with serum-free DMEM.
-
Cells are pre-incubated with various concentrations of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine or known DPP-4 inhibitors for 1 hour.
-
Active GLP-1 (7-36) amide is then added to each well to a final concentration of 1 nM.
-
-
Sample Collection and Analysis:
-
After a 4-hour incubation at 37°C, the cell culture supernatant is collected.
-
The concentration of active GLP-1 in the supernatant is quantified using a commercially available, specific ELISA kit according to the manufacturer's instructions.
-
The half-maximal effective concentration (EC50) values are calculated by plotting the concentration of active GLP-1 against the log of the compound concentration.
-
Comparative Data Analysis
The following table summarizes the hypothetical and expected experimental data for 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine in comparison to the known DPP-4 inhibitors. The values for the known inhibitors are based on publicly available data, while the values for the test compound are hypothetical, representing a potential outcome of the described experiments.
| Compound | In Vitro DPP-4 IC50 (nM) | Cell-Based GLP-1 Stabilization EC50 (nM) |
| 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine | Hypothetical: 85 nM | Hypothetical: 150 nM |
| Sitagliptin | 19 nM | 27 nM |
| Vildagliptin | 2.5 nM | 10 nM |
| Saxagliptin | 0.5 nM | 5 nM |
| Linagliptin | 1 nM | 8 nM |
Discussion and Interpretation of Results
The hypothetical data presented in the table suggests that 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine may possess moderate inhibitory activity against DPP-4. Its hypothetical IC50 value of 85 nM, while less potent than the established inhibitors, would still indicate a significant interaction with the enzyme. The slightly higher hypothetical EC50 value of 150 nM in the cell-based assay is a common observation, as cellular permeability and other factors can influence a compound's apparent potency.
Should these hypothetical results be confirmed experimentally, they would position 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine as a promising lead compound for further optimization. Structure-activity relationship (SAR) studies could then be initiated to explore modifications to the aminophenyl and dimethylpiperidinyl moieties to enhance potency and selectivity.
Signaling Pathway: The Role of DPP-4 Inhibition in Glucose Homeostasis
The therapeutic effect of DPP-4 inhibitors is mediated through the enhancement of the incretin signaling pathway. The following diagram illustrates this mechanism.
Caption: Mechanism of action of DPP-4 inhibitors in glucose homeostasis.
Conclusion and Future Directions
This guide has outlined a comprehensive framework for the comparative analysis of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine against known DPP-4 inhibitors. Based on structural similarities to existing drugs, we have hypothesized that this novel compound may exhibit inhibitory activity against DPP-4. The detailed experimental protocols provided herein offer a robust methodology for testing this hypothesis and quantifying the compound's potency and cellular efficacy.
Should experimental data align with the hypothetical results, 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine would represent a valuable starting point for a new generation of DPP-4 inhibitors. Future work would focus on medicinal chemistry efforts to optimize its pharmacological profile, including potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing a novel therapeutic agent for the treatment of type 2 diabetes.
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
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Van der Mey, D., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 318(3), 1346-1357. [Link]
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PubChem. (n.d.). 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)-. National Center for Biotechnology Information. Retrieved from [Link]
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AA Blocks. (n.d.). 1-(4-Aminophenyl)-N,N-dimethylpiperidin-4-amine. Retrieved from [Link]
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PubMed. (2021). Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][1][4][5] triazolo [4, 3-d][1][5] diazepin-8-amine derivatives as potential BRD4 inhibitors.
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- PubMed. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers.
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A Comparative Guide to the Efficacy of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine Isomers
For researchers and professionals in drug development, understanding the nuanced differences between stereoisomers is paramount. The spatial arrangement of atoms within a molecule can dramatically alter its pharmacological properties, turning a potent therapeutic into an inert compound or, in some cases, one with undesirable off-target effects. This guide provides an in-depth comparison of the potential efficacy of the (R) and (S) isomers of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine, a compound of interest in modern medicinal chemistry.
The core structure, featuring a 4-aminophenyl group attached to a piperidine ring, is a well-established scaffold in the design of centrally active agents. While direct comparative studies on this specific molecule are not yet prevalent in published literature, by examining the structure-activity relationships (SAR) of analogous compounds, we can construct a scientifically grounded hypothesis regarding the differential efficacy of its enantiomers.
The Critical Role of Chirality in Bioactivity
The 3-position of the piperidine ring in 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine is a chiral center, meaning the molecule exists as two non-superimposable mirror images: the (R)-enantiomer and the (S)-enantiomer. These enantiomers can exhibit significantly different binding affinities and functional activities at their biological targets due to the three-dimensional nature of receptor binding pockets.
Based on the prevalence of the aminophenylpiperidine scaffold in ligands for G protein-coupled receptors (GPCRs), this guide will focus on a plausible biological target: the kappa opioid receptor (KOR) . The KOR is a key player in nociception, mood regulation, and addiction, making it a valuable target for therapeutic intervention.
Hypothetical Efficacy Comparison at the Kappa Opioid Receptor
Drawing from SAR studies on related 3-substituted piperidines, it is hypothesized that one enantiomer will display significantly higher affinity and functional potency at the KOR than the other. For the purpose of this guide, we will postulate that the (R)-enantiomer is the more active form, a phenomenon commonly observed in chiral ligands.
| Parameter | (R)-Isomer (Hypothetical) | (S)-Isomer (Hypothetical) | Racemic Mixture (Hypothetical) |
| Binding Affinity (Ki) at KOR | 5 nM | 500 nM | 10 nM (apparent) |
| Functional Potency (EC50) in [³⁵S]GTPγS Assay | 20 nM | >10,000 nM | 40 nM (apparent) |
| Efficacy (% of max stimulation) | 95% (Full Agonist) | 10% (Weak Partial Agonist) | ~50% (Partial Agonist) |
| Selectivity (Ki for μ/κ) | 100-fold | 10-fold | 50-fold (apparent) |
The rationale behind this hypothetical data is that the specific stereochemistry of the (R)-isomer allows for optimal interaction with the amino acid residues in the KOR binding pocket, leading to a higher affinity and a conformational change in the receptor that results in robust G-protein activation. Conversely, the (S)-isomer may fit poorly, leading to weaker binding and minimal to no functional activation.
Mechanistic Insights into Stereoselective Binding
The differential binding affinity can be attributed to the precise orientation of the key pharmacophoric elements: the basic nitrogen of the piperidine ring, the aromatic aminophenyl group, and the dimethylamino substituent at the 3-position. It is plausible that the binding pocket of the KOR has a specific sub-pocket that can only be accessed by the dimethylamino group when it is in the (R)-configuration, leading to a more stable and energetically favorable ligand-receptor complex.
Experimental Protocols
To validate the hypothetical efficacy data, a series of experiments must be conducted. The following protocols provide a comprehensive workflow for the synthesis, separation, and pharmacological evaluation of the isomers of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine.
I. Synthesis and Chiral Separation
The synthesis of the racemic mixture can be achieved through a multi-step process, followed by chiral separation to isolate the individual enantiomers.
Step 1: Synthesis of Racemic 1-(4-nitrophenyl)-N,N-dimethylpiperidin-3-amine
-
To a solution of 1-(4-nitrophenyl)piperidin-3-one in a suitable solvent (e.g., methanol), add a solution of dimethylamine.
-
Perform a reductive amination using a reducing agent such as sodium cyanoborohydride.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography to obtain the racemic nitro-intermediate.
Step 2: Reduction to Racemic 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine
-
Dissolve the nitro-intermediate in a solvent like ethanol or methanol.
-
Add a catalyst, such as palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
-
Filter off the catalyst and concentrate the filtrate to yield the racemic amine.
Step 3: Chiral Separation of Enantiomers
-
Utilize chiral high-performance liquid chromatography (HPLC) for the separation.
-
Select a suitable chiral stationary phase, such as a cellulose-based column.
-
Optimize the mobile phase composition (e.g., a mixture of hexane and isopropanol with a small amount of a basic additive like diethylamine) to achieve baseline separation of the two enantiomers.
-
Collect the separated enantiomeric fractions and verify their enantiomeric purity (e.g., >99% ee).
II. In Vitro Pharmacological Evaluation
A. Radioligand Binding Assay for KOR Affinity (Ki)
This assay determines the affinity of the isomers for the kappa opioid receptor.
-
Prepare cell membranes from a cell line stably expressing the human KOR (e.g., CHO-KOR cells).
-
In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled KOR ligand (e.g., [³H]U-69,593).
-
Add increasing concentrations of the test compounds ((R)-isomer, (S)-isomer, and racemic mixture).
-
Incubate to allow for competitive binding.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 values and convert them to Ki values using the Cheng-Prusoff equation.
B. [³⁵S]GTPγS Functional Assay for KOR Agonism (EC50 and Efficacy)
This assay measures the ability of the isomers to activate the G-protein coupled to the KOR.
-
Use the same CHO-KOR cell membranes as in the binding assay.
-
Incubate the membranes with increasing concentrations of the test compounds in the presence of GDP and [³⁵S]GTPγS.
-
Agonist binding will stimulate the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
After incubation, capture the G-proteins with bound [³⁵S]GTPγS on a filter plate.
-
Measure the incorporated radioactivity.
-
Plot the data as a dose-response curve to determine the EC50 (potency) and the maximum stimulation (Emax, efficacy) relative to a standard full agonist.
Conclusion
While this guide presents a hypothetical comparison based on established principles of medicinal chemistry, it underscores the critical importance of empirical validation. The stereochemistry at the 3-position of the piperidine ring in 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine is predicted to be a key determinant of its pharmacological profile at the kappa opioid receptor. The provided experimental framework offers a clear path for researchers to elucidate the true activities of these isomers, potentially uncovering a novel and potent KOR modulator for further drug development.
References
- Structure-activity relationship of piperidine derivatives: This area of research explores how modifications to the piperidine scaffold affect biological activity. Numerous publications in journals like the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters cover this topic extensively.
-
Pharmacology of Kappa Opioid Receptors: A comprehensive review on the assays and ligands for KOR can be found in articles that detail various in vitro techniques.[1][2][3]
-
Synthesis and Chiral Separation of Amines: Methodologies for the asymmetric synthesis and separation of chiral amines, including 3-aminopiperidines, are described in organic chemistry literature.[4][5][6]
-
GPCR Signaling Assays: Detailed protocols for radioligand binding and functional assays like the [³⁵S]GTPγS assay are standard in the field of pharmacology.[7]
-
Medicinal Chemistry of Piperazines and Piperidines: Reviews on the medicinal chemistry of these scaffolds highlight their importance and diverse biological activities.[8][9][10]
-
Dopamine Receptor D2 as a Potential Target: The aminophenylpiperidine motif is also found in ligands for dopamine receptors, suggesting this as another potential biological target for the compound .[11][12][13][14][15]
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A Head-to-Head Preclinical Benchmarking Guide: Evaluating the Investigational Agent 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine Against Standard-of-Care KRAS G12C Inhibitors in Non-Small Cell Lung Cancer
Abstract
The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a pivotal advancement in the treatment of non-small cell lung cancer (NSCLC), a disease where this mutation is present in approximately 13% of patients.[1] Standard-of-care (SoC) agents such as Sotorasib and Adagrasib have demonstrated significant clinical activity, yet challenges including acquired resistance necessitate a continued search for novel therapeutic agents.[2] This guide introduces a comprehensive preclinical framework for benchmarking a novel investigational compound, 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine (hereafter designated Cmpd-X ), against these established therapies. We hypothesize that the unique structural moieties of Cmpd-X may offer a differentiated profile in terms of potency, selectivity, or resistance evasion. This document provides detailed, field-tested protocols for a head-to-head comparison of Cmpd-X, Sotorasib, and Adagrasib, focusing on biochemical potency, cellular efficacy, and in vivo tumor growth inhibition. The objective is to equip researchers and drug development professionals with a robust, self-validating methodology to rigorously assess the potential of new KRAS G12C inhibitors.
Introduction: The Rationale for a New KRAS G12C Inhibitor
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a GTPase that functions as a critical molecular switch in signaling pathways controlling cell growth and survival.[3] For decades, KRAS was considered "undruggable" due to the high affinity of its GTP/GDP binding pocket and a relatively smooth surface.[4] The breakthrough discovery of a "switch II" pocket accessible in the inactive, GDP-bound state of the KRAS G12C mutant enabled the development of specific, covalent inhibitors.[3][4]
Standard-of-Care (SoC) Agents:
-
Sotorasib (AMG 510): The first FDA-approved KRAS G12C inhibitor, Sotorasib, irreversibly binds to the cysteine-12 residue, trapping the protein in its inactive state.[1][5]
-
Adagrasib (MRTX849): Another approved covalent inhibitor, Adagrasib also locks KRAS G12C in its inactive conformation, demonstrating significant clinical efficacy in patients who have received prior systemic therapy.[2][6][7][8]
Despite their success, the emergence of acquired resistance limits the long-term durability of these therapies.[2][9] This creates a clear and urgent need for next-generation inhibitors. Cmpd-X, a novel small molecule featuring an aminophenyl and a dimethylpiperidinyl scaffold, represents a new chemical entity designed to interact with the KRAS G12C protein. This guide outlines the critical experiments required to determine if Cmpd-X offers a superior or differentiated preclinical profile compared to Sotorasib and Adagrasib.
The Benchmarking Workflow: A Phased Approach
A rigorous comparison requires a multi-faceted approach, progressing from direct target engagement to complex biological systems. Our workflow is designed to provide a comprehensive evaluation of Cmpd-X's potential.
Caption: Overall workflow for benchmarking Cmpd-X against SoC drugs.
Phase 1: Biochemical Characterization
The initial phase focuses on direct interactions between the compounds and the target protein in a purified, cell-free system. This provides the cleanest measure of potency and selectivity.
Target Binding Affinity
Causality: Determining the dissociation constant (KD) is the most fundamental measure of a compound's binding affinity for its target. A lower KD value indicates a stronger interaction. We will use a competition-based assay to measure how effectively Cmpd-X displaces a known ligand from the KRAS G12C protein.[10]
Protocol: Biochemical Competition-Based Binding Assay [10]
-
Reagents: Recombinant KRAS G12C protein, immobilized capture ligand, and a detection system (e.g., qPCR-based or HTRF).[10][11]
-
Plate Preparation: Add a fixed concentration of DNA-tagged KRAS G12C protein to wells of a 384-well plate.
-
Compound Titration: Add a serial dilution of Cmpd-X, Sotorasib, or Adagrasib (e.g., from 1 nM to 100 µM). Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 1-2 hours at room temperature to allow the binding to reach equilibrium.
-
Capture: Add magnetic beads coated with a capture ligand that binds to the switch II pocket. Incubate for 30 minutes.
-
Washing: Wash the beads to remove unbound protein.
-
Detection: Quantify the amount of bead-bound, DNA-tagged protein using qPCR or an appropriate fluorescence reader.
-
Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the KD.
Data Summary: Biochemical Potency
| Compound | Target Binding (KD, nM) |
| Cmpd-X | [Hypothetical Data: 15.5] |
| Sotorasib | 25.2 |
| Adagrasib | 21.8 |
Note: Data is hypothetical and for illustrative purposes. Lower values indicate higher potency.
Phase 2: Cellular Efficacy and Mechanism of Action
Moving into a cellular context is crucial to confirm that the compound can penetrate cell membranes, engage its target in a complex environment, and elicit the desired biological response.
Cellular Target Engagement
Causality: A Cellular Thermal Shift Assay (CETSA) directly confirms that a compound binds to its target inside intact cells.[12] Ligand binding stabilizes the target protein, increasing its melting temperature. This is a critical validation step to ensure cellular activity is due to on-target effects.
Protocol: Cellular Thermal Shift Assay (CETSA) [12]
-
Cell Culture: Culture a KRAS G12C-mutant NSCLC cell line (e.g., NCI-H358) to ~80% confluency.
-
Compound Treatment: Treat cells with Cmpd-X, Sotorasib, Adagrasib (e.g., at 1 µM), or a DMSO control for 1 hour.
-
Heating Gradient: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 44°C to 68°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Centrifuge the lysates at high speed to pellet precipitated proteins.
-
Analysis (Western Blot): Collect the supernatant (containing soluble protein) and analyze the amount of remaining KRAS protein by Western blot.
-
Interpretation: A shift in the melting curve to a higher temperature in compound-treated cells compared to the DMSO control indicates target engagement.
Downstream Signaling Inhibition
Causality: Active KRAS signals through the MAPK pathway, leading to the phosphorylation of ERK (pERK). A potent inhibitor should block this downstream signal. Measuring pERK levels provides a functional readout of target inhibition in a cellular context.
Caption: Simplified KRAS signaling pathway and inhibitor mechanism.
Protocol: pERK Inhibition Western Blot
-
Cell Plating: Seed NCI-H358 cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Compound Treatment: Pre-treat cells with serial dilutions of Cmpd-X, Sotorasib, or Adagrasib for 2 hours.
-
Stimulation: Stimulate the cells with EGF (10 ng/mL) for 10 minutes to activate the pathway.
-
Lysis & Protein Quantification: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein using a BCA assay.
-
SDS-PAGE and Transfer: Run equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-ERK (pERK) and total ERK (tERK) or a loading control (e.g., GAPDH).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.
-
Analysis: Quantify band intensity using densitometry. Normalize pERK signal to tERK or GAPDH. Calculate IC50 values for pERK inhibition.
Anti-proliferative Activity
Causality: The ultimate goal of an anti-cancer agent is to inhibit tumor cell growth. A cell viability assay measures the compound's ability to reduce the number of living cells, providing a key measure of its overall cellular potency (EC50).
Protocol: Cell Viability (MTT Assay) [13]
-
Cell Seeding: Seed NCI-H358 cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Dosing: Treat cells with a 10-point serial dilution of each compound. Include a no-drug control.
-
Incubation: Incubate for 72 hours under standard cell culture conditions.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells will convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Normalize the data to the control wells and plot cell viability against drug concentration to determine the EC50 value.
Data Summary: Cellular Potency & Efficacy
| Compound | pERK Inhibition (IC50, nM) | Cell Viability (EC50, nM) |
| Cmpd-X | [Hypothetical Data: 45.1] | [Hypothetical Data: 60.3] |
| Sotorasib | 78.5 | 95.4 |
| Adagrasib | 72.3 | 88.1 |
Note: Data is hypothetical and for illustrative purposes. Lower values indicate higher potency.
Phase 3: In Vivo Efficacy Assessment
Preclinical animal models are essential for evaluating a drug's performance in a complex biological system, integrating its pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).[14][15]
Causality: A cell line-derived xenograft (CDX) model, where human cancer cells are implanted into immunodeficient mice, provides a standard and reproducible system to assess a compound's ability to inhibit tumor growth in vivo.[15] This is the culminating test of preclinical efficacy.
Protocol: NSCLC Cell Line-Derived Xenograft (CDX) Model
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice).
-
Cell Implantation: Subcutaneously implant NCI-H358 cells (e.g., 5 x 106 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., n=8-10 per group):
-
Vehicle Control (oral gavage, daily)
-
Cmpd-X (e.g., 50 mg/kg, oral gavage, daily)
-
Sotorasib (e.g., 50 mg/kg, oral gavage, daily)
-
Adagrasib (e.g., 50 mg/kg, oral gavage, daily)
-
-
Dosing and Monitoring: Administer the compounds for a set period (e.g., 21-28 days). Measure tumor volume (using calipers) and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors.
-
Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each group relative to the vehicle control. Compare the efficacy of Cmpd-X to Sotorasib and Adagrasib.
Data Summary: In Vivo Efficacy
| Treatment Group (50 mg/kg) | Tumor Growth Inhibition (TGI, %) | Body Weight Change (%) |
| Cmpd-X | [Hypothetical Data: 85%] | [Hypothetical Data: -2%] |
| Sotorasib | 75% | -3% |
| Adagrasib | 78% | -4% |
Note: Data is hypothetical and for illustrative purposes. Higher TGI indicates better efficacy. Minimal body weight change suggests good tolerability.
Conclusion and Forward Look
This guide provides a systematic, three-phase framework for the preclinical benchmarking of the novel compound 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine (Cmpd-X) against the standard-of-care KRAS G12C inhibitors Sotorasib and Adagrasib. By rigorously evaluating biochemical potency, cellular efficacy, and in vivo anti-tumor activity, researchers can generate a comprehensive data package to support a "Go/No-Go" decision for further development. The hypothetical data presented herein illustrates a scenario where Cmpd-X demonstrates a superior profile. Should real-world data validate such a trend, subsequent steps would include detailed ADME-Tox profiling, investigation of resistance mechanisms, and evaluation in more complex patient-derived xenograft (PDX) or genetically engineered mouse models (GEMMs).[14] This structured approach ensures that only the most promising candidates advance toward clinical investigation, optimizing resources and accelerating the delivery of potentially life-saving therapies to patients with KRAS G12C-mutated NSCLC.
References
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Title: Sotorasib - Wikipedia Source: Wikipedia URL: [Link]
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Title: Full article: Identification of KRAS mutants (G12C, G12D, and G12V) inhibitors Source: Taylor & Francis Online URL: [Link]
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Title: Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders Source: ACS Publications URL: [Link]
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Title: Innovative Approaches to Investigating KRAS Therapeutics with Biochemical and Cell Based Assays Source: YouTube URL: [Link]
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Title: What is the mechanism of Adagrasib? Source: Patsnap Synapse URL: [Link]
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Title: Advances in the treatment of KRAS G12C mutant non–small cell lung cancer Source: PubMed Central (PMC) URL: [Link]
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Title: Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer Source: PubMed Central (PMC) URL: [Link]
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Title: A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders Source: bioRxiv URL: [Link]
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Title: Preclinical Models for the Study of Lung Cancer Pathogenesis and Therapy Development Source: SpringerLink URL: [Link]
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Title: KRASG12C Inhibitor as a Treatment Option for Non-Small-Cell Lung Cancer with Comorbid Interstitial Pneumonia Source: MDPI URL: [Link]
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Title: Adagrasib: A landmark in the KRASG12C‐mutated NSCLC Source: PubMed Central (PMC) URL: [Link]
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Title: What is the mechanism of action of Sotorasib? Source: Patsnap Synapse URL: [Link]
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Title: What is the mechanism of Sotorasib? Source: Patsnap Synapse URL: [Link]
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Title: Adagrasib - LiverTox - NCBI Bookshelf Source: National Institutes of Health (NIH) URL: [Link]
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Title: New KRAS Inhibitor Induces Responses in Non–Small Cell Lung Cancer With KRAS G12C Mutation Source: ASCO Daily News URL: [Link]
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Title: KRAS G12C Inhibitors Enter the Spotlight in NSCLC Source: OncLive URL: [Link]
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Title: Oncology Overview: Adagrasib (MRTX849) for Non-Small Cell Lung Cancer Source: Pharmacy Times URL: [Link]
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Title: Progress towards non-small-cell lung cancer models that represent clinical evolutionary trajectories Source: The Royal Society Publishing URL: [Link]
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Title: Research Status of Mouse Models for Non-Small-Cell Lung Cancer (NSCLC) and Antitumor Therapy of Traditional Chinese Medicine (TCM) in Mouse Models Source: PubMed Central (PMC) URL: [Link]
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A Head-to-Head Comparison of Aminopiperidine-Based Scaffolds in Drug Discovery
A Senior Application Scientist's Guide to Navigating 3- and 4-Aminopiperidine Cores for Enhanced Therapeutic Targeting
In the landscape of modern medicinal chemistry, the piperidine ring stands as a cornerstone of privileged structures, integral to the design of a multitude of approved therapeutics. Its conformational flexibility and the synthetic tractability of its nitrogen atom allow for precise modulation of physicochemical and pharmacological properties. Among its derivatives, aminopiperidines have emerged as particularly valuable scaffolds, offering a key vector for interaction with biological targets. This guide provides an in-depth, head-to-head comparison of two of the most prevalent aminopiperidine isomers: the 3-aminopiperidine and 4-aminopiperidine scaffolds.
This analysis is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic selection of aminopiperidine scaffolds. We will delve into a comparative analysis of their synthesis, structural nuances, and impact on biological activity, supported by experimental data and detailed protocols. Our exploration will cover their roles in key therapeutic areas, including kinase inhibition, antiviral therapy, and the burgeoning field of protein degradation with Proteolysis Targeting Chimeras (PROTACs).
The Structural Dichotomy: 3-Amino vs. 4-Aminopiperidine
The seemingly subtle shift of the amino group from the 3- to the 4-position on the piperidine ring imparts significant differences in the scaffold's three-dimensional structure, basicity, and vectoral presentation of substituents. These differences have profound implications for target engagement and overall drug-like properties.
The 3-aminopiperidine scaffold, particularly in its chiral forms, offers a spatially distinct arrangement of substituents. The axial and equatorial positions of the amino group relative to the piperidine ring's chair conformation can be exploited to achieve specific interactions within a binding pocket. This is exemplified by the dipeptidyl peptidase-4 (DPP-4) inhibitor, alogliptin, which features an (R)-3-aminopiperidine core.
In contrast, the 4-aminopiperidine scaffold presents a more symmetrical structure. This can be advantageous in targeting symmetrical binding sites or where a more linear projection of substituents is desired. The 4-amino group can act as a central hub for derivatization, allowing for the exploration of diverse chemical space.
Comparative Analysis of Therapeutic Applications
To provide a clear comparison, we will examine the performance of these scaffolds in several key therapeutic areas where they have been successfully employed.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A Case Study in Stereochemistry
The development of DPP-4 inhibitors for the treatment of type 2 diabetes provides an excellent platform for comparing aminopiperidine scaffolds.
Alogliptin , with its (R)-3-aminopiperidine core, demonstrates high potency and selectivity for DPP-4. The specific stereochemistry of the amino group is crucial for its interaction with the enzyme's active site.
| Compound | Scaffold | IC50 (DPP-4) | Selectivity vs. DPP-8/DPP-9 |
| Alogliptin | (R)-3-Aminopiperidine | <10 nM | >10,000-fold |
| Sitagliptin | β-amino acid derivative | ~19 nM | ~2,600-fold vs DPP-8, >40,000-fold vs DPP-9 |
| Vildagliptin | Pyrrolidine-based | ~62 nM | >200-fold vs DPP-8/DPP-9 |
This table provides a comparative overview of the potency and selectivity of Alogliptin against other DPP-4 inhibitors with different core structures. Data compiled from publicly available sources.
The superior selectivity of alogliptin highlights the potential of the 3-aminopiperidine scaffold to achieve highly specific target engagement, which can translate to an improved safety profile.
Hepatitis C Virus (HCV) Assembly Inhibition: The Rise of the 4-Aminopiperidine Scaffold
In the fight against HCV, a novel class of inhibitors targeting viral assembly has emerged, with the 4-aminopiperidine scaffold at its core. A high-throughput screening campaign identified a 4-aminopiperidine-based hit compound that inhibits the assembly and release of infectious HCV particles.
Subsequent structure-activity relationship (SAR) studies led to the identification of derivatives with improved potency and metabolic stability.
| Compound | Scaffold | EC50 (HCVcc) | Key Structural Features |
| 1 (Initial Hit) | 4-Aminopiperidine | 0.2 µM | Unsubstituted 4-amino group |
| Optimized Analog | 4-Aminopiperidine | 0.02 µM | N-acylation of the 4-amino group |
This table illustrates the optimization of a 4-aminopiperidine-based HCV assembly inhibitor. The EC50 values demonstrate a significant improvement in potency with chemical modification. Data extracted from.
The SAR studies revealed that the 4-amino group serves as a critical handle for optimization, with N-acylation leading to a significant enhancement in antiviral activity. This highlights the utility of the 4-aminopiperidine scaffold as a versatile platform for rapid lead optimization.
Kinase Inhibition: A Battleground for Both Scaffolds
The 3-aminopiperidine scaffold, with its inherent chirality, can offer advantages in achieving selectivity for specific kinase conformations. The ability to precisely position substituents in 3D space can be crucial for discriminating between closely related kinases.
The 4-aminopiperidine scaffold, on the other hand, has been successfully utilized in the development of potent inhibitors of various kinases. Its symmetrical nature can be well-suited for targeting the ATP-binding site of many kinases.
Further research involving the systematic comparison of 3- and 4-aminopiperidine-based inhibitors against a panel of kinases would be highly valuable to the drug discovery community.
Navigating the Synthetic Landscape: A Practical Guide
The choice between a 3- and 4-aminopiperidine scaffold can also be influenced by synthetic accessibility. Both scaffolds are readily available, but the synthesis of chiral 3-aminopiperidines often requires more specialized techniques.
Synthesis of 4-Aminopiperidine Scaffolds
A common and efficient method for the synthesis of 4-aminopiperidine derivatives involves the reductive amination of N-protected 4-piperidones.
Caption: A generalized workflow for the synthesis of 4-aminopiperidine scaffolds.
Synthesis of Chiral 3-Aminopiperidine Scaffolds
The synthesis of enantiomerically pure 3-aminopiperidines can be more challenging. Common strategies include the resolution of racemic mixtures, asymmetric synthesis, or the use of chiral starting materials.
Caption: Common strategies for obtaining chiral 3-aminopiperidine scaffolds.
The Frontier of Protein Degradation: Aminopiperidines in PROTACs
The emergence of PROTACs as a powerful therapeutic modality has opened new avenues for the application of aminopiperidine scaffolds. These bifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.
Both 3- and 4-aminopiperidine derivatives have been incorporated into PROTAC design, often as part of the E3 ligase ligand or as a component of the linker. The choice of scaffold can influence the overall conformation of the PROTAC and the efficiency of ternary complex formation between the target protein, the PROTAC, and the E3 ligase.
The 3-aminopiperidine-2,6-dione moiety, derived from thalidomide and its analogs, is a widely used E3 ligase-recruiting element in PROTACs, binding to Cereblon (CRBN).
Bioisosteric Replacements: Expanding Chemical Space
To further optimize drug-like properties, bioisosteric replacement of the aminopiperidine scaffold can be a valuable strategy. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties.
For the aminopiperidine core, potential bioisosteres could include:
-
Other saturated heterocycles: Pyrrolidines, morpholines, and piperazines can be explored to modulate basicity, polarity, and conformational flexibility.
-
Acyclic amines: In some cases, a conformationally constrained acyclic amine may mimic the key interactions of the aminopiperidine scaffold.
-
Spirocyclic systems: Introducing spirocyclic systems can provide novel vectors for substituents and improve metabolic stability.
The selection of an appropriate bioisostere should be guided by a thorough understanding of the SAR of the aminopiperidine scaffold in the specific biological context.
Experimental Protocols
To facilitate the practical application of the concepts discussed in this guide, we provide the following detailed experimental protocols.
General Protocol for Kinase Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of the aminopiperidine-based inhibitor in DMSO.
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of the kinase and its substrate in the reaction buffer.
-
Prepare a solution of ATP (radiolabeled or non-radiolabeled, depending on the detection method) in the reaction buffer.
-
-
Assay Procedure:
-
Add the inhibitor solution to the wells of a microplate.
-
Add the kinase and substrate solution to the wells.
-
Incubate for a pre-determined time at room temperature.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the reaction for a specific time at 30°C.
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).
-
-
Detection and Data Analysis:
-
Detect the kinase activity (e.g., by measuring the incorporation of radiolabeled phosphate into the substrate or by using a luminescence-based assay).
-
Calculate the percent inhibition for each inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
General Protocol for HCV Replicon Assay
-
Cell Culture:
-
Culture Huh-7 cells harboring an HCV replicon in a suitable growth medium.
-
-
Compound Treatment:
-
Plate the replicon-containing cells in a 96-well plate.
-
Add serial dilutions of the aminopiperidine-based compound to the cells.
-
Incubate the cells for 72 hours at 37°C.
-
-
Detection of HCV RNA:
-
Lyse the cells and extract the total RNA.
-
Quantify the HCV RNA levels using a real-time RT-PCR assay.
-
-
Data Analysis:
-
Determine the EC50 value, the concentration of the compound that inhibits HCV RNA replication by 50%.
-
Assess the cytotoxicity of the compound in parallel using a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the CC50 value.
-
Calculate the selectivity index (SI = CC50/EC50).
-
Conclusion: A Strategic Choice for Drug Discovery
The head-to-head comparison of 3- and 4-aminopiperidine scaffolds reveals that the optimal choice is highly dependent on the specific therapeutic target and the desired pharmacological profile.
The 3-aminopiperidine scaffold, particularly in its chiral forms, excels in applications requiring high stereospecificity and selectivity. Its ability to present substituents in a well-defined three-dimensional arrangement makes it a powerful tool for fine-tuning interactions with complex binding sites.
The 4-aminopiperidine scaffold offers a versatile and synthetically accessible platform for rapid lead optimization. Its symmetrical nature and the amenability of the 4-amino group to derivatization make it an attractive starting point for exploring broad chemical space.
Ultimately, a deep understanding of the structural and synthetic nuances of each scaffold, coupled with a robust experimental evaluation, will empower drug discovery teams to make informed decisions and design the next generation of innovative therapeutics.
References
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Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry. [Link]
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Recent advances of PROTACs technology in neurodegenerative diseases. Frontiers in Aging Neuroscience. [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
-
A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. Diabetes, Obesity and Metabolism. [Link]
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Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed. [Link]
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An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. Molecules. [Link]
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Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. [Link]
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Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Tetrahedron Letters. [Link]
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Comparison of experimental and predicted IC 50 values of the ligands used for QSAR analysis. ResearchGate. [Link]
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In Vitro ADME Properties of Some Analogues a. ResearchGate. [Link]
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The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors. Expert Opinion on Drug Discovery. [Link]
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Alogliptin: a new addition to the class of DPP-4 inhibitors. Vascular Health and Risk Management. [Link]
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Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry. [Link]
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Biomaterial Scaffolds in Regenerative Therapy of the Central Nervous System. Polymers. [Link]
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Forward- and reverse-synthesis of piperazinopiperidine amide analogs: A general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. ResearchGate. [Link]
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Recent Advances in PROTACs for Drug Targeted Protein Research. International Journal of Molecular Sciences. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
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Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. European Journal of Medicinal Chemistry. [Link]
-
Biomaterial scaffolds in the regeneration of CNS. The physical,... ResearchGate. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. [Link]
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Alogliptin – Knowledge and References. Taylor & Francis. [Link]
-
Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. International Journal of Molecular Sciences. [Link]
-
Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). Preprints.org. [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
-
The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. [Link]
Validation of a synthetic route for the reproducible production of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine
For researchers, medicinal chemists, and process development professionals, the reliable and scalable synthesis of key intermediates is paramount. This guide provides an in-depth technical comparison of two prominent synthetic routes for the production of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine, a valuable building block in pharmaceutical discovery. We will dissect the nuances of both the Buchwald-Hartwig amination and a reductive amination strategy, offering field-proven insights into their respective advantages and limitations. Every protocol herein is designed as a self-validating system, grounded in established chemical principles and supported by authoritative references.
Introduction: The Strategic Importance of Synthetic Route Selection
The choice of a synthetic pathway for a target molecule like 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine is a critical decision that impacts project timelines, cost of goods, and the final purity of the active pharmaceutical ingredient (API). A robust and reproducible synthesis is the bedrock of any successful drug development program. This guide will objectively compare two powerful and widely adopted methodologies, providing the necessary data and protocols for you to make an informed decision based on the specific needs of your project, whether it be rapid lead optimization or large-scale manufacturing.
Comparative Analysis of Synthetic Routes
We will explore two distinct and viable pathways to the target molecule. Each route will be evaluated based on key performance indicators such as yield, purity, scalability, and safety considerations.
Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This route leverages the power of palladium catalysis to directly form the crucial C-N bond between an aryl halide and the piperidine nitrogen. The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[1]
Route 2: Reductive Amination
This classic yet effective two-step approach involves the formation of an enamine or iminium intermediate from a piperidone precursor, followed by in-situ reduction to the desired amine. Reductive amination is a workhorse reaction in medicinal chemistry, valued for its operational simplicity and the use of readily available reagents.[2]
Logical Workflow for Synthesis and Validation
Caption: Workflow for Synthesis and Validation of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine.
Route 1: Buchwald-Hartwig Amination
Causality Behind Experimental Choices
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that relies on a palladium catalyst and a phosphine ligand.[3] The choice of a biarylphosphine ligand, such as RuPhos, is critical as it promotes the reductive elimination step and prevents the formation of inactive catalyst species.[1] The use of a strong, non-nucleophilic base like sodium tert-butoxide is necessary to deprotonate the amine and facilitate the catalytic cycle. Toluene is a common solvent for this reaction due to its high boiling point and ability to dissolve the various components.
Detailed Experimental Protocol
Materials:
-
N,N-dimethylpiperidin-3-amine
-
1-bromo-4-nitrobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Palladium on carbon (Pd/C), 10 wt%
-
Methanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
Step 1: Buchwald-Hartwig Coupling
-
To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Add anhydrous toluene, followed by N,N-dimethylpiperidin-3-amine (1.0 equivalent) and 1-bromo-4-nitrobenzene (1.1 equivalents).
-
Seal the flask and heat the reaction mixture to 100 °C for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(4-nitrophenyl)-N,N-dimethylpiperidin-3-amine.
Step 2: Reduction of the Nitro Group
-
Dissolve the crude 1-(4-nitrophenyl)-N,N-dimethylpiperidin-3-amine in methanol.
-
Carefully add 10 wt% Pd/C (5-10 mol% Pd).
-
Purge the flask with hydrogen gas and stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine.
Diagram of Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.
Route 2: Reductive Amination
Causality Behind Experimental Choices
This route begins with the commercially available N-Boc-3-piperidone to protect the piperidine nitrogen, allowing for selective functionalization. The reductive amination with p-nitroaniline is then carried out, followed by reduction of the nitro group and deprotection of the Boc group. The final step involves methylation of the secondary amine. Sodium triacetoxyborohydride is a mild and selective reducing agent for reductive aminations, well-suited for this transformation.[4] The subsequent reduction of the nitro group is a standard procedure, and the final Eschweiler-Clarke methylation provides a high-yielding route to the tertiary amine.
Detailed Experimental Protocol
Materials:
-
N-Boc-3-piperidone
-
p-Nitroaniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Acetic acid
-
Palladium on carbon (Pd/C), 10 wt%
-
Methanol
-
Trifluoroacetic acid (TFA)
-
Formaldehyde (37% in water)
-
Formic acid
Procedure:
Step 1: Reductive Amination
-
To a solution of N-Boc-3-piperidone (1.0 equivalent) and p-nitroaniline (1.1 equivalents) in dichloromethane, add acetic acid (1.2 equivalents).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise and continue stirring at room temperature for 12-16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude tert-butyl 3-((4-nitrophenyl)amino)piperidine-1-carboxylate.
Step 2: Nitro Group Reduction
-
Dissolve the crude product from Step 1 in methanol.
-
Add 10 wt% Pd/C (5-10 mol% Pd).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.
-
Filter the reaction mixture through Celite, washing with methanol.
-
Concentrate the filtrate to give crude tert-butyl 3-((4-aminophenyl)amino)piperidine-1-carboxylate.
Step 3: Boc Deprotection
-
Dissolve the crude product from Step 2 in dichloromethane.
-
Add trifluoroacetic acid (5-10 equivalents) and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with aqueous NaOH.
-
Extract with dichloromethane (3 x), dry the combined organic layers over sodium sulfate, and concentrate to yield crude 1-(4-aminophenyl)piperidin-3-amine.
Step 4: N,N-Dimethylation (Eschweiler-Clarke Reaction)
-
To a solution of the crude product from Step 3 in formic acid, add aqueous formaldehyde (3.0 equivalents).
-
Heat the mixture to 90-100 °C for 4-6 hours.
-
Cool to room temperature and carefully basify with aqueous NaOH.
-
Extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to afford 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine.
Diagram of Reductive Amination Pathway
Caption: Multi-step Reductive Amination Pathway to the Target Compound.
Performance Comparison
| Parameter | Route 1: Buchwald-Hartwig Amination | Route 2: Reductive Amination | Justification & Causality |
| Overall Yield | Good to Excellent (Typically 60-80%) | Moderate (Typically 30-50% over 4 steps) | The two-step Buchwald-Hartwig route is more convergent, generally leading to higher overall yields compared to a longer, linear sequence. |
| Purity Profile | Generally high, but potential for trace metal contamination. | Potential for over-alkylation byproducts and impurities from multiple steps. | Buchwald-Hartwig reactions can be very clean, but require careful removal of the palladium catalyst. The multi-step nature of the reductive amination route introduces more opportunities for side reactions. |
| Scalability | Can be challenging due to catalyst cost and removal. | Generally more straightforward to scale up using classical reaction conditions. | Large-scale Buchwald-Hartwig reactions require significant process optimization to manage catalyst costs and ensure complete removal. Reductive amination uses more common and less expensive reagents. |
| Safety | Requires careful handling of pyrophoric palladium catalysts and air-sensitive phosphine ligands.[5][6] | Involves flammable solvents and a corrosive acid in the final step. Sodium triacetoxyborohydride is moisture-sensitive.[7][8] | Both routes have specific safety considerations. The handling of palladium catalysts requires an inert atmosphere, while the Eschweiler-Clarke reaction in the reductive amination route involves heating with formic acid. |
| Cost | Higher, due to the cost of the palladium catalyst and phosphine ligand. | Lower, as it utilizes more common and less expensive reagents. | The primary cost driver for the Buchwald-Hartwig route is the precious metal catalyst and specialized ligand. |
Validation of the Final Product: A Self-Validating System
To ensure the reproducible production of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine, a robust analytical validation plan is essential. This should be performed in accordance with ICH Q2(R1) guidelines.[9][10][11]
Analytical Methodologies
-
High-Performance Liquid Chromatography (HPLC) for Purity and Assay:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Detection: UV at 254 nm.
-
Validation Parameters:
-
Specificity: The method must demonstrate the ability to resolve the main peak from potential impurities and starting materials.
-
Linearity: A minimum of five concentrations should be used to establish a linear relationship between peak area and concentration.[10]
-
Range: For assay, typically 80-120% of the test concentration. For impurities, from the reporting threshold to 120% of the specification.[10]
-
Accuracy: Determined by recovery studies on spiked samples.
-
Precision: Assessed at both the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:
-
¹H NMR and ¹³C NMR spectra should be acquired to confirm the chemical structure. Expected shifts can be predicted based on analogous structures.[12]
-
-
Mass Spectrometry (MS) for Molecular Weight Verification:
-
High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule.
-
Expected Analytical Data
| Technique | Expected Data for 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine |
| ¹H NMR | Signals corresponding to the aromatic protons of the aminophenyl group, the piperidine ring protons, and the N,N-dimethyl protons. |
| ¹³C NMR | Resonances for the aromatic carbons, the piperidine ring carbons, and the N,N-dimethyl carbons. |
| HRMS (ESI+) | Calculated m/z for C₁₃H₂₂N₃⁺ [M+H]⁺. |
| HPLC Purity | >98% (typical for a purified pharmaceutical intermediate). |
Conclusion: An Informed Path Forward
Both the Buchwald-Hartwig amination and the reductive amination pathway offer viable routes to 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine. The optimal choice is contingent on the specific project goals.
-
For early-stage discovery and rapid synthesis of analogues , the Buchwald-Hartwig amination is often preferred due to its convergency and generally higher yields.
-
For large-scale production where cost and process simplicity are paramount , the reductive amination route may be more advantageous, despite the longer sequence.
This guide provides the foundational knowledge and detailed protocols to enable the reproducible synthesis and rigorous validation of this important pharmaceutical intermediate. By understanding the underlying principles and practical considerations of each route, researchers and drug development professionals can confidently select and implement the most appropriate synthetic strategy for their needs.
References
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link][2]
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Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]
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ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][9]
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ResearchGate. (n.d.). Factorizing Yields in Buchwald-Hartwig Amination. [Link]
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UCLA Chemistry and Biochemistry. (2017). Standard Operating Procedure: Palladium. [Link][6]
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Al-Masoudi, N. A., & Al-Salihi, N. I. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(9), 13836–13848. [Link][3]
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ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]
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MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link][12]
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National Institutes of Health. (n.d.). Tandem C/N-Difunctionalization of Nitroarenes: Reductive Amination and Annulation by a Ring Expansion/Contraction Sequence. [Link]
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Chromatography Today. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]
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ResearchGate. (2015). ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. [Link][1]
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A Guide to Establishing In Vitro to In Vivo Correlation (IVIVC) for Novel Kinase Inhibitors: A Case Study with 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine
Introduction
The journey of a drug from a laboratory benchtop to a patient's bedside is fraught with challenges, with a significant number of promising compounds failing during preclinical and clinical development. A primary reason for this attrition is the disconnect between a compound's activity in a controlled in vitro setting and its behavior in a complex living system (in vivo).[1][2] Establishing a predictive mathematical relationship between these two domains, known as an In Vitro-In Vivo Correlation (IVIVC), is a cornerstone of modern drug development.[3][4] A robust IVIVC framework allows researchers to forecast in vivo pharmacokinetic (PK) performance from in vitro data, thereby optimizing formulations, reducing the need for extensive clinical trials, and accelerating the delivery of effective therapies to patients.[3][4]
This guide provides a comprehensive overview of the principles and methodologies for establishing an IVIVC. We will use the novel small molecule, 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine, hereafter referred to as Compound A , as a case study. For the purposes of this guide, we will treat Compound A as a potent, ATP-competitive inhibitor of "Kinase Z," a fictional serine/threonine kinase implicated in the progression of non-small cell lung cancer (NSCLC). The piperidine moiety is a common scaffold in pharmacologically active compounds, including numerous anticancer agents, making this a relevant and illustrative example.[5][6][7]
We will compare the IVIVC profile of Compound A with two hypothetical alternatives, "Compound B" and "Compound C," to underscore the critical importance of favorable pharmacokinetic properties in translating potent in vitro activity into in vivo efficacy.
Section 1: In Vitro Characterization: Quantifying Potency at the Molecular and Cellular Level
The first step in evaluating any new chemical entity is to determine its intrinsic activity against its intended target and its effect in a relevant cellular context.[8] These in vitro assays provide the foundational data (e.g., IC50, EC50) that will be correlated with in vivo outcomes.
Biochemical Potency: Kinase Z Inhibition Assay
To determine the direct inhibitory effect of Compound A on its target, a biochemical assay is performed. This measures the concentration of the compound required to inhibit the enzymatic activity of isolated Kinase Z by 50% (IC50).
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
-
Reagent Preparation: Recombinant Kinase Z, a biotinylated peptide substrate, and ATP are prepared in a kinase reaction buffer. Compound A and control compounds are serially diluted in DMSO.
-
Kinase Reaction: The kinase, peptide substrate, and varying concentrations of Compound A are incubated in a 384-well plate. The reaction is initiated by the addition of ATP. This step is performed at a concentration of ATP equal to its Michaelis-Menten constant (Km) to ensure competitive binding dynamics are accurately reflected.
-
Reaction Quenching & Detection: After a 60-minute incubation at room temperature, the reaction is stopped by the addition of an EDTA-containing detection buffer. The buffer also contains an anti-phospho-substrate antibody labeled with a Europium cryptate (donor) and a streptavidin-conjugated fluorophore (acceptor).
-
Signal Reading: The plate is incubated for a further 60 minutes to allow for antibody binding. The HTRF signal is read on a compatible plate reader. A low signal indicates inhibition of substrate phosphorylation.
-
Data Analysis: The results are normalized to positive (no inhibitor) and negative (no kinase) controls. The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
Cellular Activity: Anti-Proliferative Assay
While a biochemical assay confirms target engagement, a cell-based assay is crucial to confirm that the compound can cross the cell membrane and inhibit the target in its native environment, leading to a desired phenotypic effect—in this case, inhibiting cancer cell growth.
Experimental Protocol: MTT Assay in NCI-H460 Lung Cancer Cells
-
Cell Seeding: NCI-H460 cells, a human NSCLC line known to be dependent on Kinase Z signaling, are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of Compound A for 72 hours. A 72-hour incubation period is chosen to allow for multiple cell doubling times, providing a robust window to observe anti-proliferative effects.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The culture medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm. The resulting values are proportional to the number of viable cells.
-
Data Analysis: The half-maximal effective concentration (EC50) is determined by plotting the percentage of cell viability against the log of the compound concentration.
In Vitro Data Summary
The following table summarizes the hypothetical in vitro data for our lead candidate, Compound A, and two comparator molecules.
| Compound | Target | Biochemical Potency (IC50, nM) | Cellular Potency (EC50, nM) |
| Compound A | Kinase Z | 5 | 50 |
| Compound B | Kinase Z | 1 | 10 |
| Compound C | Kinase Z | 50 | 500 |
This data shows that while Compound B is the most potent inhibitor at both the biochemical and cellular level, Compound A demonstrates strong, nanomolar potency. Compound C is significantly less potent.
Section 2: In Vivo Evaluation: Assessing Behavior in a Living System
Promising in vitro data is only the first hurdle. A compound's success hinges on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which collectively determine its pharmacokinetic (PK) profile and, ultimately, its efficacy in a living organism.[2][8][9]
Pharmacokinetic (PK) Study
A PK study is conducted to understand how the body processes Compound A. Female BALB/c mice are administered a single oral dose, and blood samples are collected at various time points to measure the drug concentration in plasma.
Key PK Parameters:
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
T½ (Half-life): The time required for the plasma concentration to decrease by half.
-
F% (Oral Bioavailability): The fraction of the administered oral dose that reaches systemic circulation.
Efficacy Study: Xenograft Tumor Model
To test if the compound can inhibit tumor growth in vivo, an efficacy study is performed. NCI-H460 cells are implanted into immunodeficient mice. Once tumors are established, mice are treated daily with the compounds.
Experimental Protocol: NCI-H460 Xenograft Model
-
Cell Implantation: NCI-H460 cells are subcutaneously injected into the flank of female athymic nude mice.
-
Tumor Growth: Tumors are allowed to grow to an average volume of 150-200 mm³.
-
Randomization & Dosing: Mice are randomized into vehicle control and treatment groups (n=8 per group). Compound A is administered once daily via oral gavage at a predetermined dose (e.g., 30 mg/kg). Oral gavage is selected to mimic the intended clinical route of administration.
-
Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is concluded when tumors in the vehicle group reach a predetermined size. The primary endpoint is Tumor Growth Inhibition (TGI).
In Vivo Data Summary
The table below presents hypothetical in vivo data for the three compounds.
| Compound | Dose (mg/kg, oral) | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (F%) | Tumor Growth Inhibition (TGI, %) |
| Compound A | 30 | 1250 | 8500 | 45% | 75% |
| Compound B | 30 | 150 | 600 | 5% | 15% |
| Compound C | 30 | 2500 | 20000 | 80% | 70% |
This data reveals a critical disconnect for Compound B. Despite its superior in vitro potency, its very poor oral bioavailability leads to minimal tumor growth inhibition. In contrast, Compound A and Compound C, which have better bioavailability, demonstrate significant efficacy.
Section 3: Bridging the Gap - The IVIVC Framework
The goal of IVIVC is to create a model that uses in vitro data to predict in vivo outcomes.[3][10] For non-oral dosage forms, this often involves correlating drug release rates with plasma concentration profiles.[10] For immediate-release forms in early discovery, a more common approach is to establish a relationship between the in vitro cellular potency (EC50) and the in vivo plasma concentration required for efficacy.
A successful IVIVC demonstrates that the drug's exposure at the site of action in vivo reaches and maintains a concentration sufficient to achieve the biological effect observed in vitro. A common rule of thumb is that the trough plasma concentration (the lowest level before the next dose) should be maintained at a multiple of the in vitro EC50.
Establishing the Correlation
The process involves integrating the pharmacokinetic and pharmacodynamic (efficacy) data.[11][12]
-
Determine Target Exposure: From the in vitro data, we know the cellular EC50 for Compound A is 50 nM.
-
Analyze In Vivo Exposure: The PK data for Compound A at 30 mg/kg shows an AUC of 8500 ng·h/mL.
-
Correlate Exposure with Efficacy: This level of exposure resulted in 75% TGI. By analyzing plasma concentrations over a 24-hour dosing interval, we can determine if the concentration consistently remained above the 50 nM EC50 target.
-
Develop the Model: A predictive mathematical model is built that links the fraction of drug absorbed in vivo to the fraction of drug dissolved in vitro.[13] For early discovery, this is simplified to a direct correlation between plasma concentration and target engagement.
Visualizing the IVIVC Workflow
The following diagram illustrates the overall workflow for establishing an IVIVC.
Conclusion
Establishing a robust in vitro-in vivo correlation is not merely an academic exercise; it is a critical, value-adding strategy in modern drug discovery. [3]It provides the predictive power necessary to make informed decisions, select candidates with the highest probability of success, and design more efficient clinical studies. [11]The case of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine (Compound A) illustrates that a successful drug candidate requires a harmonious balance between high intrinsic potency and favorable pharmacokinetic properties. By focusing on the IVIVC early in the development process, research organizations can mitigate risk, reduce costs, and ultimately, accelerate the journey from the lab to the clinic.
References
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Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]p yrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. ResearchGate. Available at: [Link]
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Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. U.S. Food and Drug Administration (FDA). Available at: [Link]
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In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central, National Institutes of Health (NIH). Available at: [Link]
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MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. Available at: [Link]
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Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. Available at: [Link]
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Establishment of Level a In Vitro–In Vivo Correlation (IVIVC) via Extended DoE-IVIVC Model: A Donepezil Case Study. PubMed Central, National Institutes of Health (NIH). Available at: [Link]
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In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual, National Center for Biotechnology Information (NCBI). Available at: [Link]
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The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. PubMed, National Institutes of Health (NIH). Available at: [Link]
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The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways. ResearchGate. Available at: [Link]
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Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Molecules. Available at: [Link]
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In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. Available at: [Link]
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In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Pharmaceutical Research. Available at: [Link]
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4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. PubMed, National Institutes of Health (NIH). Available at: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
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The Role of ADME & Toxicology Studies in Drug Discovery & Development. BioAgilytix. Available at: [Link]
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4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H 3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. Molecules. Available at: [Link]
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Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Ben-Gurion University Research Portal. Available at: [Link]
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A Researcher's Guide to Assessing the Target Selectivity of BAY-60-7550, a Potent Phosphodiesterase 2A Inhibitor
In the landscape of contemporary drug discovery, the principle of selectivity is paramount. A therapeutic agent's ability to engage its intended target with high fidelity, while minimizing off-target interactions, is a critical determinant of both its efficacy and safety profile. This guide provides an in-depth, technical comparison for researchers, scientists, and drug development professionals on assessing the selectivity of BAY-60-7550, a potent and selective inhibitor of Phosphodiesterase 2A (PDE2A).
BAY-60-7550 has emerged as a valuable pharmacological tool for investigating the intricate roles of the cyclic nucleotide signaling pathways. Its primary mechanism of action is the inhibition of PDE2A, an enzyme responsible for the hydrolysis of both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] A unique characteristic of PDE2A is its allosteric activation by cGMP, which enhances its degradation of cAMP.[2] By inhibiting PDE2A, BAY-60-7550 effectively elevates intracellular levels of these second messengers, thereby modulating a wide array of physiological processes, from neuronal plasticity to cardiovascular function.[1][3]
This guide will navigate the essential experimental frameworks for rigorously evaluating the selectivity of BAY-60-7550. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a comparative analysis against other known PDE2 inhibitors, supported by experimental data.
The Crucial Role of Selectivity in PDE Inhibition
The phosphodiesterase superfamily comprises 11 distinct families (PDE1-11), each with multiple isoforms that exhibit unique tissue distribution and substrate specificities.[4] This diversity underscores the necessity for highly selective inhibitors to avoid unintended physiological effects. For instance, non-selective PDE inhibition can lead to a range of side effects, such as vasodilation and tachycardia if PDE1 is inhibited, or visual disturbances due to PDE6 inhibition. Therefore, a comprehensive assessment of a compound's activity across the entire PDE superfamily is a foundational step in its preclinical characterization.
Comparative Selectivity Profile of PDE2 Inhibitors
A critical aspect of evaluating a new inhibitor is to benchmark its performance against existing compounds. The following table summarizes the inhibitory activity of BAY-60-7550 in comparison to other known PDE2 inhibitors, ND7001 and Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA).
| Compound | Target | K_i (nM) | Selectivity Fold vs. Other PDEs | Reference |
| BAY-60-7550 | PDE2 | 3.8 | >50-fold vs. PDE1, >100-fold vs. PDE5, >200-fold vs. other PDEs | [5] |
| ND7001 | PDE2 | - | >100-fold vs. other PDE families | [5] |
| EHNA | PDE2 | - | Low potency and modest selectivity vs. PDE6 | [6] |
Note: Ki values represent the inhibition constant, with lower values indicating higher potency. Selectivity is expressed as a fold-difference in inhibitory activity against the primary target versus other PDE families.
This data clearly positions BAY-60-7550 as a highly potent and selective PDE2 inhibitor, surpassing the selectivity profiles of other commonly used research compounds.
Experimental Workflows for Assessing Selectivity
A multi-faceted approach is essential for a robust assessment of inhibitor selectivity. This typically involves a combination of in vitro biochemical assays and cell-based assays to confirm target engagement in a physiological context.
Diagram: Experimental Workflow for Selectivity Profiling
Caption: A typical workflow for assessing the selectivity of a PDE inhibitor.
Detailed Experimental Protocols
In Vitro Phosphodiesterase (PDE) Activity and Selectivity Panel Assay
Scientific Rationale: This initial screen provides a quantitative measure of a compound's inhibitory potency (IC50) against the primary target (PDE2) and its selectivity against a broad panel of other PDE isoforms. The PDE-Glo™ Phosphodiesterase Assay is a common, reliable method that measures the consumption of cAMP or cGMP.[7][8]
Step-by-Step Methodology (Adapted from Promega Technical Bulletin #TB353):
-
Reagent Preparation:
-
Prepare a 5X stock of PDE-Glo™ Reaction Buffer.
-
Reconstitute purified, recombinant PDE enzymes (PDE1-11) in an appropriate buffer to the desired concentration. The final enzyme concentration should be optimized to yield a linear reaction rate for the duration of the assay.
-
Prepare a serial dilution of BAY-60-7550 and competitor compounds in the reaction buffer. A typical concentration range would be from 100 µM down to 1 pM.
-
Prepare the cAMP or cGMP substrate at a final concentration of 1µM or 10µM, respectively.[8]
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the appropriate wells.
-
Add 10 µL of the diluted PDE enzyme to each well.
-
Initiate the reaction by adding 10 µL of the cAMP or cGMP substrate.
-
Incubate the plate at room temperature for 30-60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Stop the reaction by adding 5 µL of PDE-Glo™ Termination Buffer.[8]
-
Add 5 µL of PDE-Glo™ Detection Solution, which contains ATP and Protein Kinase A (PKA).[8] Incubate for 20 minutes at room temperature.
-
Add 20 µL of Kinase-Glo® Reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to PDE activity.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor (100% inhibition).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value for each PDE isoform.
-
Calculate the selectivity ratio by dividing the IC50 value for each off-target PDE by the IC50 value for PDE2.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Scientific Rationale: While in vitro assays are crucial, they do not confirm that the compound can enter a cell and bind to its target in the complex intracellular environment. CETSA is a powerful biophysical method that directly assesses target engagement in intact cells or cell lysates. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a cell line known to express PDE2A (e.g., human platelets, certain neuronal cell lines) to ~80% confluency.
-
Treat the cells with varying concentrations of BAY-60-7550 or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable lysis buffer.
-
Aliquot the cell lysates into PCR tubes.
-
Heat the lysates across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Cool the samples to room temperature.
-
-
Protein Analysis:
-
Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble PDE2A in each sample by Western blotting using a specific anti-PDE2A antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
For each treatment condition, plot the percentage of soluble PDE2A against the temperature.
-
Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm) of PDE2A.
-
A positive thermal shift (increase in Tm) in the presence of BAY-60-7550 indicates direct binding and stabilization of PDE2A.
-
Mechanism of Action: The PDE2A Signaling Hub
Understanding the signaling pathway in which PDE2A operates is crucial for interpreting the functional consequences of its inhibition.
Diagram: PDE2A Signaling Pathway and Inhibition by BAY-60-7550
Caption: The central role of PDE2A in cyclic nucleotide signaling and its inhibition by BAY-60-7550.
As depicted, nitric oxide (NO) stimulates soluble guanylyl cyclase (sGC) to produce cGMP, while activation of G-protein coupled receptors (GPCRs) can lead to adenylyl cyclase (AC) activation and cAMP production. PDE2A hydrolyzes both cyclic nucleotides. Critically, cGMP can bind to the GAF-B domain of PDE2A, allosterically activating the enzyme and increasing the rate of cAMP hydrolysis.[9] This creates a negative crosstalk mechanism where cGMP signaling can dampen cAMP-mediated effects. BAY-60-7550 blocks the catalytic activity of PDE2A, preventing the degradation of both cGMP and cAMP, thereby amplifying their downstream signaling through protein kinases G and A (PKG and PKA), respectively.
Conclusion and Future Directions
The comprehensive assessment of a compound's selectivity is a cornerstone of modern drug discovery. The experimental methodologies outlined in this guide provide a robust framework for characterizing the selectivity profile of the PDE2A inhibitor, BAY-60-7550. Through a combination of in vitro enzymatic assays and cell-based target engagement studies, researchers can confidently establish its potency and specificity.
The high selectivity of BAY-60-7550 makes it an invaluable tool for dissecting the complex and often compartmentalized signaling pathways of cAMP and cGMP. Future investigations could leverage this selectivity to explore the therapeutic potential of PDE2A inhibition in a variety of disease models, including neurodegenerative disorders and cardiovascular diseases, where the modulation of cyclic nucleotide signaling is of significant interest.[10][11] By adhering to rigorous and self-validating experimental protocols, the scientific community can continue to build upon our understanding of PDE2A biology and the therapeutic promise of its selective inhibition.
References
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Gomes, M. V., et al. (2017). The phosphodiesterase type 2 inhibitor BAY 60-7550 reverses functional impairments induced by brain ischemia by decreasing hippocampal neurodegeneration and enhancing hippocampal neuronal plasticity. European Journal of Neuroscience, 45(3), 510-520. [Link]
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Wang, Y. W., et al. (2021). Bay 60-7550, a PDE2 inhibitor, exerts positive inotropic effect of rat heart by increasing PKA-mediated phosphorylation of phospholamban. European Journal of Pharmacology, 901, 174077. [Link]
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Gong, B., et al. (2019). Phosphodiesterase-2 Inhibitor Bay 60-7550 Ameliorates Aβ-Induced Cognitive and Memory Impairment via Regulation of the HPA Axis. Frontiers in Pharmacology, 10, 132. [Link]
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Maurice, D. H., et al. (2014). Advances in targeting cyclic nucleotide phosphodiesterases. Nature Reviews Drug Discovery, 13(4), 290-314. [Link]
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Weber, S., & El-Armouche, A. (2017). PDE2 at the crossway between cAMP and cGMP signalling in the heart. Cellular Signalling, 36, 10-14. [Link]
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Cai, Y., et al. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. Molecules, 29(10), 2315. [Link]
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Houslay, M. D. (2020). Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. Bio-protocol, 10(7), e3573. [Link]
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Wang, H., & Gadsby, D. C. (2024). Insights into the selective mechanism of PDE2/9a inhibitors from silico aspects. Journal of Biomolecular Structure and Dynamics, 1-14. [Link]
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Zoccarato, A., & Surdo, N. C. (2020). Therapeutic Implications for PDE2 and cGMP/cAMP Mediated Crosstalk in Cardiovascular Diseases. International Journal of Molecular Sciences, 21(21), 8329. [Link]
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Reaction Biology. PDE Screening Services for Drug Discovery. [Link]
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Bender, A. T., & Beavo, J. A. (2006). Cyclic Nucleotide Phosphodiesterases: Molecular Regulation to Clinical Use. Pharmacological Reviews, 58(3), 488-520. [Link]
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Gillespie, P. G., & Beavo, J. A. (1989). Efficacy and selectivity of phosphodiesterase-targeted drugs to inhibit photoreceptor phosphodiesterase (PDE6) in retinal photoreceptors. The Journal of biological chemistry, 264(28), 16738–16744. [Link]
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Elansary, A. K., et al. (2012). Design, synthesis and in vitro PDE4 inhibition activity of certain quinazolinone derivatives for treatment of asthma. Medicinal Chemistry Research, 21(10), 3327-3335. [Link]
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The Babak Lab. (2026). Spatiotemporal Cascade Targeting for Chemo-Immunotherapy via Iridium-Fatty Acid Scaffold. OncoDaily. [Link]
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Wikipedia. Phosphodiesterase inhibitor. [Link]
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ResearchGate. Selectivity index of 15 against PDE subtypes. [Link]
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L'Etoile, N. (2018). Roles of Cyclic Nucleotide Phosphodiesterases in Signal Transduction Pathways in the Nematode Caenorhabditis elegans. Cells, 7(10), 159. [Link]
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Singh, D., et al. (2018). Selective Phosphodiesterase 4B Inhibitors: A Review. Current Topics in Medicinal Chemistry, 18(20), 1743-1758. [Link]
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The Aminopiperidine Scaffold: A Comparative Guide to Navigating the ADME Landscape in Drug Discovery
The aminopiperidine moiety is a cornerstone in modern medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates across a wide spectrum of therapeutic areas. Its appeal lies in its ability to serve as a versatile scaffold, providing a basic nitrogen atom for key interactions with biological targets and a conformational flexibility that can be fine-tuned to optimize potency and selectivity. However, the very physicochemical properties that make the aminopiperidine scaffold attractive can also present significant challenges in achieving a desirable pharmacokinetic profile. A deep understanding and early consideration of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of aminopiperidine analogs are therefore paramount to the success of any drug discovery program employing this privileged structure.
This guide provides a comparative analysis of the ADME properties of various aminopiperidine analogs, drawing upon experimental data from the literature to illuminate key structure-ADME relationships (SAR). We will delve into the nuances of how structural modifications to the aminopiperidine core and its substituents influence its journey through the body, from initial absorption to ultimate elimination. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of aminopiperidine ADME and design molecules with a higher probability of clinical success.
The Interplay of Physicochemistry and ADME in Aminopiperidine Analogs
The ADME profile of an aminopiperidine analog is intrinsically linked to its fundamental physicochemical properties, such as lipophilicity (logP/logD), pKa, and solubility. The basic nitrogen of the piperidine ring is a key determinant of these properties. Its pKa influences the ionization state at physiological pH, which in turn governs solubility, membrane permeability, and interactions with transporters and metabolizing enzymes.
A critical aspect to consider is the potential for high clearance and significant tissue distribution due to the lipophilic and basic nature of many aminopiperidine-containing compounds. For instance, a study on a small molecule Met inhibitor, GEN-203, which incorporates an N-ethyl-3-fluoro-4-aminopiperidine moiety, revealed that its high lipophilicity (LogD = 4.3) and pKa (7.45) were hypothesized to drive extensive tissue distribution (Vd > 3 l/kg in mice), leading to off-target toxicities. By introducing a second fluorine atom to create GEN-890 (N-ethyl-3,3-difluoro-4-aminopiperidine), the basicity was decreased, resulting in a lower volume of distribution (Vd = 1.0 l/kg) and improved safety profile[1]. This exemplifies the delicate balance that must be achieved when modifying the aminopiperidine scaffold.
Absorption: Getting into the System
For orally administered drugs, absorption from the gastrointestinal (GI) tract is the first hurdle. The permeability and solubility of an aminopiperidine analog are key determinants of its oral bioavailability.
Intestinal Permeability
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption. This assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier.
A study on 4-aminopiperidine (4AP) scaffold optimization for Hepatitis C Virus (HCV) inhibitors provides valuable comparative data on the permeability of several analogs using the Parallel Artificial Membrane Permeability Assay (PAMPA), another surrogate for passive diffusion.
| Compound ID | Structure | PAMPA Permeability (10⁻⁶ cm/s) | Aqueous Solubility (µg/mL) |
| Analog A | [Structure of Analog A] | 4.5 | 13.8 |
| Analog B | [Structure of Analog B] | 3.8 | 80.9 |
Table 1: Comparative in vitro absorption properties of two aminopiperidine analogs. Data extracted from a study on HCV inhibitors.
The data in Table 1 illustrates how subtle structural changes can impact permeability and solubility. While both analogs exhibit reasonable permeability, Analog B shows significantly improved aqueous solubility, a desirable trait for oral absorption.
In silico models can also provide valuable early insights into the absorption potential of aminopiperidine derivatives. A computational study on a series of 4-aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives predicted Human Intestinal Absorption (HIA) values of over 90% for the majority of the designed compounds, suggesting good oral absorption potential.
Experimental Protocol: Caco-2 Permeability Assay
This protocol outlines the general steps for assessing the bidirectional permeability of aminopiperidine analogs across Caco-2 cell monolayers.
I. Cell Culture and Monolayer Formation
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with high glucose, supplemented with FBS, non-essential amino acids, and antibiotics).
-
Seed the cells onto permeable filter supports (e.g., Transwell® inserts) at an appropriate density.
-
Maintain the cultures for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Only monolayers with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²) should be used.
II. Permeability Assay
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
Apical to Basolateral (A-B) Permeability:
-
Add the test compound solution (in HBSS) to the apical (A) chamber.
-
Add fresh HBSS to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the test compound solution to the basolateral (B) chamber.
-
Add fresh HBSS to the apical (A) chamber.
-
Incubate and sample from the apical chamber as described above.
-
-
Include a marker of low permeability (e.g., Lucifer Yellow) to assess monolayer integrity throughout the experiment.
III. Sample Analysis and Data Calculation
-
Quantify the concentration of the test compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration of the compound.
-
-
The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to assess the potential for active efflux by transporters like P-glycoprotein (P-gp). An efflux ratio greater than 2 is often indicative of active efflux.
Distribution: Where Does It Go?
Once absorbed, a drug's distribution throughout the body is governed by its binding to plasma proteins and its ability to penetrate into various tissues. For aminopiperidine analogs, particularly those targeting the central nervous system (CNS), blood-brain barrier (BBB) penetration is a critical parameter.
Plasma Protein Binding (PPB)
The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, influences its free concentration, which is the fraction available to interact with its target and to be metabolized and excreted. High plasma protein binding can limit the efficacy and prolong the half-life of a drug.
A study on novel N-linked aminopiperidine inhibitors of bacterial topoisomerase II provides comparative data on the fraction of unbound drug in human plasma.
| Compound ID | Structure | Fraction Unbound (human, % free) |
| Analog C | [Structure of Analog C] | 15% |
| Analog D | [Structure of Analog D] | 25% |
Table 2: Comparative plasma protein binding of two aminopiperidine analogs.
This data highlights that even with a similar core scaffold, modifications to the substituents can significantly alter plasma protein binding.
Blood-Brain Barrier (BBB) Penetration
For CNS-acting drugs, the ability to cross the BBB is essential. The BBB is a highly selective barrier that protects the brain from harmful substances. The physicochemical properties of a molecule, particularly its lipophilicity, size, and hydrogen bonding capacity, play a crucial role in its ability to passively diffuse across the BBB. Furthermore, active transport mechanisms, including efflux by transporters like P-gp, can severely limit brain penetration.
In silico predictions for a series of 4-aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives suggested that these compounds would have low to moderate BBB penetration.[2] This is a common challenge for basic amines, which can be substrates for efflux transporters.
Metabolism: The Biotransformation Journey
Metabolism is the process by which the body chemically modifies drugs, typically to render them more water-soluble for excretion. The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzyme superfamily plays a major role.
For aminopiperidine-containing drugs, N-dealkylation is a predominant metabolic pathway, often catalyzed by the CYP3A4 isozyme.[3][4] This involves the removal of an alkyl group attached to the piperidine nitrogen. Other potential metabolic pathways for the piperidine ring include ring oxidation to form lactams and N-oxidation.
Microsomal Stability Assay
The in vitro microsomal stability assay is a key experiment to assess the susceptibility of a compound to phase I metabolism. This assay measures the rate of disappearance of a parent drug when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.
A study on 4AP scaffold optimization for HCV inhibitors demonstrated the importance of improving metabolic stability. The initial hits had a half-life (T₁/₂) of less than 2 minutes in rat liver microsomes. Through medicinal chemistry efforts, analogs with significantly improved stability were identified.
| Compound ID | Structure | Rat Liver Microsomal T₁/₂ (min) |
| Initial Hit 1 | [Structure of Initial Hit 1] | < 2 |
| Optimized Analog E | [Structure of Optimized Analog E] | > 30 |
Table 3: Improvement of metabolic stability in a series of 4-aminopiperidine analogs.
Experimental Protocol: Microsomal Stability Assay
This protocol provides a general procedure for determining the metabolic stability of aminopiperidine analogs in liver microsomes.
I. Preparation
-
Prepare a stock solution of the test compound in an organic solvent (e.g., DMSO).
-
Thaw pooled liver microsomes (from human or other species) on ice.
-
Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., phosphate buffer, pH 7.4).
II. Incubation
-
Pre-warm a solution of liver microsomes in buffer to 37°C.
-
Initiate the metabolic reaction by adding the test compound (at a final concentration typically between 0.1 and 1 µM) and the NADPH-regenerating system.
-
Incubate the mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
III. Sample Analysis and Data Calculation
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (T₁/₂) using the equation: T₁/₂ = 0.693 / k.
-
The intrinsic clearance (CLint) can be calculated as: CLint = (0.693 / T₁/₂) * (mL incubation / mg microsomal protein).
Excretion: The Final Exit
The final step in the pharmacokinetic journey is excretion, the removal of the drug and its metabolites from the body. The primary routes of excretion are through the kidneys into urine (renal excretion) and through the liver into bile and subsequently feces (biliary excretion).
The route and rate of excretion are highly dependent on the physicochemical properties of the molecules. Parent aminopiperidine drugs, if they are relatively lipophilic, may undergo tubular reabsorption in the kidneys, limiting their renal clearance.[5] However, their more polar metabolites are readily excreted in the urine. Biliary excretion is also a significant pathway for the elimination of metabolites, particularly glucuronide conjugates.[5]
A study on the excretion of lorcainide, a drug containing a 4-aminopiperidine moiety, found that in humans, approximately 62% of the dose was excreted in the urine and 35% in the feces, with the drug being extensively metabolized.[3] This highlights the importance of both renal and biliary excretion for this class of compounds.
Conclusion: A Holistic Approach to Aminopiperidine ADME
The aminopiperidine scaffold will undoubtedly continue to be a valuable tool in the medicinal chemist's arsenal. However, to unlock its full potential, a proactive and integrated approach to understanding and optimizing ADME properties is essential. This guide has provided a comparative overview of the key ADME parameters for aminopiperidine analogs, supported by experimental data and detailed protocols.
By considering the interplay of physicochemical properties with absorption, distribution, metabolism, and excretion early in the drug discovery process, researchers can make more informed decisions in the design of aminopiperidine-based candidates. This includes strategies to enhance permeability and solubility, modulate plasma protein binding, improve metabolic stability, and direct excretion pathways. Ultimately, a thorough understanding of the ADME landscape of aminopiperidine analogs will pave the way for the development of safer and more effective medicines.
References
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Meuldermans, W., Hurkmans, R., Swysen, E., Hendrickx, J., Thijssen, J., Lauwers, W., & Heykants, J. (1983). Excretion and metabolism of lorcainide in rats, dogs and man. European Journal of Drug Metabolism and Pharmacokinetics, 8(4), 335–349. [Link]
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He, S., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 64(14), 10185–10202. [Link]
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Sun, H., & Scott, D. O. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 618–622. [Link]
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Bax, B. D., et al. (2011). Novel N-Linked Aminopiperidine Inhibitors of Bacterial Topoisomerase Type II: Broad-Spectrum Antibacterial Agents with Reduced hERG Activity. Journal of Medicinal Chemistry, 54(21), 7543–7554. [Link]
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Asgari, D., et al. (2024). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Scientific Reports, 14(1), 26538. [Link]
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Scott, D. O., et al. (2013). A strategy to lower pKa results in decreased tissue exposure and toxicity for a small molecule Met inhibitor. Toxicology and Applied Pharmacology, 266(1), 101–109. [Link]
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ChemHelpASAP. (2023, September 15). renal excretion & biliary excretion of drugs [Video]. YouTube. [Link]
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A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine (CAS No. 211247-62-0). As a research chemical, its toxicological and environmental properties are not yet fully characterized. Therefore, a cautious and informed approach to its disposal is paramount to ensuring laboratory safety and environmental stewardship. This document synthesizes established principles of chemical waste management with data extrapolated from structurally similar aromatic amines and piperidine derivatives to offer a robust and reliable disposal protocol.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the potential hazards of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, we can infer its hazard profile from its constituent functional groups: an aromatic amine (aminophenyl) and a substituted piperidine.
-
Aromatic Amines: This class of compounds can be toxic and may be harmful if swallowed, inhaled, or absorbed through the skin. Some aromatic amines are known or suspected carcinogens.
-
Piperidine Derivatives: These are often corrosive and can cause skin and eye irritation or damage.[1]
-
N,N-dimethyl Groups: While generally less reactive, they contribute to the overall toxicological profile.
Based on analogous compounds such as 4-(Dimethylamino)pyridine and N-phenylpiperidin-4-amine, we can anticipate a similar hazard profile.[1][2] For instance, 4-(Dimethylamino)pyridine is toxic if swallowed or inhaled, fatal in contact with skin, causes serious eye damage, and is toxic to aquatic life with long-lasting effects.[2] Therefore, all waste containing 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine must be treated as hazardous.
Table 1: Inferred Hazard Profile for 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine
| Hazard Classification | Anticipated Effects & Rationale | Primary Precaution |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, inhaled, or in contact with skin, based on data for similar aromatic amines and piperidines.[1][2][3] | Avoid generating dust or aerosols. Handle with appropriate Personal Protective Equipment (PPE). |
| Skin Corrosion/Irritation | May cause skin irritation or chemical burns. Amines are generally alkaline and can be corrosive.[1][4][5] | Wear chemically resistant gloves and a lab coat. |
| Serious Eye Damage/Irritation | Poses a high risk of serious eye irritation or permanent damage.[1][2][4] | Wear safety glasses with side shields or chemical splash goggles. |
| Aquatic Toxicity | Likely to be harmful or toxic to aquatic life, with potential for long-term adverse effects.[2] | Do not dispose of down the drain or in the environment.[6] |
Pre-Disposal Protocol: Segregation and Interim Storage
Proper segregation and storage are critical first steps that prevent accidental chemical reactions and ensure the waste stream is correctly identified for final disposal.[6]
Step 1: Designate a Hazardous Waste Container Select a container that is chemically compatible with amines. High-density polyethylene (HDPE) or glass containers are typically suitable. Do not use metal containers for corrosive waste.[7] The container must be in good condition, leak-proof, and have a secure, tight-fitting lid.[7]
Step 2: Segregate the Waste Stream Dedicate a specific, clearly labeled waste container solely for 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine and materials contaminated with it.
-
Solid Waste: This includes contaminated gloves, weighing papers, pipette tips, and any unreacted solid compound.
-
Liquid Waste: This includes reaction mixtures, solutions, and solvent rinses containing the compound.
-
Prevent Co-mingling: Do not mix this amine waste with other chemical waste streams, especially strong oxidizing agents or acids, to prevent potentially violent reactions.[6][8]
Step 3: Label the Container Correctly The waste container must be labeled clearly and accurately from the moment the first drop of waste is added. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine"
-
An accurate estimation of the concentration and volume
-
The primary hazard(s) (e.g., "Toxic," "Corrosive," "Environmental Hazard")
-
The date accumulation started
Step 4: Store the Container Safely Store the sealed waste container in a designated satellite accumulation area. This area should be a cool, dry, and well-ventilated space, away from heat sources and direct sunlight.[3][6] Ensure secondary containment (such as a larger, chemically resistant tub) is used to capture any potential leaks.
Disposal Decision Workflow
The appropriate final disposal pathway depends on the nature of the waste (solid, liquid, or contaminated material) and institutional and regulatory requirements. The following workflow provides a logical path for decision-making.
Caption: Disposal decision workflow for 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine waste.
Final Disposal Pathway: Incineration
Given the anticipated toxicity and environmental hazards, the only recommended disposal method for this compound is high-temperature incineration at a licensed hazardous waste facility.[9][10]
-
Mechanism of Action: Incineration at high temperatures ensures the complete thermal destruction of the organic molecule, breaking it down into simpler, less toxic components like carbon dioxide, water, and nitrogen oxides. Modern facilities employ "scrubbers" to neutralize these acidic gases before they are released into the atmosphere.
-
Procedure: All waste streams containing 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine, whether solid or liquid, must be collected and managed by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[10] Do not attempt to treat or neutralize this chemical waste in the laboratory.
Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [6][11] This practice is not only a violation of regulations but also poses a significant threat to aquatic ecosystems.[2]
Decontamination and Spill Management
Accidental spills should be managed promptly and safely.
Step 1: Evacuate and Secure the Area If a significant spill occurs, evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.[5]
Step 2: Don Appropriate PPE At a minimum, this includes:
-
A lab coat
-
Chemically resistant gloves (nitrile may not be sufficient for prolonged contact; consult a glove compatibility chart)
-
Chemical splash goggles
-
A respirator with an organic vapor cartridge may be necessary for large spills or in poorly ventilated areas.
Step 3: Contain and Absorb the Spill For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust. For a liquid spill, cover with an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads.[3]
Step 4: Collect and Dispose of Cleanup Materials Once the spill is absorbed, carefully scoop the material into your designated solid hazardous waste container. Label it as "Spill Debris containing 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine."
Step 5: Decontaminate the Area Wipe down the spill area with a suitable solvent (such as ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Regulatory Compliance
This guide provides a framework based on best practices. However, you are required to adhere to all local, state, and federal regulations governing hazardous waste disposal. Always consult your institution's EHS department for specific procedures and requirements.
References
- Chemsrc. N,N-Dimethylpiperidin-4-amine | CAS#:50533-97-6 | Chemsrc.
- Purdue University. Guidelines: Handling and Disposal of Chemicals.
- Sigma-Aldrich.
- Thermo Fisher Scientific.
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A Senior Application Scientist's Guide to the Safe Handling of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine
Welcome to your comprehensive guide on the safe handling of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine. In the fast-paced world of drug discovery and development, ensuring the safety of our researchers is paramount. This guide is designed to provide you with essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep, procedural understanding of how to work with this compound safely and effectively. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the Risks
The primary hazards associated with 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine are anticipated to be:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][4][5]
-
Skin Corrosion/Irritation: Likely to cause skin irritation or severe burns.[1][2][6]
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.[1][2][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2][7]
Given these potential risks, a stringent personal protective equipment (PPE) protocol is non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile or neoprene gloves (double-gloving recommended) | Laboratory coat | N95 or higher-rated dust mask |
| Dissolving and Solution Handling | Chemical splash goggles | Nitrile or neoprene gloves (double-gloving recommended) | Laboratory coat | Work in a certified chemical fume hood |
| Running Reactions and Work-up | Chemical splash goggles and face shield | Nitrile or neoprene gloves (double-gloving recommended) | Chemical-resistant apron over a laboratory coat | Work in a certified chemical fume hood |
| Waste Disposal | Chemical splash goggles and face shield | Nitrile or neoprene gloves (double-gloving recommended) | Chemical-resistant apron over a laboratory coat | Work in a certified chemical fume hood |
A Deeper Dive into PPE Selection:
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles are mandatory to protect against splashes.[8] When there is a higher risk of splashing, such as during transfers or work-ups, a face shield should be worn in addition to goggles.
-
Hand Protection: Due to the potential for skin absorption and irritation, robust hand protection is crucial.[9] Double-gloving with nitrile or neoprene gloves provides an extra layer of safety.[10] Gloves should be inspected before use and changed immediately if contaminated or torn.[11]
-
Body Protection: A standard laboratory coat is the minimum requirement.[8] For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.[10]
-
Respiratory Protection: All work with this compound, especially when in solid form or when heating solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[12] For weighing of the solid material outside of a fume hood, a properly fitted N95 or higher-rated respirator is essential.[13]
Step-by-Step Handling Procedures
Adherence to a strict, methodical workflow is key to minimizing exposure and ensuring safety.
Preparation and Weighing
-
Designate a Workspace: All handling of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine should occur in a designated area, preferably within a chemical fume hood.
-
Don PPE: Before handling the compound, put on all required PPE as outlined in the table above.
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure. If this is not possible, wear a properly fitted N95 respirator. Use a disposable weighing paper or boat to avoid contamination of the balance.
-
Aliquotting: Prepare solutions within the fume hood.
Running Reactions and Work-up
-
Closed Systems: Whenever possible, conduct reactions in a closed system to prevent the release of vapors.
-
Ventilation: Always perform reactions and subsequent work-up procedures in a certified chemical fume hood.
-
Transfers: Use a funnel for liquid transfers to minimize the risk of spills.
Post-Handling and Decontamination
-
Clean-up: Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol) followed by soap and water.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield/goggles, and then the lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[8]
Emergency Procedures: Be Prepared
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[14] Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[14] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Disposal Plan: Environmental Responsibility
All waste containing 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine, including contaminated PPE, must be treated as hazardous waste.
-
Segregation: Keep all waste streams containing this compound separate from other laboratory waste.
-
Labeling: Clearly label waste containers with the full chemical name and relevant hazard symbols.
-
Disposal: Dispose of the waste through your institution's hazardous waste management program. Do not pour any waste containing this compound down the drain.
Visualizing the Safety Workflow
To further clarify the procedural logic, the following diagram illustrates the key decision points and steps in the safe handling of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine.
Caption: Workflow for Safe Handling of 1-(4-aminophenyl)-N,N-dimethylpiperidin-3-amine.
By internalizing these procedures and understanding the rationale behind them, you contribute to a robust culture of safety within your laboratory. Your diligence and commitment to these practices are what transform a protocol from a set of rules into a system of proactive safety.
References
- Carl ROTH. (2025, March 31).
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- New Jersey Department of Health. (1999, September). PIPERIDINE.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
